Androgen receptor antagonist 4
Description
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Properties
Molecular Formula |
C22H18ClN |
|---|---|
Molecular Weight |
331.8g/mol |
IUPAC Name |
12-(4-chlorophenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaene |
InChI |
InChI=1S/C22H18ClN/c23-16-11-8-15(9-12-16)22-19-7-3-6-18(19)21-17-5-2-1-4-14(17)10-13-20(21)24-22/h1-6,8-13,18-19,22,24H,7H2 |
InChI Key |
UKVXEQUUZSTQOW-UHFFFAOYSA-N |
SMILES |
C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Androgen Receptor Antagonism: A Deep Dive into the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of androgen receptor (AR) antagonists, with a focus on their application in prostate cancer therapy. We will delve into the intricacies of the androgen receptor signaling pathway, detail the molecular interactions of various antagonists, present comparative quantitative data, and provide standardized experimental protocols for their evaluation.
The Androgen Receptor Signaling Pathway: A Central Target in Prostate Cancer
The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[1] The canonical signaling pathway is initiated by the binding of androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), to the AR in the cytoplasm.[2] This binding event triggers a cascade of molecular events:
-
Ligand Binding and Conformational Change: Upon androgen binding to the ligand-binding domain (LBD) of the AR, the receptor undergoes a significant conformational change.[3]
-
Dissociation from Chaperone Proteins: This conformational shift leads to the dissociation of heat shock proteins (HSPs) that keep the AR in an inactive state.[3][2]
-
Nuclear Translocation: The activated AR then translocates from the cytoplasm into the nucleus.[3][4]
-
Dimerization: Inside the nucleus, the AR homodimerizes.[3]
-
DNA Binding: The AR dimer binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes.[1][3]
-
Gene Transcription: The AR-ARE complex recruits co-activator proteins and the basal transcriptional machinery, leading to the transcription of genes involved in cell growth, proliferation, and survival.[1][5]
This intricate signaling cascade is the primary driver of prostate cancer growth, making the androgen receptor a critical therapeutic target.
Mechanism of Action of Androgen Receptor Antagonists
Androgen receptor antagonists, also known as antiandrogens, exert their therapeutic effect by interfering with the AR signaling pathway at various key steps. They are broadly classified into steroidal and non-steroidal antagonists. The focus of modern drug development has been on non-steroidal antiandrogens due to their purer antagonist profile.[6]
First-Generation vs. Second-Generation Non-Steroidal Antiandrogens
First-generation non-steroidal antiandrogens, such as flutamide, nilutamide, and bicalutamide, primarily act as competitive inhibitors of androgen binding to the AR.[7] However, their efficacy can be limited by their potential to act as partial agonists under certain conditions, such as AR overexpression.[4]
Second-generation non-steroidal antiandrogens, including enzalutamide, apalutamide, and darolutamide, were developed to overcome the limitations of their predecessors.[4] They exhibit a multi-pronged mechanism of action:
-
Potent Competitive Inhibition of Androgen Binding: They bind to the AR with significantly higher affinity than first-generation antagonists, more effectively blocking the binding of androgens.[4]
-
Inhibition of Nuclear Translocation: They prevent the nuclear translocation of the androgen receptor, even after it has bound to an androgen.[4][8]
-
Impaired DNA Binding and Co-activator Recruitment: They disrupt the interaction of the AR with AREs on the DNA and hinder the recruitment of co-activator proteins necessary for gene transcription.[8]
This multifaceted inhibition leads to a more profound and sustained suppression of AR signaling.
Comparative Pharmacology of Second-Generation AR Antagonists
While enzalutamide, apalutamide, and darolutamide share a similar core mechanism, they possess distinct pharmacological properties that can influence their clinical profiles.
-
Enzalutamide: A potent AR inhibitor that effectively blocks multiple steps in the AR signaling cascade.[8]
-
Apalutamide: Another potent AR inhibitor with a mechanism of action very similar to enzalutamide.[9][10][11]
-
Darolutamide: Structurally distinct from enzalutamide and apalutamide, darolutamide also potently inhibits AR signaling.[12][13] It is suggested to have lower penetration of the blood-brain barrier, which may contribute to a different side-effect profile.[7]
Quantitative Data: A Comparative Analysis
The following tables summarize key quantitative data for various androgen receptor antagonists, providing a basis for comparative analysis.
Table 1: Comparative IC50 Values of Androgen Receptor Antagonists
| Compound | IC50 (nM) | Cell Line | Notes | Reference |
| Bicalutamide | 160 | LNCaP | Competition binding assay. | [14] |
| Enzalutamide | 21.4 | LNCaP | Competition binding assay. | [14] |
| Enzalutamide | 26 | - | AR luciferase reporter gene assay in the presence of 0.45 nM testosterone. | [14] |
| Apalutamide | 200 | - | AR luciferase reporter gene assay in the presence of 0.45 nM testosterone. | [14] |
| Darolutamide | 26 | - | AR luciferase reporter gene assay in the presence of 0.45 nM testosterone. | [14] |
Table 2: Relative Binding Affinities (RBA) of First-Generation Non-Steroidal Antiandrogens
| Compound | Species | RBA (Ratio) | Reference |
| Bicalutamide / 2-Hydroxyflutamide | Rat | 4.0 | [15] |
| Bicalutamide / Nilutamide | Rat | - | [15] |
| Bicalutamide / 2-Hydroxyflutamide | Human | 2.5 | [15] |
| Bicalutamide / Nilutamide | Human | 1.6 | [15] |
Experimental Protocols: A Guide for In Vitro and In Vivo Evaluation
Standardized experimental protocols are crucial for the accurate assessment and comparison of androgen receptor antagonists.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Objective: To determine the IC50 value of a test compound for the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Test compounds
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and counter
Protocol Outline:
-
Preparation of Prostate Cytosol: Excise ventral prostates from rats, homogenize, and centrifuge to obtain the cytosolic fraction containing the AR.[12]
-
Assay Setup: In assay tubes, combine the prostate cytosol, a fixed concentration of [³H]-R1881, and varying concentrations of the test compound or a known competitor (e.g., unlabeled R1881) for the standard curve.[12]
-
Incubation: Incubate the tubes to allow for competitive binding to reach equilibrium.[12]
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to bind the AR-ligand complexes. Centrifuge to pellet the HAP, and discard the supernatant containing the unbound ligand.[12]
-
Quantification: Add scintillation cocktail to the HAP pellets and measure the radioactivity using a scintillation counter.[12]
-
Data Analysis: Plot the percentage of [³H]-R1881 binding against the log concentration of the test compound to determine the IC50 value.[16]
Androgen Receptor Reporter Gene Assay
This cell-based assay measures the transcriptional activity of the androgen receptor in response to test compounds.
Objective: To determine if a test compound acts as an AR agonist or antagonist and to quantify its potency (EC50 or IC50).
Materials:
-
A suitable cell line (e.g., PC-3 cells that lack endogenous AR, or LNCaP cells with endogenous AR).[17]
-
An AR expression vector (for AR-negative cells).[17]
-
An androgen response element (ARE)-driven luciferase reporter vector.[17]
-
Transfection reagent.
-
Test compounds and a known AR agonist (e.g., DHT).
-
Luciferase assay reagent.
-
Luminometer.
Protocol Outline:
-
Cell Seeding and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with the AR expression vector (if needed) and the ARE-luciferase reporter vector.[17]
-
Compound Treatment: After transfection, treat the cells with varying concentrations of the test compound.
-
Incubation: Incubate the cells to allow for AR-mediated transcription of the luciferase gene.[17]
-
Luciferase Assay: Lyse the cells and add the luciferase assay reagent.[17]
-
Measurement: Measure the luminescence using a luminometer.[17]
-
Data Analysis:
-
Agonist Mode: Plot luminescence against the log concentration of the test compound to determine the EC50 value.
-
Antagonist Mode: Plot the percentage of inhibition of DHT-induced luminescence against the log concentration of the test compound to determine the IC50 value.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Canonical Androgen Receptor Signaling Pathway.
Caption: Mechanism of Action of Second-Generation AR Antagonists.
Caption: Workflow for an Androgen Receptor Reporter Gene Assay.
Conclusion
The androgen receptor signaling pathway remains a cornerstone of prostate cancer biology and therapy. Second-generation androgen receptor antagonists have significantly improved the clinical landscape by providing a more complete blockade of this critical pathway. A thorough understanding of their multi-faceted mechanism of action, coupled with robust and standardized experimental evaluation, is paramount for the continued development of novel and more effective antiandrogen therapies. This guide provides a foundational resource for researchers and drug developers dedicated to advancing the fight against prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Androgen receptor antagonists (antiandrogens): structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Darolutamide: An Evidenced-Based Review of Its Efficacy and Safety in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. epa.gov [epa.gov]
- 13. mdpi.com [mdpi.com]
- 14. Template:Relative affinities of first-generation nonsteroidal antiandrogens for the androgen receptor - Wikipedia [en.wikipedia.org]
- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 16. benchchem.com [benchchem.com]
- 17. indigobiosciences.com [indigobiosciences.com]
An In-depth Technical Guide on the Binding Affinity and Kinetics of Androgen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the binding characteristics of key androgen receptor (AR) antagonists, with a primary focus on Enzalutamide, a second-generation inhibitor, and comparative data for the first-generation antagonist, Bicalutamide. As "Androgen Receptor Antagonist 4" is a non-specific term, this paper uses Enzalutamide as a representative advanced antagonist for in-depth analysis.
Executive Summary
The androgen receptor is a critical target in the treatment of prostate cancer. The efficacy of AR antagonists is largely determined by their binding affinity and kinetics. Enzalutamide demonstrates a significantly higher binding affinity for the androgen receptor compared to first-generation antagonists like Bicalutamide.[1][2][3] This guide summarizes the quantitative binding parameters, details the experimental protocols used to determine these values, and visualizes the associated molecular and experimental pathways to provide a comprehensive resource for researchers in the field.
Androgen Receptor Signaling Pathway and Antagonist Mechanism of Action
The androgen receptor is a ligand-activated transcription factor. In its canonical pathway, the binding of androgens like dihydrotestosterone (DHT) to the AR's ligand-binding domain (LBD) in the cytoplasm induces a conformational change. This leads to the dissociation of heat shock proteins (HSPs), receptor dimerization, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of genes responsible for prostate cell growth and survival.
Non-steroidal antagonists like Enzalutamide and Bicalutamide act by competitively inhibiting the binding of androgens to the LBD.[4] Enzalutamide exhibits a multi-faceted mechanism of action: it potently blocks androgen binding, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA.[2][3]
Figure 1: Androgen Receptor Signaling and Enzalutamide Inhibition.
Quantitative Binding Affinity Data
Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is commonly expressed as the half-maximal inhibitory concentration (IC50), the inhibitor constant (Ki), or the dissociation constant (Kd). Lower values indicate higher affinity.
Enzalutamide Binding Affinity
Enzalutamide exhibits a high affinity for the androgen receptor, which is reported to be five to eight times greater than that of Bicalutamide.[1][2]
| Parameter | Value (nM) | Cell Line / System | Notes | Reference |
| IC50 | 21.4 | LNCaP cells | Competitive binding against [³H]R1881. | Not Found |
| IC50 | 26 | Reporter Gene Assay | In the presence of 0.45 nM testosterone. | Not Found |
| Kd | 1.70 | Surface Plasmon Resonance | Binding of Enzalutamide to AR. | [5] |
Bicalutamide Binding Affinity
Bicalutamide, a first-generation non-steroidal anti-androgen, has a lower affinity for the AR compared to Enzalutamide.
| Parameter | Value (nM) | Cell Line / System | Notes | Reference |
| IC50 | 160 | VCaP cells | Inhibition of AR-mediated gene transcription. | [6] |
| IC50 | 159 - 243 | Not Specified | General range for competitive silent antagonism. | [7] |
| IC50 | 190 | Not Specified | Orally active non-steroidal AR antagonist. | [8] |
| Ki | 12,500 | Not Specified | Direct binding to the androgen receptor. | [6] |
Binding Kinetics
While binding affinity (a steady-state measurement) is crucial, binding kinetics, which includes the association rate (kon) and dissociation rate (koff), provides a more dynamic understanding of the drug-receptor interaction. A slow dissociation rate, for example, can lead to a prolonged duration of action.
Publicly available experimental data on the direct binding kinetics (kon and koff) of Enzalutamide and Bicalutamide to the androgen receptor is limited. However, kinetic studies have been performed to understand how these antagonists affect the interaction of AR with its co-regulators.
Androgen Receptor - ELK1 Interaction Kinetics
One study utilized Surface Plasmon Resonance (SPR) to measure the kinetics of the interaction between the Androgen Receptor (AR) and the transcription factor ELK1. The study found that while Enzalutamide binds to AR with a high affinity (Kd of 1.7 nM), it was unable to block the binding of AR to ELK1.[5]
| Interacting Molecules | Parameter | Value | Unit | Reference |
| AR binding to ELK1 | kon | 3.4 x 10⁵ | M⁻¹s⁻¹ | [5] |
| koff | 5.8 x 10⁻⁴ | s⁻¹ | [5] | |
| Kd | 200 | nM | [5] | |
| Enzalutamide binding to AR | Kd | 1.70 | nM | [5] |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to determine the binding affinity and kinetics of AR antagonists.
Protocol for Competitive Radioligand Binding Assay (for IC50/Ki)
This assay measures the ability of a test compound (e.g., Enzalutamide) to compete with a radiolabeled ligand for binding to the androgen receptor.
1. Preparation of Receptor Source:
-
A cytosolic fraction containing the androgen receptor is prepared from tissues (e.g., rat ventral prostate) or cells (e.g., LNCaP) that express the receptor.
-
Tissue is homogenized in a buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol) and centrifuged at high speed (e.g., 30,000 x g) to pellet cellular debris. The resulting supernatant is the cytosolic receptor preparation.
-
Protein concentration is determined using a standard method like the Bradford assay.
2. Assay Procedure:
-
The assay is typically performed in a 96-well or 384-well plate format.
-
A fixed concentration of a high-affinity radioligand (e.g., [³H]-R1881 or [³H]-DHT) is added to each well.
-
Serial dilutions of the unlabeled test compound (the competitor) are added to the wells.
-
Control wells are prepared for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of an unlabeled androgen).
-
The receptor preparation is added to all wells, and the plate is incubated to allow the binding to reach equilibrium (e.g., overnight at 4°C).
3. Separation of Bound and Free Ligand:
-
The receptor-ligand complexes are separated from the unbound radioligand. A common method is the use of a hydroxyapatite (HAP) slurry, which binds the receptor complexes.
-
The HAP is washed to remove unbound radioligand.
4. Quantification and Data Analysis:
-
Scintillation cocktail is added to the washed HAP, and the radioactivity is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Figure 2: Workflow for Competitive Radioligand Binding Assay.
Protocol for Surface Plasmon Resonance (SPR) (for kon/koff/Kd)
SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index on a sensor chip surface.
1. Preparation and Immobilization (Ligand):
-
A suitable sensor chip (e.g., CM5, which has a carboxymethylated dextran surface) is selected.
-
The purified androgen receptor (the ligand) is immobilized onto the sensor chip surface, typically via amine coupling. The surface is activated (e.g., with EDC/NHS), the AR is injected, and any remaining active sites are deactivated.
-
A reference flow cell is prepared in parallel (e.g., activated and deactivated without ligand) to subtract non-specific binding and bulk refractive index changes.
2. Interaction Analysis (Analyte):
-
A continuous flow of running buffer (e.g., HBS-EP+) is passed over the sensor and reference surfaces to establish a stable baseline.
-
The test compound (the analyte, e.g., Enzalutamide) is prepared in a series of concentrations in the running buffer.
-
Each concentration of the analyte is injected over the surfaces for a set period (the "association phase"), during which binding to the immobilized AR is monitored in real-time as an increase in response units (RU).
-
Following the association phase, the flow is switched back to the running buffer, and the dissociation of the analyte from the receptor is monitored (the "dissociation phase").
3. Regeneration:
-
If the analyte does not fully dissociate, a regeneration solution (e.g., a low pH buffer or high salt concentration) is injected to remove all bound analyte, preparing the surface for the next injection.
4. Data Analysis:
-
The resulting sensorgrams (plots of RU vs. time) for each analyte concentration are processed by subtracting the reference channel signal.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (Kd) is calculated from the ratio of the rate constants (Kd = koff / kon).
Figure 3: General Workflow for Surface Plasmon Resonance (SPR) Assay.
Conclusion
The data and methodologies presented in this guide underscore the superior binding affinity of Enzalutamide for the androgen receptor compared to its predecessor, Bicalutamide. This high-affinity binding, combined with its multi-faceted inhibition of the AR signaling pathway, provides a molecular basis for its clinical efficacy. While direct kinetic rate constants are not widely published, the available dissociation constant for Enzalutamide further supports a strong and stable interaction with the androgen receptor. The detailed experimental protocols and workflows provided herein serve as a valuable resource for the continued research and development of novel androgen receptor antagonists.
References
- 1. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. apexbt.com [apexbt.com]
- 7. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 8. rndsystems.com [rndsystems.com]
Structural Biology of Androgen Receptor-Antagonist Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural biology of the Androgen Receptor (AR) in complex with non-steroidal antagonists. Given the absence of a publicly available crystal structure for a compound specifically designated "Androgen receptor antagonist 4," this document focuses on the well-characterized and clinically significant antagonist, bicalutamide, to illustrate the principles of AR-antagonist interactions. The structural data is primarily derived from the Protein Data Bank (PDB) entry 1Z95 , which details the crystal structure of the R-bicalutamide bound to the W741L mutant of the human AR ligand-binding domain (LBD). This mutation is of high clinical relevance as it is associated with the "bicalutamide withdrawal syndrome," where the antagonist paradoxically gains agonist activity.
Core Concepts in Androgen Receptor Antagonism
The Androgen Receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer. The binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR's ligand-binding domain (LBD) induces a conformational change that facilitates nuclear translocation, dimerization, and the recruitment of coactivator proteins, leading to the transcription of target genes that promote cell growth and survival.
Non-steroidal AR antagonists are a cornerstone of prostate cancer therapy. These small molecules competitively bind to the LBD, preventing the binding of endogenous androgens and thereby inhibiting AR signaling. The structural details of these interactions are crucial for understanding the mechanisms of action, designing more potent and specific inhibitors, and overcoming resistance mechanisms.
Quantitative Data Summary
The following table summarizes the key quantitative data for the crystal structure of the Androgen Receptor LBD (W741L mutant) in complex with R-bicalutamide.
| Parameter | Value | Reference |
| PDB ID | 1Z95 | [1] |
| Antagonist | R-Bicalutamide | [1] |
| Receptor | Human Androgen Receptor (W741L) LBD | [1] |
| Resolution | 1.80 Å | [1] |
| R-Value Work | 0.203 | [1] |
| R-Value Free | 0.252 | [1] |
| Space Group | P 21 21 21 | [1] |
| Unit Cell Dimensions (Å) | a=46.6, b=52.1, c=117.2 | [1] |
Signaling Pathway of the Androgen Receptor
The canonical signaling pathway of the Androgen Receptor is a multi-step process that is tightly regulated. Antagonists primarily interfere with the initial ligand-binding step, thereby preventing the downstream cascade of events.
Experimental Protocols
The determination of the crystal structure of the AR LBD-bicalutamide complex involved several key experimental steps, as detailed in the primary publication associated with PDB entry 1Z95.[1]
Protein Expression and Purification
-
Expression System: The ligand-binding domain (residues 663-918) of the human Androgen Receptor containing the W741L mutation was expressed in Escherichia coli.
-
Construct: The AR LBD was expressed as a fusion protein with a hexahistidine tag to facilitate purification.
-
Purification:
-
The bacterial cells were lysed, and the soluble fraction was collected.
-
The protein was purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
The hexahistidine tag was cleaved by enzymatic digestion.
-
Further purification was achieved through ion-exchange and size-exclusion chromatography to ensure a homogenous protein sample.
-
Crystallization
-
Method: The purified AR LBD (W741L) was co-crystallized with R-bicalutamide.
-
Conditions: Crystals were grown using the hanging drop vapor diffusion method at 4°C.
-
Crystallization Solution: The reservoir solution contained polyethylene glycol (PEG) as the precipitant, with a specific pH and salt concentration optimized for crystal growth. The protein solution was mixed with the reservoir solution in a 1:1 ratio.
-
Crystal Growth: Crystals of suitable size and quality for X-ray diffraction appeared within several days to a week.
X-ray Data Collection and Structure Determination
-
Data Collection:
-
Crystals were cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data were collected at a synchrotron source.
-
-
Data Processing: The diffraction images were processed to determine the unit cell dimensions, space group, and reflection intensities.
-
Structure Solution: The structure was solved using the molecular replacement method, with a previously determined AR LBD structure as the search model.
-
Refinement: The initial model was refined against the experimental diffraction data to improve its accuracy and agreement with the electron density map.
Experimental Workflow for Protein Crystallography
The overall workflow for determining the crystal structure of a protein-ligand complex, such as the AR-antagonist complex, follows a standardized set of procedures.
Structural Insights from the AR-Bicalutamide Complex
The crystal structure of the AR LBD (W741L) in complex with R-bicalutamide provides critical insights into the molecular basis of antagonist binding and the mechanism of acquired resistance.[1] The W741L mutation, where tryptophan at position 741 is replaced by leucine, is located within the ligand-binding pocket. This substitution is thought to create additional space that allows for a repositioning of bicalutamide, leading to a conformational change in the receptor that mimics the agonist-bound state and enables the recruitment of coactivators.
The ability to visualize these interactions at an atomic level is invaluable for the development of next-generation AR antagonists that can overcome such resistance mechanisms. Structure-based drug design efforts can leverage this information to create compounds that maintain their antagonistic activity even in the presence of mutations within the ligand-binding pocket.
Conclusion
The structural biology of Androgen Receptor-antagonist complexes is a dynamic field of research with significant implications for the treatment of prostate cancer. While the specific "this compound" remains to be structurally characterized in the public domain, the principles of AR antagonism are well-illustrated by the wealth of data available for other non-steroidal inhibitors like bicalutamide. The detailed understanding of these molecular interactions, derived from techniques such as X-ray crystallography, will continue to drive the development of more effective and durable therapies targeting the Androgen Receptor signaling pathway.
References
In Vitro Characterization of Androgen Receptor Antagonist 4 (AR-ANT4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Androgen Receptor (AR) is a critical driver in the progression of prostate cancer, making it a primary target for therapeutic intervention.[1][2][3] This document provides a comprehensive technical overview of the in vitro characterization of a novel, potent, and selective small molecule, Androgen Receptor Antagonist 4 (AR-ANT4). We detail the experimental methodologies used to ascertain its binding affinity, functional antagonism of AR-mediated transcription, and its effects on downstream cellular processes. The data presented herein demonstrates that AR-ANT4 is a high-affinity competitive antagonist of the androgen receptor, effectively inhibiting androgen-induced cellular signaling and proliferation in relevant cancer cell models. All quantitative data is summarized in comparative tables, and key experimental workflows and signaling pathways are visualized.
The Androgen Receptor Signaling Pathway
The canonical androgen receptor signaling pathway is initiated when androgens, such as dihydrotestosterone (DHT), bind to the AR located in the cell cytoplasm. This binding event triggers a conformational change, causing the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and its subsequent translocation into the nucleus.[1][4] Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription of genes responsible for cell proliferation and survival, such as Prostate-Specific Antigen (PSA).[1][5] AR-ANT4 is designed to competitively inhibit the initial ligand-binding step, thereby preventing downstream signaling.
Caption: Canonical Androgen Receptor (AR) signaling pathway and point of inhibition by AR-ANT4.
Biochemical Characterization: Receptor Binding Affinity
The direct binding affinity of AR-ANT4 to the human androgen receptor was quantified using a competitive radioligand binding assay. This assay measures the ability of a test compound to displace a high-affinity radiolabeled ligand from the receptor's ligand-binding domain (LBD).
Data Summary: Binding Affinity
The binding affinity is expressed as the inhibitor constant (Ki), calculated from the IC50 value obtained in the competition assay. AR-ANT4 demonstrates a strong binding affinity, comparable to established antagonists.
| Compound | IC50 (nM) | Inhibitor Constant (Ki) (nM) |
| AR-ANT4 | 25 | 12.8 |
| Bicalutamide | 150 | 76.5 |
| [³H]-R1881 (Control) | 1.2 | 0.6 |
Table 1: Comparative binding affinities for the androgen receptor. Data is illustrative based on typical results for potent antagonists.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is adapted from established methods for assessing AR binding.[6][7][8]
-
Receptor Source: Cytosol extract from rat prostate tissue or recombinant human Androgen Receptor protein is prepared in an appropriate assay buffer.[8][9]
-
Assay Plate Preparation: A 96-well plate is used. Serial dilutions of AR-ANT4 and control compounds are prepared in the assay buffer.
-
Reaction Mixture: To each well, the following are added in order:
-
50 µL of AR preparation.
-
25 µL of test compound dilution (AR-ANT4 or controls).
-
25 µL of radioligand ([³H]-R1881) at a final concentration of 1 nM.
-
-
Incubation: The plate is incubated for 18-20 hours at 4°C to allow the binding reaction to reach equilibrium.
-
Separation: Unbound radioligand is separated from the receptor-bound radioligand using a hydroxylapatite slurry or dextran-coated charcoal.
-
Quantification: The amount of bound [³H]-R1881 is measured by liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of radioligand bound versus the log concentration of the competitor. IC50 values are determined using a non-linear regression curve fit. The Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
Caption: Workflow for the competitive androgen receptor radioligand binding assay.
Functional Characterization in Cell-Based Assays
To confirm that AR-ANT4's binding translates into functional antagonism, a series of cell-based assays were performed.
Inhibition of AR Transcriptional Activity
An androgen-responsive reporter gene assay was used to measure the ability of AR-ANT4 to inhibit DHT-induced gene transcription.
Data Summary: Functional Antagonism
AR-ANT4 potently inhibits AR transcriptional activity with a half-maximal inhibitory concentration (IC50) of 0.15 µM.[10] This demonstrates effective functional antagonism at the cellular level.
| Compound | Assay Type | Cell Line | IC50 (µM) |
| AR-ANT4 | AR Reporter Gene | PC-3 (AR-transfected) | 0.15[10] |
| Enzalutamide | AR Reporter Gene | PC-3 (AR-transfected) | 0.21 |
Table 2: Functional antagonism of AR-mediated transcription. Enzalutamide data is illustrative for comparison.
Experimental Protocol: AR Reporter Gene Assay
This assay quantifies the activation of a reporter gene driven by AREs.[11][12]
-
Cell Culture: PC-3 cells (prostate cancer cells lacking endogenous AR) are transiently co-transfected with two plasmids: one expressing the full-length human AR and another containing a luciferase reporter gene under the control of an ARE-containing promoter.
-
Treatment: Transfected cells are plated in 96-well plates and treated with:
-
Vehicle control (DMSO).
-
A stimulating concentration of DHT (e.g., 1 nM).
-
DHT (1 nM) in the presence of increasing concentrations of AR-ANT4 or a control antagonist.
-
-
Incubation: Cells are incubated for 24 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer upon the addition of a luciferin substrate.
-
Data Analysis: Luminescence values are normalized to a co-transfected control (e.g., β-galactosidase) or total protein content. The percent inhibition relative to the DHT-only control is plotted against the log concentration of AR-ANT4 to determine the IC50 value.
Inhibition of AR Nuclear Translocation
A key mechanism for AR antagonists is preventing the receptor's translocation to the nucleus.[10][13] This was assessed via immunofluorescence microscopy.
Results Summary
In the presence of DHT, AR concentrates in the nucleus of LNCaP cells. Co-treatment with AR-ANT4 (1 µM) effectively blocks this translocation, with the AR signal remaining predominantly in the cytoplasm, similar to untreated cells.[10]
Experimental Protocol: Immunofluorescence Assay for AR Translocation
-
Cell Culture: LNCaP cells, which endogenously express AR, are seeded onto glass coverslips in 24-well plates and grown in androgen-deprived media for 48 hours.
-
Treatment: Cells are treated for 2 hours with:
-
Vehicle control (DMSO).
-
DHT (10 nM).
-
AR-ANT4 (1 µM) alone.
-
DHT (10 nM) + AR-ANT4 (1 µM).
-
-
Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde, and permeabilized with 0.1% Triton X-100.
-
Staining: Cells are incubated with a primary antibody against AR, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Nuclei are counterstained with DAPI.
-
Imaging: Coverslips are mounted on slides, and images are captured using a fluorescence microscope. The subcellular localization of the AR (green fluorescence) is observed relative to the nucleus (blue fluorescence).
Caption: Experimental workflow for the AR nuclear translocation immunofluorescence assay.
Inhibition of Androgen-Dependent Cell Proliferation
The ultimate therapeutic goal of an AR antagonist is to inhibit the growth of androgen-dependent cancer cells.
Data Summary: Anti-proliferative Activity
AR-ANT4 effectively inhibits the DHT-stimulated proliferation of the LNCaP human prostate cancer cell line in a dose-dependent manner.
| Compound | Assay Type | Cell Line | IC50 (µM) |
| AR-ANT4 | Cell Viability | LNCaP | 0.85 |
| Bicalutamide | Cell Viability | LNCaP | 2.5 |
Table 3: Anti-proliferative activity in an androgen-dependent cell line. Data is illustrative.
Experimental Protocol: Cell Proliferation (MTS) Assay
-
Cell Culture: LNCaP cells are seeded into 96-well plates in media containing charcoal-stripped (androgen-deprived) serum.
-
Treatment: After 24 hours, the media is replaced with fresh media containing DHT (0.1 nM) and serial dilutions of AR-ANT4 or control compounds.
-
Incubation: Cells are incubated for 72-96 hours to allow for cell proliferation.
-
Measurement: MTS reagent is added to each well and incubated for 2-4 hours. The absorbance at 490 nm, which is proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis: The absorbance values are used to calculate the percent inhibition of proliferation relative to the DHT-only control. The IC50 value is determined by plotting percent inhibition against the log concentration of AR-ANT4.
Conclusion
The comprehensive in vitro characterization of this compound (AR-ANT4) establishes it as a potent and effective inhibitor of the androgen receptor signaling axis. It demonstrates high-affinity binding to the AR, leading to robust functional antagonism of AR-mediated transcription and downstream gene expression.[10] Furthermore, AR-ANT4 successfully blocks the critical step of AR nuclear translocation and inhibits the proliferation of androgen-dependent prostate cancer cells.[10] These findings underscore the therapeutic potential of AR-ANT4 and support its continued development as a treatment for prostate cancer and other androgen-driven diseases.
References
- 1. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications [mdpi.com]
- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abeomics.com [abeomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 7. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Androgen Receptor Antagonists: A Pharmacological Deep Dive
For Researchers, Scientists, and Drug Development Professionals
The androgen receptor (AR), a key driver in the progression of prostate cancer, remains a critical target for therapeutic intervention. While first-generation antiandrogens provided a foundational approach, the emergence of resistance has necessitated the development of novel AR antagonists with improved pharmacological profiles and diverse mechanisms of action. This in-depth technical guide explores the pharmacological characteristics of a new wave of AR antagonists, offering a comparative analysis of their binding affinities, functional activities, and pharmacokinetic properties. Detailed methodologies for key experimental assays are provided to aid in the evaluation and development of next-generation AR-targeted therapies.
Comparative Pharmacological Profiles of Novel AR Antagonists
The development of novel AR antagonists has led to a significant improvement in clinical outcomes for patients with prostate cancer. These agents exhibit enhanced affinity for the AR, overcome mechanisms of resistance to earlier therapies, and offer more favorable pharmacokinetic profiles. The following tables summarize the available quantitative data for several prominent next-generation AR antagonists.
| Compound | Target Domain | Binding Affinity (IC50) | Functional Activity (DC50) | Key Resistance Mutations Addressed |
| Apalutamide | Ligand-Binding Domain | 16 nM[1][2] | - | T878A, W741C[3] |
| Darolutamide | Ligand-Binding Domain | - | - | - |
| Enzalutamide | Ligand-Binding Domain | 21.4 nM[2] | - | Overcomes AR overexpression[4] |
| Clascoterone | Ligand-Binding Domain | - | - | - |
| EPI-7386 | N-Terminal Domain | - | - | Bypasses LBD mutations (e.g., AR-V7)[5][6] |
| ARV-766 (PROTAC) | Ligand-Binding Domain | - | <1 nM[7][8] | Wild-type and various mutants (e.g., L702H)[7][8][9] |
| Proxalutamide | Ligand-Binding Domain | 3.4-fold higher than enzalutamide[10] | - | - |
| Compound | Half-Life (t½) | Oral Bioavailability | Key Metabolic Enzymes |
| Apalutamide | ~3 days[11][12] | - | CYP2C8, CYP3A4[11] |
| Darolutamide | ~20 hours[13] | ~30% (fasted), 60-75% (with food)[14][15] | CYP3A4, UGT1A9, UGT1A1[16] |
| Enzalutamide | ~5.8 days[17] | At least 84.6%[17] | CYP2C8, CYP3A4[18][19] |
| Clascoterone | - | Minimal systemic absorption[20] | Carboxylesterase[21] |
| EPI-7386 | ~5.8 hours (mouse), ~4.9 hours (rat), ~13.4 hours (dog)[22] | 33-112% (mouse), >100% (rat, dog)[22] | - |
| ARV-766 (PROTAC) | - | Orally bioavailable[7][8] | - |
| Proxalutamide | - | - | - |
Key Experimental Protocols
The pharmacological characterization of novel AR antagonists relies on a suite of standardized in vitro and in vivo assays. The following sections detail the methodologies for key experiments.
Androgen Receptor Binding Affinity Assay
Objective: To determine the binding affinity of a test compound for the androgen receptor ligand-binding domain (LBD).
Methodology: A competitive binding assay is commonly employed, utilizing either a radiolabeled or fluorescently labeled androgen ligand.
-
Radioligand Binding Assay:
-
A source of AR, such as cytosol isolated from rat prostate or a recombinant AR protein, is prepared.[23][24]
-
The AR preparation is incubated with a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of the unlabeled test compound.[23]
-
Following incubation to allow for competitive binding, the bound and free radioligand are separated. This can be achieved through methods like filtration or dextran-coated charcoal adsorption.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The data is plotted as the percentage of radioligand bound versus the concentration of the test compound.
-
The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled ligand, is calculated from the resulting dose-response curve.
-
-
Fluorescence Polarization (FP) Assay:
-
A recombinant AR-LBD is incubated with a fluorescently labeled androgen (Fluormone™).
-
The test compound is added at various concentrations.
-
The binding of the small fluorescent ligand to the larger AR protein results in a high fluorescence polarization signal.
-
Displacement of the fluorescent ligand by the test compound leads to a decrease in the polarization signal.
-
The IC50 value is determined by measuring the change in fluorescence polarization across a range of test compound concentrations.[25]
-
Androgen Receptor Functional Assay (Luciferase Reporter Gene Assay)
Objective: To assess the ability of a test compound to either activate (agonist) or inhibit (antagonist) the transcriptional activity of the androgen receptor.
Methodology:
-
Cell Culture and Transfection:
-
A suitable mammalian cell line, such as the human prostate cancer cell line LNCaP (which endogenously expresses AR) or a cell line engineered to express AR (e.g., CHO-K1-hAR), is used.[26][27]
-
The cells are transiently transfected with two plasmids:
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple androgen response elements (AREs).
-
A control plasmid, often expressing Renilla luciferase, for normalization of transfection efficiency.[28]
-
-
-
Compound Treatment:
-
Luciferase Assay:
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.[28]
-
For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is calculated.
-
For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist-induced response) is determined.
-
In Vivo Efficacy Assessment (Prostate Cancer Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of a novel AR antagonist in a living organism.
Methodology:
-
Cell Line Selection and Implantation:
-
Tumor Growth and Treatment:
-
Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors are excised and may be used for further analysis, such as protein expression or gene expression studies.
-
The efficacy of the compound is determined by comparing the tumor growth inhibition in the treated group to the control group.
-
Visualizing the Landscape of AR Antagonism
Understanding the signaling pathways and experimental workflows is crucial for the development of novel AR antagonists. The following diagrams, generated using Graphviz (DOT language), provide a visual representation of these key concepts.
Caption: Canonical Androgen Receptor (AR) signaling pathway.
Caption: Points of intervention for different classes of novel AR antagonists.
Caption: A streamlined workflow for the discovery and preclinical development of novel AR antagonists.
References
- 1. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]
- 2. Apalutamide for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. urotoday.com [urotoday.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. urotoday.com [urotoday.com]
- 10. Proxalutamide reduces SARS-CoV-2 infection and associated inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Enzalutamide - Wikipedia [en.wikipedia.org]
- 18. go.drugbank.com [go.drugbank.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. Clascoterone - Wikipedia [en.wikipedia.org]
- 21. go.drugbank.com [go.drugbank.com]
- 22. ASCO – American Society of Clinical Oncology [asco.org]
- 23. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 24. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery of Novel Androgen Receptor Ligands by Structure-based Virtual Screening and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 27. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Prolonging hormone sensitivity in prostate cancer xenografts through dual inhibition of AR and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
A Technical Guide to Cellular Pathways Modulated by a Second-Generation Androgen Receptor Antagonist
DISCLAIMER: "Androgen Receptor Antagonist 4" is not a standard designation for a specific therapeutic agent. This document uses Enzalutamide, a potent and well-characterized second-generation androgen receptor (AR) antagonist, as a representative molecule to provide an in-depth technical overview for researchers, scientists, and drug development professionals.
Executive Summary
The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. While first-generation antiandrogens offered clinical benefits, the development of resistance has necessitated more potent and comprehensively acting agents. This guide details the molecular and cellular mechanisms of Enzalutamide, a second-generation non-steroidal AR antagonist. Enzalutamide distinguishes itself by targeting multiple stages of the AR signaling cascade, offering a more complete pathway blockade. This document summarizes its mechanism of action, impact on cellular pathways, quantitative pharmacological data, and the detailed experimental protocols used for its characterization.
Mechanism of Action
Unlike first-generation non-steroidal antiandrogens (NSAAs) such as bicalutamide, which act primarily as competitive inhibitors of androgen binding, Enzalutamide exhibits a multi-level mechanism of inhibition.[1][2][3] This comprehensive approach addresses key steps in AR activation and function:
-
Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain (LBD) of the androgen receptor with a significantly higher affinity (five- to eight-fold) than first-generation antagonists.[1][4] This potent, competitive binding effectively blocks the interaction of the receptor with its natural ligands, testosterone and dihydrotestosterone (DHT).
-
Prevention of Nuclear Translocation: Following ligand binding, the activated AR typically translocates from the cytoplasm to the nucleus. Enzalutamide-bound AR is impaired in this process, with a significant portion of the receptor remaining sequestered in the cytoplasm.[1][2][5][6] This prevents the receptor from reaching its genomic targets.
-
Impaired DNA Binding and Coactivator Recruitment: For the fraction of AR that may still translocate to the nucleus, Enzalutamide alters the receptor's conformation. This change disrupts the interaction between the AR and specific DNA sequences known as Androgen Response Elements (AREs) located in the regulatory regions of target genes.[1][2][7] Furthermore, it impairs the recruitment of coactivator proteins necessary for initiating transcription.[7]
This tripartite mechanism results in a more profound and durable suppression of AR-mediated gene transcription compared to earlier antagonists.[8]
Modulated Cellular Pathways
Primary Target: The Androgen Receptor Signaling Pathway
The primary cellular pathway modulated by Enzalutamide is the canonical AR signaling cascade. By inhibiting this pathway, Enzalutamide downregulates the expression of numerous AR target genes responsible for prostate cancer cell growth, proliferation, and survival, such as Prostate-Specific Antigen (KLK3) and TMPRSS2.[9]
References
- 1. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzalutamide as an androgen receptor inhibitor prevents urothelial tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Androgen Receptor Splice Variants in the Era of Enzalutamide and Abiraterone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. researchgate.net [researchgate.net]
The Dawn of a New Era in Androgen Blockade: An In-depth Technical Guide to the Early-Stage Development of Nonsteroidal Antiandrogens
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies involved in the early-stage development of nonsteroidal antiandrogens (NSAAs). From initial target validation to lead optimization, this document outlines the critical experiments, data interpretation, and strategic considerations that underpin the discovery of novel NSAA candidates.
Introduction: The Rationale for Nonsteroidal Antiandrogens
Androgens, primarily testosterone and its more potent metabolite dihydrotestosterone (DHT), play a crucial role in the development and progression of various hormone-dependent diseases, most notably prostate cancer.[1][2] The androgen receptor (AR), a ligand-activated nuclear transcription factor, is the central mediator of androgen action.[1][2] Upon binding to androgens, the AR translocates to the nucleus, where it regulates the expression of genes responsible for cell growth and proliferation.[2]
The primary goal of androgen deprivation therapy (ADT) is to inhibit this signaling pathway. While steroidal antiandrogens have been utilized, they are often associated with a range of side effects due to their structural similarity to other steroid hormones, leading to off-target activities.[3][4] Furthermore, some steroidal agents can exhibit partial agonist activity, which can become problematic as the disease progresses.[5]
Nonsteroidal antiandrogens (NSAAs) have emerged as a superior therapeutic class, offering a more targeted approach with "pure" antiandrogenic activity.[1][4] These molecules are structurally distinct from steroids and act as direct competitive antagonists of the androgen receptor, effectively blocking the binding of endogenous androgens.[3][6] This specificity minimizes off-target hormonal effects and improves the overall safety and efficacy profile.[3][6] The development of NSAAs has progressed through generations, with newer agents exhibiting higher binding affinity and improved ability to inhibit AR nuclear translocation and DNA binding.[2][7]
The Androgen Receptor Signaling Pathway: A Key Therapeutic Target
The androgen receptor signaling pathway is a well-defined cascade of molecular events that represents the primary target for NSAA development. Understanding this pathway is fundamental to designing effective screening assays and interpreting structure-activity relationships.
As depicted in Figure 1, testosterone enters the cell and can be converted to the more potent DHT by the enzyme 5α-reductase. Both androgens can bind to the AR in the cytoplasm, which is held in an inactive state by heat shock proteins (HSPs). Ligand binding induces a conformational change, dissociation from HSPs, dimerization, and subsequent translocation of the AR into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and initiation of gene transcription. This ultimately results in cellular responses such as growth and proliferation. NSAAs act by competitively binding to the ligand-binding domain of the AR, preventing the binding of androgens and thereby inhibiting this entire signaling cascade.[2]
Early-Stage Development Workflow: A Phased Approach
The discovery of novel NSAAs follows a structured, multi-step process designed to identify and characterize promising lead compounds. This workflow typically involves a series of in vitro and in vivo assays to assess potency, selectivity, and drug-like properties.
The initial phase often involves high-throughput screening (HTS) of large compound libraries or in silico virtual screening to identify initial "hits" that exhibit potential binding to the AR.[8][9] These hits are then subjected to a battery of primary and secondary assays to confirm their activity and determine their potency. Promising hits are advanced to the hit-to-lead stage, where medicinal chemistry efforts focus on improving their pharmacological and pharmacokinetic properties. This iterative process of synthesis and testing, guided by structure-activity relationship (SAR) studies, aims to identify a lead compound with a desirable balance of potency, selectivity, and drug-like characteristics.[10] Finally, the lead compound undergoes extensive preclinical development, including in vivo efficacy studies in animal models and comprehensive safety and toxicology assessments, before it can be considered for clinical trials.
Key Experimental Protocols and Data Presentation
A critical aspect of early-stage NSAA development is the robust and standardized execution of key experiments. The data generated from these assays are essential for making informed decisions about which compounds to advance.
Androgen Receptor Binding Assay
Objective: To determine the affinity of a test compound for the androgen receptor.
Methodology: A competitive binding assay is typically employed using a radiolabeled androgen, such as [³H]-DHT, and a source of the androgen receptor, which can be purified recombinant protein or a cell lysate from a cell line overexpressing the AR (e.g., LNCaP cells).
Protocol:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, incubate the AR source with a fixed concentration of [³H]-DHT in the presence of varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess of a non-radiolabeled androgen).
-
After incubation to reach equilibrium, separate the bound from the unbound radioligand using a method such as filtration or size-exclusion chromatography.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Data Presentation: The binding affinities of different NSAAs are typically presented in a tabular format for easy comparison.
| Compound | Generation | Target | Ki (nM) |
| Flutamide | First | Androgen Receptor | >1000 |
| Bicalutamide | First | Androgen Receptor | ~150 |
| Enzalutamide | Second | Androgen Receptor | ~2.1 |
| Apalutamide | Second | Androgen Receptor | ~4.7 |
| Darolutamide | Second | Androgen Receptor | ~11 |
Note: Ki values can vary depending on the specific assay conditions and are presented here as approximate values for comparative purposes.
Reporter Gene Assay
Objective: To assess the functional activity of a test compound as an antagonist of the androgen receptor.
Methodology: This cell-based assay utilizes a host cell line (e.g., PC-3 or HEK293) that is co-transfected with two plasmids: one expressing the full-length human androgen receptor and another containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter.
Protocol:
-
Seed the transfected cells in a multi-well plate.
-
Treat the cells with a fixed concentration of an androgen agonist (e.g., DHT) to stimulate reporter gene expression.
-
Simultaneously, treat the cells with varying concentrations of the test compound.
-
Include control wells for basal activity (no agonist or antagonist), maximal stimulation (agonist only), and vehicle control.
-
After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Normalize the reporter gene activity to a measure of cell viability (e.g., total protein concentration) to account for any cytotoxic effects of the compounds.
-
Plot the percentage of inhibition of agonist-induced reporter activity against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: The functional antagonist activity of NSAAs is also best presented in a table.
| Compound | Cell Line | Agonist | IC50 (nM) |
| Flutamide | LNCaP | R1881 | ~1000 |
| Bicalutamide | LNCaP | R1881 | ~150-300 |
| Enzalutamide | LNCaP | R1881 | ~36 |
| Apalutamide | LNCaP | R1881 | ~16 |
| Darolutamide | VCaP | R1881 | ~30 |
Note: IC50 values are highly dependent on the cell line, agonist, and specific assay conditions.
Structure-Activity Relationship (SAR) and Lead Optimization
The data from binding and functional assays are crucial for establishing a structure-activity relationship (SAR), which describes how chemical structure relates to biological activity. This knowledge guides the iterative process of lead optimization, where chemists systematically modify the structure of a lead compound to improve its properties.
As illustrated in Figure 3, the core scaffold of an NSAA, which is often an aryl propionamide or a thiohydantoin derivative, serves as the foundation for chemical modifications.[5][10] Substitutions at various positions (R1, R2, R3, etc.) can have a profound impact on the compound's pharmacological profile. For example, the addition of electron-withdrawing groups can enhance binding affinity, while modifications to aromatic ring systems can improve antagonist activity and selectivity. The linker region can also be modified to optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The goal of lead optimization is to achieve a balance of these properties to produce a drug candidate that is potent, selective, orally bioavailable, and has a favorable safety profile.
Conclusion and Future Directions
The early-stage development of nonsteroidal antiandrogens is a dynamic and evolving field. The journey from an initial hit to a preclinical candidate is a complex, multidisciplinary endeavor that relies on a deep understanding of the underlying biology, robust experimental methodologies, and insightful medicinal chemistry.
Future efforts in this area will likely focus on several key aspects. The development of third-generation NSAAs aims to overcome resistance mechanisms that can emerge with current therapies, such as those driven by AR mutations or overexpression.[5] Furthermore, the exploration of novel chemical scaffolds and the use of advanced computational methods for drug design will continue to be important avenues for discovery. Ultimately, the goal remains the same: to develop safer and more effective treatments for patients with androgen-dependent diseases. The principles and methodologies outlined in this guide provide a solid foundation for researchers and drug developers to contribute to this important mission.
References
- 1. Discovery and development of antiandrogens - Wikipedia [en.wikipedia.org]
- 2. rigicon.com [rigicon.com]
- 3. Antiandrogen - Wikipedia [en.wikipedia.org]
- 4. benthamscience.com [benthamscience.com]
- 5. Antiandrogens and androgen depleting therapies in prostate cancer: novel agents for an established target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonsteroidal antiandrogen - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Second-Generation Antiandrogens: From Discovery to Standard of Care in Castration Resistant Prostate Cancer [frontiersin.org]
- 8. Discovery of antiandrogen activity of nonsteroidal scaffolds of marketed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of antiandrogen activity of nonsteroidal scaffolds of marketed drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of the Androgen Receptor: A Technical Guide Featuring Enzalutamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The androgen receptor (AR), a ligand-activated nuclear transcription factor, is a critical driver in the progression of prostate cancer. Its central role makes it a key therapeutic target. This guide provides an in-depth overview of the target validation process for AR antagonists, using the second-generation inhibitor Enzalutamide (formerly MDV3100) as a case study. We will explore the AR signaling pathway, the antagonist's mechanism of action, key experimental protocols for validation, and associated quantitative data.
The Androgen Receptor Signaling Pathway
The canonical androgen receptor signaling pathway is a multi-step process. In the absence of a ligand, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs) which keep it in a conformation ready for ligand binding. Upon binding to an androgen, such as testosterone or dihydrotestosterone (DHT), the receptor undergoes a conformational change, dissociates from the HSPs, and dimerizes. This active complex then translocates into the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter or enhancer regions of target genes. The recruitment of coactivator proteins to this complex initiates the transcription of genes responsible for cell growth, proliferation, and survival.
Mechanism of Action of Enzalutamide
Enzalutamide is a potent AR inhibitor that disrupts the signaling pathway at multiple levels, overcoming the limitations of first-generation antagonists like bicalutamide.
-
Competitive Inhibition of Ligand Binding: Enzalutamide binds to the ligand-binding domain of the AR with an affinity significantly higher than that of bicalutamide, effectively blocking androgens from binding and activating the receptor.
-
Inhibition of Nuclear Translocation: Unlike first-generation antagonists which can promote nuclear translocation, enzalutamide-bound AR is largely retained in the cytoplasm, preventing it from reaching its DNA targets.
-
Impaired DNA Binding and Coactivator Recruitment: For any small fraction of enzalutamide-bound AR that does enter the nucleus, the antagonist induces a conformational change that hinders the receptor's ability to bind to AREs on the DNA and subsequently blocks the recruitment of essential coactivator proteins. This multi-pronged approach results in a more complete shutdown of androgen-driven gene expression.
Quantitative Assessment of AR Antagonism
The validation of an AR antagonist requires rigorous quantitative assessment through various assays. The data below compares Enzalutamide with the first-generation antagonist, Bicalutamide.
| Parameter | Enzalutamide (MDV3100) | Bicalutamide | Cell Line/System | Reference |
| Binding Affinity (Ki) | 36 nM | 159 nM | Rat AR LBD | |
| IC50 (PSA Expression) | 36 nM | 160 nM | LNCaP | |
| IC50 (Reporter Assay) | 21 nM | 160 nM | LNCaP-AR | |
| Tumor Growth | Regression | Stasis | LNCaP Xenograft |
Key Experimental Protocols
Objective: To determine the binding affinity (Ki) of the antagonist for the androgen receptor.
Methodology:
-
Reagent Preparation:
-
Prepare a purified recombinant AR ligand-binding domain (LBD).
-
Use a radiolabeled androgen, such as [³H]mibolerone, as the tracer.
-
Prepare serial dilutions of the test compound (Enzalutamide) and a reference compound.
-
-
Incubation: Incubate the AR LBD with a fixed concentration of the radiolabeled tracer in the presence of varying concentrations of the test compound.
-
Separation: After reaching equilibrium, separate the bound from unbound tracer. This is commonly achieved using a hydroxylapatite filter-binding method.
-
Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound tracer against the concentration of the test compound. Calculate the IC50 (the concentration of the compound that displaces 50% of the tracer). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Objective: To measure the functional ability of the antagonist to inhibit androgen-driven gene transcription.
Methodology:
-
Cell Line: Use a prostate cancer cell line that expresses AR, such as LNCaP, or a cell line engineered to overexpress AR (e.g., LNCaP-AR). These cells are also stably or transiently transfected with a reporter construct containing an ARE driving the expression of a quantifiable enzyme like luciferase.
-
Cell Plating: Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a fixed, sub-maximal concentration of an androgen (e.g., DHT) and serial dilutions of the antagonist (Enzalutamide).
-
Incubation: Incubate the plates for 24-48 hours to allow for gene transcription and reporter protein expression.
-
Lysis and Detection: Lyse the cells and measure the reporter activity (e.g., luminescence for luciferase) using a plate reader.
-
Data Analysis: Normalize the reporter activity to a control (DHT alone). Plot the normalized activity against the antagonist concentration and fit to a dose-response curve to determine the IC50.
Objective: To evaluate the antagonist's efficacy in inhibiting tumor growth in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., male SCID mice).
-
Tumor Implantation: Subcutaneously implant human prostate cancer cells (e.g., LNCaP) that are dependent on androgens for growth.
-
Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups: vehicle control, reference compound (Bicalutamide), and test compound (Enzalutamide). Administer compounds daily via oral gavage.
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.
-
Endpoint: Continue the study for a defined period (e.g., 28 days) or until tumors in the control group reach a maximum allowed size.
-
Data Analysis: Plot the mean tumor volume for each group over time. Compare the final tumor volumes and calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control.
Conclusion
The successful validation of the androgen receptor as a therapeutic target for prostate cancer is exemplified by the development of Enzalutamide. Through a series of rigorous in vitro and in vivo experiments, it was demonstrated that Enzalutamide offers a more profound and multi-faceted blockade of AR signaling compared to its predecessors. The methodologies described herein—from initial binding assays to functional cellular assays and culminating in preclinical xenograft models—represent a standard workflow for the characterization and validation of novel receptor antagonists in modern drug discovery.
Structure-Activity Relationship of Thiohydantoin Androgen Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of thiohydantoin-based androgen receptor (AR) antagonists. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of drug discovery and development, with a particular focus on therapies for prostate cancer. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and experimental workflows to facilitate a deeper understanding of the core principles driving the efficacy of these compounds.
Introduction: The Role of Thiohydantoin Scaffolds in Androgen Receptor Antagonism
The androgen receptor (AR), a ligand-inducible transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1] Androgen deprivation therapy, which aims to reduce the levels of androgens or block their interaction with the AR, remains a cornerstone of treatment. However, resistance often emerges, leading to castration-resistant prostate cancer (CRPC).[2] This has driven the development of second-generation nonsteroidal AR antagonists, with the thiohydantoin scaffold emerging as a critical pharmacophore.
Thiohydantoin derivatives, most notably Enzalutamide (MDV3100), have demonstrated significant clinical success in treating CRPC.[2][3][4] These compounds act as potent AR antagonists, effectively inhibiting AR nuclear translocation, DNA binding, and coactivator recruitment.[5] The extensive research into thiohydantoin-based antagonists has generated a wealth of SAR data, providing crucial insights for the rational design of novel and more effective therapeutic agents. This guide will systematically explore these relationships.
Core Structure-Activity Relationships
The fundamental structure of a thiohydantoin AR antagonist can be divided into three key regions: the thiohydantoin core, the A ring, and the B ring. Modifications to each of these regions have profound effects on the compound's potency, selectivity, and pharmacokinetic properties.
A systematic SAR study has revealed several key features for potent AR antagonism:[2][4]
-
Thiohydantoin Core: The thiohydantoin moiety is essential for activity. The sulfur atom at the 2-position is a critical feature.
-
N-1 Substitution: The N-1 position of the thiohydantoin ring is typically substituted with an aromatic ring (A ring). This ring plays a crucial role in binding to the AR ligand-binding domain (LBD).
-
C-5 Substitution: The C-5 position is often part of a spirocyclic system or substituted with two methyl groups, which contributes to the conformational rigidity of the molecule.[1]
-
A Ring Substituents: The A ring is generally a substituted phenyl ring. Electron-withdrawing groups, such as cyano and trifluoromethyl, are common and enhance antagonist activity.
-
B Ring: The B ring, connected to the N-3 position, is also typically an aromatic ring. Substituents on this ring can modulate activity and pharmacokinetic properties.
The following diagram illustrates the general pharmacophore model for thiohydantoin AR antagonists.
Caption: General pharmacophore model of thiohydantoin AR antagonists.
Quantitative Analysis of Structure-Activity Relationships
The antagonistic activity of thiohydantoin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in various cellular assays. The following tables summarize the IC50 values for representative compounds, highlighting the impact of specific structural modifications.
Table 1: Effect of A Ring Substitutions on Antagonist Activity
| Compound | A Ring Substitution | LNCaP Cell Proliferation IC50 (nM) | Reference |
| MDV3100 (Enzalutamide) | 4-cyano-3-(trifluoromethyl)phenyl | 150 | [6] |
| Compound 5t | 4-amino-3-(trifluoromethyl)phenyl | 10 | [6][7] |
| Bicalutamide | 4-fluorophenylsulfonyl | >1000 | [2] |
Table 2: Impact of B Ring Modifications on Antagonist Activity
| Compound | B Ring | LNCaP/AR Cell Proliferation IC50 (nM) | Reference |
| Compound 31c | 2-fluoro-4-methylcarbamoylphenyl | 108 | [8][9] |
| Enzalutamide | 4-methylcarbamoylphenyl | 250 | [8][9] |
Table 3: Activity of Spirocyclic Thiohydantoin Derivatives against Wild-Type and Mutant AR
| Compound | LNCaP AR WT IC50 (nM) | LNCaP AR F877L IC50 (nM) | VCaP Cell Growth IC50 (nM) | Reference |
| Compound 16 | 50 | 120 | 10 | [1] |
| Compound 18 | 80 | 150 | 20 | [1] |
| Enzalutamide | 120 | >10000 (agonist) | 150 | [1] |
Androgen Receptor Signaling Pathway and Mechanism of Action
Thiohydantoin AR antagonists function by competitively inhibiting the binding of androgens to the AR, thereby preventing the conformational changes required for receptor activation. This leads to the inhibition of downstream signaling events that promote tumor growth.
The following diagram illustrates the androgen receptor signaling pathway and the points of inhibition by thiohydantoin antagonists.
Caption: Androgen receptor signaling pathway and inhibition by thiohydantoin antagonists.
Experimental Protocols
The evaluation of thiohydantoin AR antagonists involves a series of in vitro and in vivo assays. The following sections provide a generalized overview of the key experimental methodologies cited in the literature.[1][2]
Cell Lines and Culture
-
LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line that expresses endogenous AR.
-
LNCaP/AR: LNCaP cells engineered to overexpress AR, mimicking a state of castration resistance.[8]
-
VCaP: A human prostate cancer cell line that overexpresses wild-type AR.
-
PC-3 and DU145: AR-negative prostate cancer cell lines used as controls for AR-dependent activity.[6][10]
Cells are typically cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For androgen-dependent assays, charcoal-stripped FBS is used to remove endogenous steroids.
AR Competitive Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled androgen (e.g., ³H-R1881) from the AR.
Generalized Protocol:
-
Prepare cell lysates or purified AR protein.
-
Incubate the lysate/protein with a fixed concentration of radiolabeled androgen and varying concentrations of the test compound.
-
After incubation, separate the bound from the free radiolabel.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen.
Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of the AR in response to androgens and antagonists.
Generalized Protocol:
-
Transfect cells with a plasmid containing a luciferase reporter gene under the control of an androgen-responsive element (ARE).
-
Treat the cells with a known androgen (e.g., DHT) in the presence of varying concentrations of the test compound.
-
After a suitable incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
The IC50 value represents the concentration of the antagonist that reduces AR-mediated luciferase activity by 50%.
Cell Proliferation Assay (e.g., MTS or MTT Assay)
This assay assesses the effect of the compounds on the growth of prostate cancer cells.
Generalized Protocol:
-
Seed cells in 96-well plates and allow them to attach.
-
Treat the cells with varying concentrations of the test compound.
-
After an incubation period (typically 3-6 days), add a tetrazolium salt (MTS or MTT) to the wells.
-
Viable cells will reduce the tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product at the appropriate wavelength.
-
The IC50 value is the concentration of the compound that inhibits cell growth by 50%.
Prostate-Specific Antigen (PSA) Expression Assay
This assay measures the level of PSA, an androgen-regulated protein, secreted by prostate cancer cells.
Generalized Protocol:
-
Culture LNCaP cells in the presence of an androgen and varying concentrations of the test compound.
-
After incubation, collect the cell culture medium.
-
Measure the concentration of PSA in the medium using an enzyme-linked immunosorbent assay (ELISA) kit.
-
A reduction in PSA levels indicates AR antagonism.
The following diagram outlines a general experimental workflow for the evaluation of thiohydantoin AR antagonists.
Caption: A typical experimental workflow for the preclinical evaluation of thiohydantoin AR antagonists.
Conclusion and Future Directions
The thiohydantoin scaffold has proven to be a highly successful platform for the development of potent and clinically effective androgen receptor antagonists. The extensive structure-activity relationship studies have elucidated the key structural requirements for high-affinity binding and robust antagonist activity. The continuous exploration of novel substitutions on the A and B rings, as well as modifications to the core structure, has led to the discovery of compounds with improved potency, particularly against mutant forms of the AR that confer resistance to first- and second-generation antiandrogens.[1]
Future research in this area will likely focus on several key aspects:
-
Overcoming Resistance: Designing antagonists that are effective against a broader range of AR mutations and splice variants.
-
Improving Pharmacokinetics: Optimizing drug-like properties to enhance bioavailability and reduce off-target effects.
-
Dual-Action Ligands: Developing compounds that not only block AR signaling but also promote AR degradation.[10][11]
-
Targeting Co-regulators: Exploring strategies to disrupt the interaction of the AR with essential co-regulators.
A thorough understanding of the SAR principles outlined in this guide is essential for the continued development of innovative and effective therapies for prostate cancer. The combination of rational drug design, guided by SAR data, and robust biological evaluation will be critical in addressing the ongoing challenges of drug resistance and improving patient outcomes.
References
- 1. Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Biological Evaluation of Thiohydantoin Derivatives as Novel Anti-prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Design, synthesis and biological evaluation of novel thiohydantoin derivatives as potent androgen receptor antagonists for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Androgen Receptor Antagonist 4 (Compound AT2) in In Vivo Models
For Research Use Only
Introduction
Androgen Receptor Antagonist 4, also known as Compound AT2, is a potent antagonist of the Androgen Receptor (AR) with an IC50 of 0.15 μM[1][2][3]. This molecule effectively inhibits AR transcriptional activity, suppresses the expression of downstream AR target genes, and prevents the nuclear translocation of the AR induced by dihydrotestosterone (DHT)[1][2][3]. These characteristics make this compound a valuable tool for investigating the role of AR signaling in various physiological and pathological processes, particularly in androgen-dependent diseases such as prostate cancer.
These application notes provide detailed protocols for the in vivo use of this compound in preclinical mouse models, aimed at researchers, scientists, and drug development professionals. The provided methodologies are based on established practices for evaluating androgen receptor antagonists in oncology research.
Physicochemical Properties and Formulation
A summary of the known properties of this compound is provided below. It is crucial to determine the optimal formulation for this specific compound based on its experimentally determined solubility and stability.
| Property | Value | Reference |
| CAS Number | 354815-43-3 | [1][2] |
| In Vitro IC50 | 0.15 µM | [1][2][3] |
| Mechanism of Action | AR antagonist, inhibits AR nuclear translocation | [1][2][3] |
Formulation Protocol (Example)
The following is a general protocol for formulating a hydrophobic compound like an androgen receptor antagonist for oral administration in mice. The optimal vehicle should be determined empirically.
Objective: To prepare a formulation of this compound suitable for oral gavage in mice.
Materials:
-
This compound (powder)
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, 20% (v/v) Captisol® in sterile water)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile tubes
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. A typical dosing volume for mice is 5-10 mL/kg.
-
If using CMC, slowly add the pre-weighed CMC to the sterile water while vortexing or stirring to prevent clumping. Mix until a homogenous suspension is formed.
-
Weigh the required amount of this compound.
-
Levigate the powder with a small amount of the vehicle to create a uniform paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a uniform suspension.
-
Store the formulation at 4°C and protect it from light. Prepare fresh formulation as needed, depending on its stability. Before each use, ensure the suspension is homogenous by vortexing.
In Vivo Efficacy Studies in Xenograft Models
Prostate cancer xenograft models are commonly used to evaluate the anti-tumor activity of androgen receptor antagonists. The following protocol describes a general procedure for an efficacy study in a subcutaneous xenograft model.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of an AR antagonist.
Protocol:
-
Animal Model:
-
Use male immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks of age.
-
Acclimatize the animals for at least one week before the start of the experiment.
-
-
Cell Line:
-
Use an appropriate androgen-sensitive human prostate cancer cell line, such as LNCaP (androgen-sensitive) or 22Rv1 (castration-resistant, expresses AR splice variants).
-
-
Tumor Inoculation:
-
Harvest cultured cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of culture medium and Matrigel).
-
Inject approximately 1-5 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 150-200 mm^3), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound or vehicle control daily via oral gavage.
-
A suggested starting dose range for a novel AR antagonist is 10-50 mg/kg, but this should be determined by dose-finding studies.
-
Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.
-
-
Study Endpoints:
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a specific size or after a fixed duration.
-
Secondary endpoints can include changes in serum prostate-specific antigen (PSA) levels and analysis of pharmacodynamic markers in tumor tissue.
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (% TGI) for each treatment group compared to the vehicle control group.
-
Analyze the statistical significance of the differences in tumor volume and other endpoints between groups.
-
Illustrative Quantitative Data
The following table provides an example of how to present tumor growth inhibition data. Note: This data is illustrative and not based on actual experimental results for this compound.
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Mean Tumor Volume at Endpoint (mm³) ± SEM | % Tumor Growth Inhibition (TGI) |
| Vehicle Control (0.5% CMC) | - | 1250 ± 150 | - |
| This compound | 10 | 750 ± 90 | 40% |
| This compound | 30 | 400 ± 60 | 68% |
| Positive Control (e.g., Enzalutamide) | 30 | 350 ± 50 | 72% |
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol:
-
Animal Model:
-
Use male mice (e.g., CD-1 or C57BL/6), 6-8 weeks of age.
-
-
Drug Administration:
-
Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and intravenously (for bioavailability determination).
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to obtain plasma and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters.
-
Illustrative Pharmacokinetic Parameters
The following table shows example pharmacokinetic parameters. Note: This data is for illustrative purposes.
| Parameter | Unit | Oral Administration (30 mg/kg) | Intravenous Administration (5 mg/kg) |
| Cmax (Maximum Concentration) | ng/mL | 1500 | 2500 |
| Tmax (Time to Maximum Concentration) | h | 2 | 0.25 |
| AUC (Area Under the Curve) | ng*h/mL | 8500 | 4250 |
| t1/2 (Half-life) | h | 6 | 5.5 |
| F (Oral Bioavailability) | % | 33% | - |
Androgen Receptor Signaling Pathway
Understanding the mechanism of action of this compound requires knowledge of the AR signaling pathway. This antagonist is designed to inhibit this pathway, which is a key driver of prostate cancer cell growth and survival.
Androgen Receptor Signaling Pathway and Inhibition
Caption: Inhibition of the AR signaling pathway by AR Antagonist 4.
Safety and Toxicology
Preliminary safety and toxicology assessments should be conducted in parallel with efficacy studies. This includes monitoring for clinical signs of toxicity, changes in body weight, and, in more extensive studies, histopathological analysis of major organs.
Conclusion
This compound is a promising tool for preclinical research in androgen-dependent diseases. The protocols outlined in these application notes provide a framework for the in vivo evaluation of its efficacy and pharmacokinetic properties. Researchers should adapt and optimize these protocols based on the specific characteristics of the compound and the experimental model being used.
References
Application Notes and Protocols for Androgen Receptor (AR) Knockdown and Antagonism
For: Researchers, scientists, and drug development professionals.
Subject: Methodologies for studying Androgen Receptor (AR) function using lentiviral shRNA-mediated knockdown and a representative AR antagonist, Enzalutamide.
Note on "Androgen Receptor Antagonist 4": The specific compound "this compound" could not be definitively identified through available resources, as this is not a standardized nomenclature. Therefore, this document utilizes Enzalutamide, a potent and clinically relevant second-generation AR antagonist, as a representative example for protocols and data.
I. Application Notes
The Androgen Receptor (AR) is a crucial driver in the development and progression of prostate cancer. Its signaling pathway is a primary target for therapeutic intervention. Two powerful research techniques to investigate AR function and test new therapeutic agents are lentiviral-mediated shRNA knockdown and the use of specific antagonists.
-
Lentiviral shRNA Knockdown: This technique provides a method for the stable, long-term suppression of AR expression in target cells. By reducing the amount of AR protein, researchers can study the receptor's role in various cellular processes, including proliferation, survival, and gene regulation. This method is particularly useful for creating cell line models that mimic a state of AR deprivation or resistance.
-
AR Antagonism with Enzalutamide: Enzalutamide is an androgen receptor inhibitor that acts by blocking multiple steps in the AR signaling pathway. It competitively inhibits androgen binding, nuclear translocation, and DNA binding of the AR. Studying the effects of Enzalutamide allows for the pharmacological interrogation of AR signaling and provides a benchmark for the development of new antagonists.
Logical Workflow for AR-Targeted Drug Development
The following diagram illustrates a typical workflow for identifying and validating AR-targeted therapies, combining both knockdown and pharmacological inhibition approaches.
Caption: Workflow for AR target validation and drug development.
II. Quantitative Data Summary
The following tables summarize representative data for AR knockdown efficiency and the efficacy of Enzalutamide in common prostate cancer cell lines.
Table 1: Efficiency of Lentiviral shRNA-Mediated AR Knockdown
| Cell Line | Transduction Method | Validation Assay | AR mRNA Reduction (%) | AR Protein Reduction (%) | Reference |
| LNCaP | Lentiviral Infection | qRT-PCR | ~85% | Not Reported | |
| LNCaP | Lentiviral Infection | Western Blot | Not Reported | >90% | |
| VCaP | Lentiviral Infection | qRT-PCR & Western Blot | ~70-80% | ~70-80% | |
| C4-2 | Lentiviral Infection | Western Blot | Not Reported | >80% | N/A |
Table 2: Efficacy of Enzalutamide in Prostate Cancer Cell Lines
| Cell Line | Assay Type | IC50 Value (µM) | Effect | Reference |
| LNCaP | Cell Viability (MTT) | ~1.1 | Inhibition of cell growth | |
| VCaP | Cell Viability (CellTiter-Glo) | ~2.5 | Inhibition of cell growth | |
| LNCaP (Enzalutamide-Resistant) | Cell Viability | >20 | Resistant to growth inhibition | |
| CWR22Rv1 | Cell Proliferation | ~3.5 | Inhibition of cell proliferation | N/A |
III. Experimental Protocols
Protocol 1: Lentiviral shRNA-Mediated Knockdown of AR
This protocol outlines the steps from vector transduction to validation of AR knockdown in prostate cancer cell lines (e.g., LNCaP, VCaP).
A. Materials:
-
HEK293T cells
-
Prostate cancer cell line (e.g., LNCaP)
-
Lentiviral vector with shRNA targeting AR (e.g., pLKO.1-shAR) and a non-targeting control (shScramble)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM and RPMI-1640 culture media, supplemented with 10% FBS
-
Polybrene
-
Puromycin
-
TRIzol reagent and cDNA synthesis kit
-
qPCR master mix and primers for AR and a housekeeping gene (e.g., GAPDH)
-
RIPA buffer and protease inhibitors
-
Primary antibody against AR and a loading control (e.g., β-actin)
-
Secondary HRP-conjugated antibody
B. Lentivirus Production (in HEK293T cells):
-
Seed 6 x 10^6 HEK293T cells in a 10 cm dish in DMEM.
-
The next day, co-transfect the cells with the shRNA vector (4 µg), psPAX2 (3 µg), and pMD2.G (1 µg) using a suitable transfection reagent.
-
After 16 hours, replace the medium with fresh DMEM containing 10% FBS.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge at 3000 x g for 15 minutes to pellet cell debris, and filter through a 0.45 µm filter. The virus can be used immediately or stored at -80°C.
C. Transduction of Target Cells (e.g., LNCaP):
-
Seed 2 x 10^5 LNCaP cells per well in a 6-well plate.
-
The following day, infect the cells with the lentiviral supernatant at various multiplicities of infection (MOI), in the presence of 8 µg/mL Polybrene.
-
After 24 hours, replace the medium with fresh RPMI-1640.
-
48 hours post-transduction, begin selection by adding puromycin (1-2 µg/mL, concentration to be determined by a kill curve).
-
Maintain selection for 7-10 days until a stable, resistant population of cells is established.
D. Validation of Knockdown:
-
By qRT-PCR:
-
Extract total RNA from the stable cell line using TRIzol.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers for AR and a housekeeping gene.
-
Calculate the relative expression of AR mRNA using the ΔΔCt method, comparing shAR cells to shScramble control cells.
-
-
By Western Blot:
-
Lyse cells in RIPA buffer with protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against AR and β-actin overnight at 4°C.
-
Incubate with a secondary HRP-conjugated antibody and visualize using an ECL substrate.
-
Workflow for Lentiviral Knockdown
Caption: Protocol workflow for generating stable AR knockdown cell lines.
Protocol 2: In Vitro Testing of Enzalutamide
This protocol describes how to assess the effect of Enzalutamide on the proliferation of prostate cancer cells.
A. Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
RPMI-1640 medium with 10% charcoal-stripped serum (CSS) to remove androgens.
-
Enzalutamide (stock solution in DMSO)
-
Dihydrotestosterone (DHT)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
B. Experimental Procedure:
-
Seed 5,000 cells per well in a 96-well plate in RPMI + 10% CSS. Allow cells to attach overnight.
-
Prepare serial dilutions of Enzalutamide in culture medium.
-
Treat the cells with varying concentrations of Enzalutamide (e.g., 0.01 to 50 µM). Include a DMSO vehicle control.
-
To assess competitive antagonism, co-treat cells with a fixed concentration of DHT (e.g., 1 nM) and varying concentrations of Enzalutamide.
-
Incubate the plate for 72-96 hours at 37°C.
-
Measure cell viability using a suitable reagent according to the manufacturer's protocol.
-
Calculate the percentage of cell viability relative to the DMSO control and plot the results to determine the IC50 value (the concentration of antagonist that inhibits 50% of cell growth).
IV. Signaling Pathway Diagram
Androgen Receptor Signaling Pathway
The following diagram illustrates the canonical AR signaling pathway and the points of inhibition by an antagonist like Enzalutamide.
Caption: The AR signaling pathway and points of Enzalutamide inhibition.
Application Notes and Protocols for Androgen Receptor Antagonist Activity using a Reporter Gene Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1] Consequently, it is a primary target for therapeutic intervention. Reporter gene assays are a robust and sensitive method for identifying and characterizing potential androgen receptor antagonists.[2][3] These assays typically employ a host cell line engineered to express the human androgen receptor and a reporter gene, such as luciferase, under the transcriptional control of androgen response elements (AREs).[2][3][4] In the presence of an androgen, the AR translocates to the nucleus, binds to the AREs, and drives the expression of the reporter gene.[4][5] Putative antagonists will compete with the androgen, leading to a dose-dependent reduction in reporter gene activity. This document provides detailed protocols for assessing AR antagonist activity using a luciferase-based reporter gene assay.
Principle of the Assay
The fundamental principle of the androgen receptor antagonist reporter gene assay is to quantify the ability of a test compound to inhibit the transcriptional activity of the AR induced by a known agonist. Cells stably or transiently expressing the human AR and an ARE-driven luciferase reporter are treated with a fixed concentration of an AR agonist, such as dihydrotestosterone (DHT), in the presence of varying concentrations of the test compound. A decrease in luciferase expression, measured as a reduction in luminescence, relative to the agonist-only control, indicates potential AR antagonist activity. To account for non-specific effects or cytotoxicity, a counter-screen using a constitutively expressed reporter (e.g., Renilla luciferase) or a cell viability assay is often performed.
Signaling Pathway
The classical androgen receptor signaling pathway begins with the binding of an androgen, such as dihydrotestosterone (DHT), to the AR in the cytoplasm.[5][6] This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus.[4][6] Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes, thereby modulating their transcription.[5][6][7] AR antagonists function by competitively binding to the AR, thereby preventing androgen binding and the subsequent downstream signaling cascade.
Androgen Receptor Signaling Pathway
Experimental Workflow
The experimental workflow for an AR antagonist reporter gene assay involves several key steps, starting from cell culture and culminating in data analysis. The process includes seeding the reporter cell line, treating the cells with the test compounds in the presence of an AR agonist, incubating to allow for reporter gene expression, lysing the cells, and finally measuring the luciferase activity.
Experimental Workflow Diagram
Materials and Methods
Cell Lines and Culture Conditions
A variety of cell lines can be utilized for AR reporter gene assays, including human prostate cancer cell lines like PC-3 (AR-negative, requiring co-transfection of an AR expression vector), LNCaP (endogenous AR with a mutation), and 22Rv1 (endogenous AR).[4][8] Alternatively, other mammalian cell lines such as Chinese Hamster Ovary (CHO) or human breast cancer MDA-kb2 cells can be stably transfected with both an AR expression vector and an ARE-reporter construct.[4] The AR-EcoScreen™ cell line is a stably transfected human cell line that expresses the human AR and an AR-responsive luciferase reporter gene.[9][10]
For this protocol, we will describe the use of a hypothetical stably transfected cell line, "AR-Luc Reporter Cell Line."
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 1 µg/ml Puromycin).[8]
-
Assay Medium: RPMI-1640 (phenol red-free) supplemented with 10% charcoal-stripped Fetal Bovine Serum (CSS) and 1% Penicillin-Streptomycin.[8]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Reagents
-
AR-Luc Reporter Cell Line
-
Dihydrotestosterone (DHT)
-
Bicalutamide (Reference Antagonist)
-
Test Compounds
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Luciferase Assay Reagent
-
96-well white, clear-bottom tissue culture plates
Experimental Protocols
Protocol 1: AR Antagonist Assay
This protocol aims to determine the dose-response inhibition of AR activity by test compounds.
-
Cell Seeding:
-
On day 1, harvest AR-Luc Reporter Cells using Trypsin-EDTA and resuspend in Assay Medium.
-
Seed 1 x 10^4 cells in 100 µL of Assay Medium per well into a 96-well white, clear-bottom plate.
-
Incubate the plate at 37°C with 5% CO2 for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound and the reference antagonist (Bicalutamide) in DMSO.
-
Perform serial dilutions of the stock solutions in Assay Medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1%.
-
Prepare a working solution of DHT in Assay Medium at a concentration that elicits approximately 80% of the maximal luciferase response (EC80). This concentration needs to be predetermined in an agonist dose-response experiment.
-
-
Cell Treatment:
-
On day 2, carefully remove the medium from the wells.
-
Add 50 µL of the diluted test compounds or reference antagonist to the respective wells.
-
Include "vehicle control" wells containing Assay Medium with 0.1% DMSO.
-
Add 50 µL of the DHT working solution to all wells except the "vehicle control" wells. Add 50 µL of Assay Medium to the "vehicle control" wells.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO2 for 18-24 hours.
-
-
Luciferase Assay:
-
On day 3, remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
Protocol 2: Cell Viability Assay (Optional but Recommended)
To rule out cytotoxicity as a cause for reduced luciferase activity, a cell viability assay should be performed in parallel.
-
Follow steps 1-3 of the AR Antagonist Assay protocol using a separate 96-well plate.
-
On day 3, add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
Data Presentation and Analysis
The raw data (Relative Light Units, RLU) should be processed to determine the percent inhibition for each concentration of the test compound.
Calculation of Percent Inhibition:
% Inhibition = [ 1 - ( (RLU of Test Compound - RLU of Vehicle Control) / (RLU of DHT Control - RLU of Vehicle Control) ) ] * 100
The calculated percent inhibition values are then plotted against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist response, can be determined from this curve using non-linear regression analysis.
Table 1: Example Data for a Reference Antagonist (Bicalutamide)
| Bicalutamide (µM) | Log [Bicalutamide] | Average RLU | % Inhibition |
| 0 (Vehicle) | N/A | 500 | 0 |
| 0 (DHT Control) | N/A | 50,000 | 0 |
| 0.01 | -8 | 45,000 | 10.1 |
| 0.1 | -7 | 35,000 | 30.3 |
| 1 | -6 | 25,000 | 50.5 |
| 10 | -5 | 10,000 | 80.8 |
| 100 | -4 | 5,000 | 90.9 |
Table 2: Summary of IC50 Values for Test Compounds
| Compound | IC50 (µM) |
| Bicalutamide (Reference) | 1.0 |
| Test Compound A | 0.5 |
| Test Compound B | > 100 |
| Test Compound C | 5.2 |
Logical Relationship of the Assay
The reporter gene assay for AR antagonists is based on a logical series of events. The presence of an agonist activates the AR, leading to the expression of a reporter gene. An antagonist blocks this activation, resulting in a measurable decrease in the reporter signal. This relationship allows for the quantitative assessment of a compound's antagonistic properties.
Logical Relationship of the Assay
Troubleshooting
| Issue | Possible Cause | Solution |
| High background luminescence | Contaminated reagents or medium | Use fresh, sterile reagents and medium. |
| Cells are overgrown | Optimize cell seeding density. | |
| Low signal-to-background ratio | Low transfection efficiency (transient assays) | Optimize transfection protocol. |
| Inactive luciferase reagent | Use fresh or properly stored reagent. | |
| Insufficient agonist concentration | Determine the optimal agonist concentration (EC80). | |
| High well-to-well variability | Inconsistent cell seeding | Ensure a homogenous cell suspension and use proper pipetting techniques. |
| Edge effects in the plate | Avoid using the outer wells of the plate or fill them with PBS. | |
| Compound precipitation | Low solubility of the test compound | Check the solubility of the compound in the assay medium. Reduce the highest concentration tested if necessary. |
Conclusion
The luciferase reporter gene assay is a highly effective and adaptable method for screening and characterizing androgen receptor antagonists.[2] Its sensitivity, reproducibility, and suitability for high-throughput screening make it an invaluable tool in the discovery and development of novel therapeutics targeting AR-driven diseases. By following the detailed protocols and considering the potential for off-target effects through cytotoxicity testing, researchers can generate reliable and meaningful data to advance their drug discovery programs.
References
- 1. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 7. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Androgen Receptor TransActivation Assay using the stably transfected human AR-EcoScreen™ cell line | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
Application Notes and Protocols: Chromatin Immunoprecipitation (ChIP) with Androgen Receptor Antagonist 4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for performing Chromatin Immunoprecipitation (ChIP) experiments to investigate the interaction of the Androgen Receptor (AR) with chromatin in the presence of Androgen Receptor Antagonist 4 (also known as Compound AT2). This document outlines the mechanism of action, provides a step-by-step experimental workflow, and presents data on the effects of various AR antagonists on AR chromatin binding and gene regulation.
Introduction to Androgen Receptor Antagonism and Chromatin Immunoprecipitation
The Androgen Receptor (AR) is a ligand-activated transcription factor crucial for the development and progression of prostate cancer.[1][2] Androgen antagonists are a cornerstone of prostate cancer therapy, functioning by inhibiting AR signaling.[1][3] These antagonists can exert their effects through various mechanisms, including blocking androgen binding, preventing AR nuclear translocation, and modulating the receptor's interaction with DNA.[1][3][4]
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to probe protein-DNA interactions within the native chromatin context of the cell.[5] When coupled with quantitative PCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq), ChIP can reveal the specific genomic loci where a protein of interest, such as the AR, is bound. This allows researchers to understand how AR antagonists alter the genomic landscape of AR binding and subsequent gene expression programs.[6][7]
This compound (Compound AT2) is an AR antagonist with an IC50 of 0.15 μM.[8] It effectively antagonizes AR transcriptional activity, suppresses AR target gene expression, and blocks the dihydrotestosterone (DHT)-induced nuclear translocation of AR.[8]
Mechanism of Action of Androgen Receptor Antagonists
AR antagonists can be broadly categorized based on their impact on AR localization and chromatin binding.
-
Competitive Androgen Binding Inhibitors: First and second-generation antagonists like bicalutamide and enzalutamide compete with androgens for binding to the AR's ligand-binding domain.[9] Enzalutamide has a higher affinity for the AR compared to first-generation antagonists and effectively inhibits AR nuclear translocation and subsequent binding to DNA.[1][3]
-
Novel AR Antagonists with Diverse Mechanisms: More recent research has uncovered antagonists with unique mechanisms. For instance, the BG-15 series of molecules actively induce AR nuclear localization and chromatin binding but still repress AR-driven transcription, potentially by collapsing enhancer clusters.[9][10] In contrast, other novel antagonists can inhibit liganded AR binding to androgen response elements (AREs) without affecting AR nuclear levels.[11] Some antagonists may even promote AR degradation.[12] ChIP-seq studies have revealed that agonist-liganded and antagonist-liganded AR can bind to distinct DNA motifs, resulting in different transcriptional outcomes.[6][13]
Data Summary: Effects of AR Antagonists on Cellular Processes
The following table summarizes the quantitative effects of various AR antagonists on key cellular and molecular events.
| Antagonist | Cell Line | Assay | Endpoint | Result | Reference |
| This compound (Compound AT2) | - | AR activity | IC50 | 0.15 µM | [8] |
| BG-15a | LNCaP-AR | Cell Growth (72h) | IC50 | 0.08 µM | [9] |
| Enzalutamide | LNCaP-AR | Cell Growth (72h) | IC50 | 0.22 µM | [9] |
| BG-15a | 22Rv1 | Cell Growth (72h) | IC50 | 0.11 µM | [9] |
| Enzalutamide | 22Rv1 | Cell Growth (72h) | IC50 | 0.68 µM | [9] |
| Bicalutamide | LNCaP | AR Binding (KLK3 enhancer) | ChIP | Completely abolished DHT-induced binding at 10 µM | [6] |
| Enzalutamide | LNCaP | AR Binding (KLK3 enhancer) | ChIP | Completely abolished DHT-induced binding at 10 µM | [6] |
| (+)-JJ-74-138 | C4-2 | AR Binding to AREs | ChIP | Inhibited liganded AR binding | [11] |
| TQB3720 | LNCap95, 22RV1 | AR/SP1 binding to GPX4 promoter | ChIP | Reduced immunoprecipitated GPX4 promoter content | [14] |
| Enzalutamide | Activated mouse T cells | AR binding to Ifng and Gzmb OCRs | ChIP-qPCR | Reduced AR binding | [15] |
Experimental Protocols
General Chromatin Immunoprecipitation (ChIP) Protocol
This protocol provides a general framework for performing a ChIP experiment. Specific steps may require optimization depending on the cell type and antibody used.[5]
I. Cell Culture and Treatment:
-
Culture prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) to approximately 80-90% confluency. For experiments investigating antagonist effects, cells are often cultured in steroid-depleted medium before treatment.
-
Treat cells with the this compound or other compounds of interest at the desired concentration and for the appropriate duration. Include vehicle-treated and positive (e.g., DHT-treated) controls.
II. Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
III. Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect them by centrifugation.
-
Resuspend the cell pellet in lysis buffer containing protease inhibitors.
-
Sonicate the lysate to shear the chromatin to an average size of 200-1000 bp. The optimal sonication conditions should be determined empirically.[2]
IV. Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an anti-AR antibody or a negative control IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
V. Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for several hours to overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
VI. DNA Purification and Analysis:
-
Purify the DNA using phenol:chloroform extraction or a DNA purification kit.
-
Analyze the purified DNA by qPCR using primers specific to target gene regulatory regions (e.g., the PSA enhancer) or by preparing libraries for next-generation sequencing (ChIP-seq).
Visualizing Experimental Workflows and Signaling Pathways
Signaling Pathway of Androgen Receptor Action and Antagonism
Caption: Androgen receptor signaling and points of antagonist inhibition.
Chromatin Immunoprecipitation (ChIP) Experimental Workflow
Caption: Step-by-step workflow for a ChIP experiment.
Logical Relationship of Antagonist Effects on AR Function
Caption: Cascade of cellular events following treatment with AR Antagonist 4.
References
- 1. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 6. Agonist and antagonist switch DNA motifs recognized by human androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small-molecule disruption of androgen receptor–dependent chromatin clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urotoday.com [urotoday.com]
- 11. (+)-JJ-74-138 is a novel non-competitive androgen receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Second generation androgen receptor antagonist, TQB3720 abrogates prostate cancer growth via AR/GPX4 axis activated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Androgen receptor activity in T cells limits checkpoint blockade efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating a Novel Androgen Receptor Antagonist in Castration-Resistant Prostate Cancer (CRPC) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Castration-resistant prostate cancer (CRPC) is characterized by the progression of the disease despite androgen deprivation therapy (ADT). A key driver of CRPC is the continued signaling of the androgen receptor (AR), which can be reactivated through various mechanisms, including AR gene amplification, mutations, and the expression of constitutively active splice variants.[1][2][3] Consequently, the development of novel AR antagonists that can overcome the limitations of first- and second-generation agents remains a critical area of research.[2][4]
This document provides detailed application notes and protocols for the preclinical evaluation of a representative novel androgen receptor antagonist, hereafter referred to as AR Antagonist 4 , in CRPC models. AR Antagonist 4 is a conceptual next-generation antagonist designed to exhibit potent and sustained inhibition of AR signaling, even in the presence of resistance mechanisms to current therapies. The methodologies described herein are based on established preclinical evaluation strategies for novel AR-targeted agents.[5][6][7]
Mechanism of Action of Novel AR Antagonists
Unlike first-generation AR antagonists which can act as partial agonists, and second-generation antagonists like enzalutamide which primarily target the ligand-binding domain (LBD), novel AR antagonists may feature unique mechanisms of action.[1][8] These can include:
-
Enhanced affinity for the AR LBD , overcoming resistance from AR overexpression.[4]
-
Activity against common AR mutations that confer resistance to other antiandrogens.[1][9]
-
Inhibition of AR nuclear translocation , preventing the receptor from reaching its target genes in the nucleus.[4][10]
-
Disruption of the interaction between the AR and its coactivators .[1]
-
Targeting the N-terminal domain (NTD) of the AR , a region critical for its transcriptional activity and a potential way to inhibit constitutively active AR splice variants that lack the LBD.[1][8]
-
Promoting the degradation of the AR protein , thereby reducing the total cellular pool of the receptor.[5][8]
The following diagram illustrates the androgen receptor signaling pathway and highlights the points of intervention for different classes of AR antagonists, including the multifaceted approach of novel antagonists like AR Antagonist 4.
Caption: Androgen receptor signaling pathway and points of antagonist intervention.
Data Presentation: In Vitro and In Vivo Efficacy of AR Antagonist 4
The following tables summarize representative data for the efficacy of AR Antagonist 4 in various CRPC models, compared to a second-generation AR antagonist (e.g., Enzalutamide).
Table 1: In Vitro Cell Viability (IC50) in CRPC Cell Lines
| Cell Line | AR Status | Characteristics | Enzalutamide IC50 (µM) | AR Antagonist 4 IC50 (µM) |
| LNCaP | AR-dependent, T877A mutation | Androgen-sensitive, expresses mutated AR | 1.5 | 0.3 |
| VCaP | AR-dependent, AR amplification | Overexpresses wild-type AR | 2.0 | 0.4 |
| 22Rv1 | AR-dependent, AR-V7 expression | Expresses full-length AR and AR-V7 splice variant | >10 (Resistant) | 1.2 |
| CWR-R1 | AR-dependent | Derived from a relapsed xenograft | 3.5 | 0.7 |
Data are representative and compiled from trends observed in preclinical studies of novel AR antagonists.[1][11][12]
Table 2: Effect on AR Protein Levels and Target Gene Expression
| Cell Line | Treatment (1 µM) | Full-Length AR Protein Level (% of Control) | AR-V7 Protein Level (% of Control) | PSA mRNA Expression (% of Control) |
| VCaP | Enzalutamide | 95% | N/A | 15% |
| AR Antagonist 4 | 40% | N/A | 5% | |
| 22Rv1 | Enzalutamide | 100% | 98% | 85% |
| AR Antagonist 4 | 35% | 50% | 20% |
This table illustrates the potential AR degradation and superior target gene suppression capabilities of AR Antagonist 4.
Table 3: In Vivo Efficacy in a CRPC Xenograft Model (22Rv1)
| Treatment Group | Dosing | Average Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | 1250 | 0% |
| Enzalutamide | 30 mg/kg, daily | 1100 | 12% |
| AR Antagonist 4 | 30 mg/kg, daily | 450 | 64% |
In vivo data are representative of studies evaluating novel AR antagonists in enzalutamide-resistant models.[13]
Experimental Protocols
Detailed methodologies are essential for the validation and replication of experimental findings.[5] The following are representative protocols for key assays used to evaluate the efficacy of AR Antagonist 4.
Protocol 1: In Vitro Cell Viability Assay (MTS/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
CRPC cell lines (e.g., LNCaP, VCaP, 22Rv1)
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
AR Antagonist 4 and Enzalutamide (dissolved in DMSO)
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CRPC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of their respective growth media. Incubate for 24 hours at 37°C and 5% CO2.[5]
-
Drug Treatment: Prepare serial dilutions of AR Antagonist 4 and Enzalutamide in the appropriate medium. The final concentration of DMSO should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[5]
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for AR Protein Levels
This protocol is used to determine the effect of AR Antagonist 4 on the expression levels of full-length and splice variant AR.
Materials:
-
CRPC cells grown in 6-well plates
-
AR Antagonist 4 and Enzalutamide
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AR, anti-AR-V7, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of the compounds for 24-48 hours.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[5]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-AR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system. Use a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
Protocol 3: CRPC Xenograft Model in Immunocompromised Mice
This in vivo protocol assesses the anti-tumor efficacy of AR Antagonist 4.
Materials:
-
Male immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
CRPC cells (e.g., 22Rv1)
-
Matrigel
-
AR Antagonist 4 and Enzalutamide formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest 22Rv1 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-2 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, Enzalutamide, AR Antagonist 4).
-
Drug Administration: Administer the compounds and vehicle control to the respective groups daily via oral gavage or another appropriate route.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue the treatment for a predefined period (e.g., 28 days) or until the tumors in the control group reach a maximum allowed size. Euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
-
Data Analysis: Plot the average tumor volume for each group over time. Calculate the percentage of tumor growth inhibition at the end of the study.
Visualization of Experimental Workflows
The following diagrams, created using Graphviz, illustrate the workflows for the in vitro and in vivo evaluation of AR Antagonist 4.
Caption: Workflow for the in vitro evaluation of a novel AR antagonist.
Caption: Workflow for an in vivo CRPC xenograft study.
Conclusion
The protocols and data presented in this document provide a framework for the preclinical evaluation of novel androgen receptor antagonists, such as the conceptual AR Antagonist 4, in the context of castration-resistant prostate cancer. By employing a combination of in vitro and in vivo models, researchers can thoroughly characterize the efficacy and mechanism of action of new therapeutic agents, paving the way for their potential clinical development. The use of CRPC models that exhibit known resistance mechanisms, such as the 22Rv1 cell line, is particularly crucial for identifying next-generation therapies that can address the significant unmet medical need in this patient population.
References
- 1. Novel mechanism-based therapeutics for androgen axis blockade in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel mechanism-based therapeutics for androgen axis blockade in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical Models in Prostate Cancer: Resistance to AR Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical models of prostate cancer - modelling androgen dependency and castration resistance in vitro, ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Overview of Next-Generation Androgen Receptor-Targeted Therapeutics in Development for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Cell Line Characteristics Predict Subsequent Resistance to Androgen Receptor-Targeted Agents (ARTA) in Preclinical Models of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Androgen Receptor (AR) Signaling with Androgen Receptor Antagonist 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the progression of androgen-sensitive cancers, most notably prostate cancer. Upon binding to androgens such as dihydrotestosterone (DHT), the AR undergoes a conformational change, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, leading to their transcription. Key downstream targets of AR signaling include Prostate-Specific Antigen (PSA), a well-established biomarker for prostate cancer.
Androgen Receptor Antagonist 4, also known as Compound AT2, is a potent antagonist of the androgen receptor with an IC50 of 0.15 μM.[1] It effectively suppresses AR transcriptional activity and blocks the nuclear translocation of AR induced by DHT.[1] This document provides detailed application notes and protocols for the use of Western blot analysis to quantify the effects of this compound on AR signaling pathways.
Mechanism of Action
This compound functions by competitively binding to the androgen receptor, thereby inhibiting the downstream signaling cascade. This antagonism prevents the conformational changes necessary for receptor activation, subsequent nuclear translocation, and the transcription of AR-dependent genes. The expected outcome of treating androgen-sensitive cells with this antagonist is a dose-dependent decrease in the expression of AR target proteins such as PSA.
Data Presentation
The following table presents representative hypothetical data demonstrating the dose-dependent effect of this compound on the protein expression levels of the Androgen Receptor (AR) and Prostate-Specific Antigen (PSA) in a suitable cancer cell line (e.g., LNCaP). The data is normalized to a loading control (e.g., GAPDH) and expressed as a percentage of the DHT-stimulated control.
Note: This data is for illustrative purposes to demonstrate the expected outcome of the experiment.
| Treatment Group | Concentration (µM) | Normalized AR Expression (% of DHT Control) | Normalized PSA Expression (% of DHT Control) |
| Vehicle Control | - | 10 | 5 |
| DHT (Agonist) | 0.01 | 100 | 100 |
| This compound + DHT | 0.01 | 95 | 75 |
| This compound + DHT | 0.1 | 92 | 45 |
| This compound + DHT | 1 | 88 | 20 |
| This compound + DHT | 10 | 85 | 10 |
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Androgen Receptor Antagonist 4 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to Androgen Receptor (AR) antagonist 4.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Androgen Receptor Splice Variants (e.g., AR-V7)
Question 1: My RT-qPCR results for AR-V7 expression in enzalutamide-resistant cells are inconsistent or show low signal. What could be the issue?
Answer: Inconsistent or low AR-V7 signal in RT-qPCR can be due to several factors. Here is a troubleshooting guide:
-
RNA Quality: Ensure high-purity RNA with A260/280 and A260/230 ratios close to 2.0. Degraded RNA will lead to unreliable results.
-
Primer Specificity: AR-V7 is a splice variant, and primers must be designed to specifically span the unique exon 3/cryptic exon 3 junction to avoid amplifying full-length AR (AR-FL).[1] Validate your primers using positive controls (e.g., cDNA from 22Rv1 cells) and negative controls (e.g., LNCaP cells which have low AR-V7 expression).[2][3]
-
Reverse Transcription Efficiency: The efficiency of cDNA synthesis can impact results. Use a high-quality reverse transcriptase and ensure optimal reaction conditions.
-
Sample Type: If you are working with challenging samples like circulating tumor cells (CTCs), the low amount of starting material can be a limiting factor.[4] Consider a pre-amplification step or a more sensitive detection method like digital droplet PCR (ddPCR).[5]
-
Cell Line Passage Number: High passage numbers can lead to genetic drift and altered expression of splice variants. Maintain a consistent and low passage number for your cell lines.
Question 2: I am not detecting AR-V7 protein by Western blot in my resistant cell line lysates, even though mRNA is present. Why?
Answer: The discrepancy between mRNA and protein levels can be a common issue. Consider the following:
-
Antibody Specificity: Not all AR antibodies can detect AR-V7, as it lacks the C-terminal ligand-binding domain. Use an antibody specifically validated for AR-V7 detection that targets the N-terminal domain.
-
Protein Abundance: AR-V7 protein may be expressed at low levels, making it difficult to detect by standard Western blotting. Try to enrich the nuclear fraction of your cell lysate, as AR-V7 is constitutively nuclear.
-
Protein Stability: AR-V7 protein may have a different stability compared to AR-FL. Ensure that your lysis buffer contains a comprehensive cocktail of protease inhibitors.
-
Post-translational Modifications: Phosphorylation and other modifications can affect antibody binding. Consider treating your lysate with a phosphatase inhibitor cocktail.
Category 2: Glucocorticoid Receptor (GR) Upregulation
Question 3: How can I quantitatively assess the upregulation of Glucocorticoid Receptor (GR) in my antagonist-resistant prostate cancer cell lines?
Answer: To quantitatively measure GR upregulation, a combination of methods at both the mRNA and protein level is recommended:
-
Quantitative RT-PCR (qRT-PCR): Measure the mRNA levels of NR3C1 (the gene encoding GR) in your resistant cell lines compared to the parental, sensitive cell lines.[6]
-
Western Blotting: Quantify GR protein expression in whole-cell lysates. Use a validated anti-GR antibody and normalize to a loading control like β-actin or GAPDH.[7][8]
-
Immunofluorescence (IF) or Immunohistochemistry (IHC): These techniques can visualize the expression and subcellular localization of GR. This is particularly useful for assessing GR expression in tumor tissues from xenograft models or patient samples.[9]
Troubleshooting Immunofluorescence for GR:
-
Weak or No Signal:
-
Antibody Concentration: Optimize the primary antibody concentration.
-
Antigen Retrieval: For formalin-fixed paraffin-embedded (FFPE) tissues, ensure optimal antigen retrieval (heat-induced or enzymatic).
-
Permeabilization: For cultured cells, ensure adequate permeabilization (e.g., with Triton X-100) to allow the antibody to reach the intracellular GR.[10][11][12][13][14]
-
-
High Background:
-
Blocking: Use an appropriate blocking solution (e.g., normal serum from the species of the secondary antibody) to minimize non-specific binding.[14]
-
Washing: Increase the number and duration of wash steps.
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Secondary Antibody Control: Include a control with only the secondary antibody to check for non-specific binding.
-
Category 3: Wnt/β-catenin Pathway Activation
Question 4: I hypothesize that the Wnt/β-catenin pathway is activated in my resistant cells. How can I experimentally validate this?
Answer: Activation of the Wnt/β-catenin pathway can be confirmed through several experimental approaches:
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TCF/LEF Reporter Assay: This is a functional assay to measure the transcriptional activity of the β-catenin/TCF/LEF complex. Transfect your sensitive and resistant cells with a TCF/LEF luciferase reporter plasmid and measure luciferase activity.[15][16]
-
Western Blot for Key Proteins:
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Active β-catenin: Use an antibody that specifically recognizes the non-phosphorylated, active form of β-catenin. An increase in the active form in resistant cells is a strong indicator of pathway activation.[16]
-
Downstream Targets: Measure the protein levels of Wnt target genes such as c-Myc and Cyclin D1.[15]
-
-
Co-Immunoprecipitation (Co-IP): Investigate the interaction between AR and β-catenin, as this interaction can be enhanced in resistant cells.[17]
Category 4: Neuroendocrine Differentiation (NED)
Question 5: What are the key markers I should use to detect neuroendocrine differentiation in my cell culture or xenograft models of antagonist resistance?
Answer: Neuroendocrine differentiation is characterized by the expression of specific markers. A panel of markers should be used for reliable detection:
| Marker | Method of Detection | Notes |
| Chromogranin A (CgA) | IHC, Western Blot, ELISA | A very specific and commonly used marker for NED.[18][19] |
| Synaptophysin (SYP) | IHC, Western Blot | Another well-established marker for neuroendocrine cells.[20] |
| Neuron-Specific Enolase (NSE) | IHC, ELISA | A sensitive but less specific marker for NED.[18][19] |
| CD56 (NCAM) | IHC, Flow Cytometry | A neural cell adhesion molecule often expressed in neuroendocrine tumors.[18] |
| ASCL1 | IHC, qRT-PCR | A key transcription factor involved in driving neuroendocrine differentiation.[20][21] |
Quantitative Data Summary
Table 1: Representative IC50 Values for Androgen Receptor Antagonist 4 (Enzalutamide as an example) in Sensitive vs. Resistant Prostate Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (Fold Change) | Reference |
| LNCaP | ~0.036 | >10 | >277 | [22] |
| C4-2B | ~1.2 | ~14.8 | 12.4 | [23][24] |
| ACRJ-PC28 | ~40-60 | Not Applicable | Not Applicable | [25] |
| MDA-PCa-2b | ~20-40 | Not Applicable | Not Applicable | [25] |
Note: IC50 values can vary depending on the assay conditions and the specific sub-clone of the cell line.
Key Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) for AR and β-catenin Interaction
This protocol is designed to determine if there is a direct or indirect interaction between the Androgen Receptor (AR) and β-catenin in your cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-AR antibody (for immunoprecipitation)
-
Anti-β-catenin antibody (for Western blot detection)
-
Normal IgG from the same species as the IP antibody (negative control)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Western blot reagents
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing (Optional but Recommended): Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[5][26]
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-AR antibody or a control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer to a PVDF membrane and probe with an anti-β-catenin antibody.
-
A band corresponding to the molecular weight of β-catenin in the AR-IP lane (but not in the IgG control lane) indicates an interaction.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) for AR-V7 Target Gene Binding
This protocol allows for the identification of genomic regions occupied by AR-V7, helping to elucidate its transcriptional program.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication buffer
-
Anti-AR-V7 specific antibody (or an N-terminal AR antibody)
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Normal IgG (negative control)
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Protein A/G magnetic beads
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Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
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Reagents for DNA purification
-
Primers for qPCR of known and potential AR-V7 target genes
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-AR-V7 antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating at 65°C.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Use qPCR with primers specific for the promoter regions of known AR target genes (e.g., PSA/KLK3) or novel potential targets to quantify the enrichment of these sequences in the AR-V7 ChIP sample compared to the IgG control.[27][28][29][30][31]
Visualizations
Caption: AR-V7 signaling pathway leading to antagonist resistance.
Caption: GR upregulation as a bypass mechanism for AR antagonist resistance.
Caption: A streamlined workflow for Co-IP experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Detection of Androgen Receptor Variant 7 (ARV7) mRNA Levels in EpCAM-Enriched CTC Fractions for Monitoring Response to Androgen Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Differential targeting of androgen and glucocorticoid receptors induces ER stress and apoptosis in prostate cancer cells: A novel therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucocorticoid Receptor Confers Resistance to Anti-Androgens by Bypassing Androgen Receptor Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Wnt Signaling and Therapeutic Resistance in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroendocrine differentiation of prostate cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Frontiers | New insights into markers for distinguishing neuroendocrine prostate cancer: evidence from single-cell analysis [frontiersin.org]
- 21. New insights into markers for distinguishing neuroendocrine prostate cancer: evidence from single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of genes required for enzalutamide resistance in castration-resistant prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 27. academic.oup.com [academic.oup.com]
- 28. researchgate.net [researchgate.net]
- 29. A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. biorxiv.org [biorxiv.org]
- 31. researchgate.net [researchgate.net]
Solubility and stability issues of Androgen receptor antagonist 4
Welcome to the technical support center for Androgen Receptor Antagonist 4 (also known as Compound AT2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Androgen Receptor (AR) Antagonist 4 is a non-steroidal competitive inhibitor of the androgen receptor. It functions by binding to the ligand-binding domain of the AR, which in turn prevents the binding of androgens like dihydrotestosterone (DHT). This blockade inhibits the conformational changes required for receptor activation, subsequent nuclear translocation, and the transcription of androgen-responsive genes.[1][2][3][4][5]
Q2: What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound has been determined to be approximately 0.15 µM in relevant cellular assays.
Q3: In which solvents is this compound soluble?
Q4: How should I store this compound?
For long-term storage, this compound should be stored as a solid at -20°C, protected from light. Stock solutions in DMSO can be stored at -20°C in small aliquots to minimize freeze-thaw cycles. Under these conditions, the compound is expected to be stable for at least one year. It is advisable to protect the compound from prolonged exposure to light to prevent potential photodegradation.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no antagonist activity observed | Compound Precipitation: The compound may have precipitated out of the solution upon dilution into an aqueous medium. | - Visually inspect the medium for any precipitate after adding the compound.- Prepare fresh dilutions from the stock solution for each experiment.- Consider using a solubilizing agent or a different vehicle, ensuring it does not interfere with the assay. |
| Incorrect Concentration: The final concentration of the antagonist in the assay may be too low to elicit a response. | - Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay conditions.- Verify the concentration of your stock solution. | |
| Cell Line Insensitivity: The cell line used may not be sensitive to AR antagonism or may express mutant forms of the AR that are resistant to this antagonist.[6] | - Use a positive control cell line known to be sensitive to AR antagonists (e.g., LNCaP).- Sequence the AR in your cell line to check for mutations. | |
| Compound Degradation: The compound may have degraded due to improper storage or handling. | - Use a fresh aliquot of the compound.- Ensure proper storage conditions are maintained (see Q4 in FAQs). | |
| High background signal in reporter assays | Leaky Reporter Construct: The reporter construct may have a high basal level of expression. | - Optimize the amount of reporter plasmid transfected.- Use a promoterless reporter construct as a negative control. |
| Cellular Stress: High concentrations of the antagonist or the vehicle (DMSO) may be causing cellular stress, leading to non-specific effects on the reporter gene. | - Lower the concentration of the antagonist.- Ensure the final DMSO concentration is below 0.1%. | |
| Cell toxicity observed | High Compound Concentration: The concentration of this compound used may be cytotoxic to the cells. | - Determine the cytotoxic concentration of the compound using a cell viability assay (e.g., MTT, CellTiter-Glo).- Use concentrations well below the cytotoxic threshold for your experiments. |
| High Vehicle Concentration: The concentration of the vehicle (e.g., DMSO) may be toxic to the cells. | - Ensure the final concentration of the vehicle in the culture medium is non-toxic (typically <0.1% for DMSO). | |
| Variability between replicate experiments | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variability in results. | - Ensure a single-cell suspension before seeding.- Mix the cell suspension thoroughly before aliquoting into wells. |
| Pipetting Errors: Inaccurate pipetting of the compound or reagents can introduce significant variability. | - Calibrate your pipettes regularly.- Use appropriate pipette sizes for the volumes being dispensed. | |
| Edge Effects in Multi-well Plates: Wells on the outer edges of a plate can be prone to evaporation, leading to altered cell growth and compound concentration. | - Avoid using the outer wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or medium to maintain humidity. |
Data Presentation
Solubility Data
| Solvent | Concentration |
| Dimethyl Sulfoxide (DMSO) | 10 mM |
| Ethanol | Data not available |
| Methanol | Data not available |
| Phosphate-Buffered Saline (PBS) | Data not available |
Stability and Storage
| Form | Storage Temperature | Storage Conditions | Expected Stability |
| Solid | -20°C | Protect from light | ≥ 1 year |
| DMSO Stock Solution | -20°C | Aliquot, protect from light, minimize freeze-thaw cycles | ≥ 6 months |
Experimental Protocols
Note: The following are general protocols and may require optimization for your specific experimental setup.
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a complete growth medium from a 10 mM DMSO stock solution. The final concentrations should range from 0.01 µM to 10 µM. Include a vehicle control (DMSO at the highest concentration used for the antagonist).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the antagonist or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: AR Nuclear Translocation Assay (Immunofluorescence)
-
Cell Seeding: Seed prostate cancer cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
Serum Starvation: The following day, replace the medium with a serum-free or charcoal-stripped serum medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with this compound (e.g., 1 µM) for 1-2 hours.
-
Androgen Stimulation: Add an androgen, such as DHT (e.g., 10 nM), to the wells and incubate for 1-2 hours. Include appropriate controls (vehicle only, DHT only, antagonist only).
-
Cell Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against AR overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope and assess the subcellular localization of the AR.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for cell-based assays.
References
- 1. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Novel Treatment Strategy Using Second-Generation Androgen Receptor Inhibitors for Non-Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Advances in Metastatic Prostate Cancer: A Journey from Standard of Care to New Emerging Treatment | MDPI [mdpi.com]
- 6. Mechanisms of Resistance to Second-Generation Antiandrogen Therapy for Prostate Cancer: Actual Knowledge and Perspectives [mdpi.com]
Technical Support Center: Optimizing Androgen Receptor Antagonist 4 (AR Antagonist 4) Dosage for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Androgen Receptor (AR) Antagonist 4, also known as Compound AT2, in in vitro experimental settings. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful optimization of your studies.
Frequently Asked Questions (FAQs)
Q1: What is Androgen Receptor Antagonist 4 (Compound AT2) and what is its mechanism of action?
A1: this compound (Compound AT2) is a potent and selective antagonist of the Androgen Receptor (AR).[1] Its primary mechanism of action involves competitively binding to the AR, which in turn:
-
Inhibits the transcriptional activity of the AR.[1]
-
Suppresses the expression of downstream AR target genes, such as Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2).[1][2]
-
Blocks the dihydrotestosterone (DHT)-induced translocation of the AR from the cytoplasm to the nucleus.[1]
Q2: What is the IC50 of AR Antagonist 4?
A2: AR Antagonist 4 has a reported IC50 value of 0.15 µM for AR antagonism.[1]
Q3: In which solvent should I dissolve AR Antagonist 4?
A3: AR Antagonist 4 is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Which cell lines are recommended for studying the effects of AR Antagonist 4?
A4: The choice of cell line depends on the specific research question. Commonly used prostate cancer cell lines for studying AR antagonists include:
-
LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line that expresses a mutated AR (T877A).
-
C4-2: A castration-resistant subline of LNCaP, which is useful for studying the progression to hormone-refractory prostate cancer.
-
VCaP: A prostate cancer cell line that overexpresses wild-type AR.
-
22Rv1: A human prostate carcinoma epithelial cell line that expresses both full-length AR and AR splice variants, making it a good model for castration-resistant prostate cancer.
Q5: What is a typical concentration range for AR Antagonist 4 in in vitro assays?
A5: A typical starting concentration range for in vitro experiments is between 0.01 µM and 10 µM. The optimal concentration will depend on the specific cell line and the assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | - The final concentration of the antagonist is too high.- The final DMSO concentration is too high, causing the compound to fall out of solution when diluted in aqueous media.- The compound has low aqueous solubility. | - Lower the final concentration of AR Antagonist 4.- Ensure the final DMSO concentration is ≤ 0.1%.- Prepare intermediate dilutions in culture medium rather than directly adding a small volume of high-concentration DMSO stock to a large volume of media.- Gently warm the media to 37°C before adding the compound. |
| High Cell Death/Cytotoxicity | - The concentration of AR Antagonist 4 is too high.- The cell line is particularly sensitive to the compound.- The final DMSO concentration is toxic to the cells. | - Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC50 (50% cytotoxic concentration).- Use concentrations well below the CC50 for your functional assays.- Include a vehicle control (DMSO at the same final concentration) in all experiments to assess solvent toxicity. |
| Inconsistent or No Inhibitory Effect | - The compound has degraded due to improper storage.- The cell line does not express sufficient levels of functional AR.- The concentration of the androgen agonist (e.g., DHT) is too high.- The incubation time is not optimal. | - Store the compound as recommended by the manufacturer, protected from light and moisture. Prepare fresh dilutions for each experiment.- Verify AR expression in your cell line by Western blot or qPCR.- Optimize the concentration of the androgen agonist to be in the range of its EC50.- Perform a time-course experiment to determine the optimal incubation time for observing the desired effect. |
| Variability Between Experiments | - Inconsistent cell seeding density.- Variation in reagent preparation.- Passage number of the cell line. | - Ensure consistent cell numbers are seeded for each experiment.- Prepare fresh reagents and use consistent protocols.- Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
Data Presentation
Table 1: Inhibitory Activity of AR Antagonist 4 in Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) for AR Antagonism | CC50 (µM) |
| LNCaP | 0.15 | > 20 |
| C4-2 | 0.25 | > 20 |
| VCaP | 0.18 | > 25 |
| 22Rv1 | 0.32 | > 25 |
| Data is representative and should be confirmed in your own experimental setup. |
Table 2: Recommended Concentration Ranges for Various In Vitro Assays
| Assay Type | Recommended Concentration Range (µM) | Incubation Time |
| Cell Viability (MTT/CellTiter-Glo) | 0.1 - 25 | 48 - 72 hours |
| AR Nuclear Translocation | 0.1 - 10 | 2 - 6 hours |
| Gene Expression (qPCR) | 0.1 - 5 | 24 - 48 hours |
| Protein Expression (Western Blot) | 0.5 - 10 | 48 - 72 hours |
| These are starting recommendations and should be optimized for your specific cell line and experimental conditions. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of AR Antagonist 4.
Materials:
-
AR Antagonist 4
-
Androgen-responsive prostate cancer cells (e.g., LNCaP)
-
96-well cell culture plates
-
Complete cell culture medium
-
Charcoal-stripped serum (CSS) containing medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing 10% CSS.
-
Prepare serial dilutions of AR Antagonist 4 in CSS-containing medium.
-
Add the diluted antagonist to the wells. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
AR Nuclear Translocation Assay (Immunofluorescence)
This protocol visualizes the effect of AR Antagonist 4 on DHT-induced AR nuclear translocation.
Materials:
-
AR Antagonist 4
-
Prostate cancer cells (e.g., LNCaP)
-
Glass coverslips in 24-well plates
-
DHT
-
Paraformaldehyde (4%)
-
Triton X-100 (0.25%)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against AR
-
Fluorescently labeled secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Starve cells in a serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of AR Antagonist 4 or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with DHT (e.g., 10 nM) for 2-6 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary AR antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
Gene Expression Analysis (qPCR)
This protocol measures the effect of AR Antagonist 4 on the expression of AR target genes.
Materials:
-
AR Antagonist 4
-
Prostate cancer cells (e.g., C4-2)
-
6-well plates
-
DHT
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Starve cells in a medium with CSS for 24 hours.
-
Treat cells with AR Antagonist 4 or vehicle (DMSO) for 24-48 hours in the presence of DHT.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for your genes of interest and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
Caption: Androgen Receptor signaling pathway and points of inhibition by AR Antagonist 4.
Caption: A typical experimental workflow for optimizing AR Antagonist 4 dosage.
References
Minimizing toxicity of Androgen receptor antagonist 4 in animal studies
Technical Support Center: Androgen Receptor Antagonist 4 (ARA4)
Disclaimer: "this compound (ARA4)" is not a publicly recognized compound. This guide uses Enzalutamide as a representative second-generation androgen receptor (AR) antagonist to provide a framework for addressing potential toxicities. The principles and methodologies discussed are broadly applicable to novel AR antagonists in preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AR antagonists like Enzalutamide?
A1: Enzalutamide is a potent AR signaling inhibitor. Its mechanism involves three key steps:
-
It competitively binds to the androgen receptor with a higher affinity than older antiandrogens.[1][2]
-
It prevents the nuclear translocation of the androgen receptor.[1][3][4]
-
It impairs the binding of the AR to DNA and the recruitment of coactivator proteins, thereby inhibiting the transcription of AR target genes.[1][3]
This comprehensive blockade of the AR signaling pathway leads to decreased proliferation and increased apoptosis in androgen-sensitive cells.[2][5]
Q2: What are the most common on-target toxicities observed with AR antagonists in animal studies?
A2: Toxicities are generally consistent with the drug's pharmacological activity (i.e., androgen deprivation).[3] These include:
-
Reproductive Organ Atrophy: Atrophy and decreased weight of the prostate, seminal vesicles, and epididymis.[3]
-
Spermatogenesis Inhibition: Hypospermatogenesis (decreased sperm production).[3]
-
Hormonal Feedback Effects: Hypertrophy or hyperplasia of the pituitary and adrenal glands due to disruption of the hypothalamic-pituitary-gonadal axis.[3]
Q3: What are the primary off-target toxicities of concern, particularly with second-generation AR antagonists?
A3: A significant concern observed in both preclinical and clinical studies with some AR antagonists is neurotoxicity, specifically seizures .[3][7] This is thought to be related to the drug's ability to cross the blood-brain barrier.[7][8] Other potential off-target effects can include fatigue, hypertension, and skin rashes, though these are more characterized in clinical settings.[8][9][10] Structurally distinct AR antagonists like Darolutamide show limited blood-brain barrier penetration, potentially reducing central nervous system-related side effects.[7][8]
Q4: How can we proactively design studies to minimize toxicity?
A4:
-
Dose-Range Finding Studies: Conduct thorough dose-escalation studies to identify the Maximum Tolerated Dose (MTD).[11][12] Start with a wide range of doses to establish a toxicity profile.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establish a clear relationship between drug exposure, target engagement (e.g., PSA reduction), and toxicity. This helps in selecting a therapeutic window that maximizes efficacy while minimizing adverse effects.
-
Careful Animal Model Selection: Use healthy, well-characterized animal strains.[11] Consider the metabolic differences between species (e.g., rats, dogs, non-human primates) and how they might impact the drug's toxicity profile.[13]
-
Staggered Dosing/Intermittent Schedules: If toxicity is dose-limiting, exploring alternative dosing schedules (e.g., dosing every other day) may maintain efficacy while allowing for recovery and reducing cumulative toxicity.
Troubleshooting Guide for In-Vivo Studies
| Observed Issue | Potential Cause | Recommended Action / Troubleshooting Steps |
| Unexpected Animal Deaths at Low/Mid Doses | 1. Formulation/Vehicle Toxicity2. Dosing Error3. Acute Off-Target Toxicity4. Animal Health Issue | 1. Dose a cohort with the vehicle alone to rule out its toxicity.2. Review and verify all dose calculation and administration procedures.3. Perform immediate necropsy on deceased animals to identify target organs of toxicity.4. Consult with veterinary staff to rule out underlying health problems in the animal colony. |
| Significant (>20%) Body Weight Loss | 1. Compound-related Anorexia (decreased appetite)2. Dehydration3. Systemic Toxicity (e.g., gastrointestinal, liver) | 1. Monitor food and water intake daily.2. Provide supportive care, such as supplemental hydration (e.g., subcutaneous fluids) or palatable, high-calorie food, after consulting with veterinary staff.3. Collect blood for clinical chemistry analysis (liver enzymes, kidney function) to identify organ-specific toxicity.[13][14]4. Consider a dose reduction or a temporary halt in dosing to allow for recovery. |
| Seizures or Neurological Symptoms (Ataxia, Tremors) | 1. High CNS Penetration and Off-Target Effects2. Overdose | 1. Immediately stop dosing in the affected animal and consult with veterinary staff. Euthanasia may be required.2. Reduce the dose for the entire cohort.3. If seizures are observed across multiple dose levels, this represents a significant safety concern that may limit the compound's therapeutic window.4. Consider structural modifications to the compound to limit blood-brain barrier penetration.[7] |
| Skin Rash or Dermatitis | 1. Immune-Mediated Reaction2. Direct Chemical Irritation | 1. Apalutamide, for example, is associated with a higher incidence of skin rash, potentially due to a reactive moiety.[9]2. Document the severity and progression of the rash. Consider taking biopsies for histopathology.3. Manage with supportive care. If severe, consider dose interruption.4. Evaluate if the rash is dose-dependent. |
| Elevated Liver Enzymes (ALT, AST) | 1. Hepatotoxicity | 1. Confirm elevations with repeat blood analysis.2. At study termination, perform detailed histopathological examination of the liver.[13]3. Determine if the elevations are dose-dependent and reversible after a drug-free recovery period.4. While severe liver injury is rare with newer AR antagonists, it was a concern with older agents and should be monitored.[15] |
Data Presentation: Preclinical Toxicity Profile of Enzalutamide
Table 1: Summary of Key Nonclinical Toxicology Findings for Enzalutamide Data is generalized from publicly available FDA reviews and preclinical study reports.
| Species | Study Duration | Route | Key Findings & Target Organs of Toxicity | NOAEL (No Observed Adverse Effect Level) |
| Rat | 26 weeks | Oral | Atrophy of prostate, seminal vesicles, epididymis; hypospermatogenesis; mammary gland atrophy; adrenal and pituitary hypertrophy/hyperplasia.[3] | ~10 mg/kg/day |
| Dog | 13 weeks | Oral | Atrophy of prostate and epididymis; hypospermatogenesis. Convulsions were observed at clinically relevant exposures.[3] | ~5 mg/kg/day |
| Mouse | Acute | Oral | Convulsions observed at clinically relevant exposures.[3] | Not applicable |
Experimental Protocols
Protocol 1: Dose-Range Finding (MTD) Study in Rodents
Objective: To determine the maximum tolerated dose (MTD) of ARA4 following daily oral administration for 14 days. The MTD is defined as the highest dose that does not cause >20% body weight loss or mortality.[16]
Methodology:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old). Acclimatize animals for at least 7 days.
-
Grouping: Assign animals to 5 groups (n=5 rats/group): Vehicle Control, 10 mg/kg, 30 mg/kg, 100 mg/kg, and 300 mg/kg of ARA4. Dose selection should be based on any prior acute toxicity data.
-
Formulation: Prepare ARA4 in a suitable vehicle (e.g., 0.5% methylcellulose + 0.1% Tween 80 in sterile water).
-
Administration: Administer the assigned dose once daily via oral gavage for 14 consecutive days. The volume should not exceed 10 mL/kg.
-
In-Life Monitoring:
-
Clinical Observations: Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, presence of tremors or convulsions) twice daily.
-
Body Weight: Measure body weight daily.
-
Food Consumption: Measure food consumption daily or three times a week.
-
-
Termination & Analysis:
-
At day 15, euthanize all surviving animals.
-
Conduct a gross necropsy, examining all major organs for abnormalities.
-
Collect key organs (liver, kidneys, spleen, adrenals, reproductive organs) and weigh them.
-
Preserve organs in 10% neutral buffered formalin for potential histopathological analysis.
-
-
Endpoint: Determine the MTD based on clinical observations, body weight data, and mortality.
Protocol 2: Clinical Pathology Assessment
Objective: To evaluate potential hematological and serum biochemical changes induced by ARA4.
Methodology:
-
Study Design: This protocol is typically integrated into a sub-chronic toxicity study (e.g., 28 or 90 days).
-
Animal Model & Grouping: As per the main study design (e.g., rats, n=10 per sex per group).[17][18]
-
Blood Collection:
-
Collect blood samples at baseline (pre-dose) and at study termination. An interim collection (e.g., at 4 weeks in a 13-week study) is also recommended.
-
For rats, collect blood from a suitable site (e.g., jugular or saphenous vein) into appropriate tubes (e.g., K2-EDTA for hematology, serum separator tubes for biochemistry).
-
-
Hematology Panel:
-
Analyze whole blood for: Hemoglobin (HGB), Hematocrit (HCT), Red Blood Cell count (RBC), White Blood Cell count (WBC) with differential, and platelet count.[14]
-
-
Clinical Chemistry Panel:
-
Analyze serum for key markers of organ function:
-
Liver: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total Bilirubin (TBIL).[14]
-
Kidney: Blood Urea Nitrogen (BUN), Creatinine (Crea).[14]
-
General/Metabolic: Total Protein (TP), Albumin (ALB), Globulin (GLOB), Glucose (GLU), Cholesterol (CHOL), Triglycerides (TRIG), Electrolytes (Na+, K+, Cl-).[14]
-
-
-
Data Analysis: Analyze data statistically, comparing treated groups to the vehicle control group. Assess changes for dose-dependency and clinical significance.
Visualizations (Graphviz)
Caption: Mechanism of ARA4 (Enzalutamide) in blocking the Androgen Receptor signaling pathway.
Caption: Experimental workflow for a preclinical in-vivo toxicity assessment of ARA4.
Caption: Decision tree for troubleshooting an adverse event during an animal study.
References
- 1. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Novel anti-androgen receptor signaling agents: Understanding the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the efficacy of enzalutamide and the development of resistance in a preclinical mouse model of type-I endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Darolutamide: An Evidenced-Based Review of Its Efficacy and Safety in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Adverse Events and Androgen Receptor Signaling Inhibitors in the Treatment of Prostate Cancer: A Systematic Review and Multivariate Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 14. animaldiagnosticlab.com [animaldiagnosticlab.com]
- 15. Apalutamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. nationalacademies.org [nationalacademies.org]
- 18. Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies | FDA [fda.gov]
Troubleshooting inconsistent results with Androgen receptor antagonist 4
Welcome to the technical support center for Androgen Receptor Antagonist 4 (ARA4). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and consistent results in your experiments. The information provided is based on the well-characterized androgen receptor antagonist, Enzalutamide, as a representative compound for this class of inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ARA4?
A1: ARA4 is a potent and specific androgen receptor (AR) inhibitor that targets multiple steps in the AR signaling pathway.[1][2][3] Unlike first-generation antagonists, its multi-faceted mechanism provides a more robust suppression of androgen-driven gene expression.[2][3] The key inhibitory actions are:
-
Competitive Inhibition of Androgen Binding: ARA4 binds to the ligand-binding domain of the AR with a higher affinity than natural androgens like dihydrotestosterone (DHT), preventing receptor activation.[2][4]
-
Inhibition of Nuclear Translocation: It prevents the conformational change in the AR that is necessary for its translocation from the cytoplasm to the nucleus.[1][2][3]
-
Impaired DNA Binding: Should any AR translocate to the nucleus, ARA4 impairs its ability to bind to androgen response elements (AREs) on the DNA.[2][4]
-
Blocked Coactivator Recruitment: It disrupts the recruitment of coactivator proteins that are essential for the transcription of AR target genes.[2]
This comprehensive blockade of the AR signaling cascade is crucial for its anti-cancer activity in hormone-sensitive and castration-resistant prostate cancer models.[3][5]
Signaling Pathway Diagram
Caption: Mechanism of Action of ARA4 on the Androgen Receptor Signaling Pathway.
Troubleshooting Guides
Issue 1: High variability in cell viability/proliferation assay results.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Use a consistent cell counting method and seed the same number of cells in each well. For adherent cells, allow sufficient time for attachment before adding the compound.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Solution: The outer wells of 96-well plates are prone to evaporation, leading to altered media and compound concentrations. Avoid using the outermost wells for experimental conditions; instead, fill them with sterile media or PBS to maintain humidity.[6]
-
-
Possible Cause 3: Compound Precipitation.
-
Solution: ARA4 is hydrophobic. At high concentrations, it may precipitate out of the culture medium. Visually inspect your wells for any precipitate after adding the compound. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cell line (typically <0.1%).[6]
-
-
Possible Cause 4: Fluctuation in Incubation Conditions.
-
Solution: Ensure consistent temperature, humidity, and CO2 levels in your incubator. Variations can affect cell growth rates and drug response.
-
Issue 2: ARA4 shows lower than expected potency (high IC50 value).
-
Possible Cause 1: Cell Line Intrinsic Resistance.
-
Solution: Different prostate cancer cell lines exhibit varying sensitivity to androgen receptor antagonists.[7][8] For example, LNCaP cells are generally sensitive, while cell lines lacking AR expression (like PC-3 and DU-145) will be inherently resistant.[9][10] Confirm the AR status of your cell line and compare your results with published data for that specific line.
-
-
Possible Cause 2: Compound Degradation.
-
Solution: Ensure proper storage of your ARA4 stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
-
-
Possible Cause 3: Presence of Androgens in Serum.
-
Solution: Fetal Bovine Serum (FBS) contains androgens that can compete with ARA4. For sensitive experiments, use charcoal-stripped FBS to remove endogenous steroids.
-
-
Possible Cause 4: Development of Acquired Resistance.
Issue 3: Difficulty replicating in vivo anti-tumor effects in an in vitro setting.
-
Possible Cause 1: 2D vs. 3D Culture Environment.
-
Solution: Traditional 2D cell culture does not fully recapitulate the tumor microenvironment. Consider using 3D culture models, such as spheroids, which can offer a more physiologically relevant system and may show different drug sensitivities.[13]
-
-
Possible Cause 2: Host Metabolism and Pharmacokinetics.
-
Solution: In vivo, the compound is subject to metabolism, distribution, and clearance, which are not accounted for in vitro. The effective concentration and exposure time in a xenograft model will differ from the static concentration in a culture dish.[14] While difficult to replicate perfectly, consider time-course experiments and varying drug concentrations to better mimic in vivo exposure.
-
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of ARA4 can vary significantly depending on the prostate cancer cell line and the specific assay conditions. Below is a summary of representative IC50 values based on data for Enzalutamide.
| Cell Line | AR Status | Typical IC50 Range (µM) | Notes |
| LNCaP | AR-positive, Androgen-sensitive | 0.1 - 5.0 | Generally sensitive to ARA4.[9][13][14] |
| C4-2B | AR-positive, Castration-resistant | 1.0 - 15.0 | Derived from LNCaP, may show some resistance.[15] |
| VCaP | AR-positive, AR overexpression | 0.5 - 10.0 | High levels of full-length AR. |
| 22Rv1 | AR-positive, expresses AR-V7 | > 20.0 | Often used as a model for resistance due to AR-V7 expression.[6] |
| PC-3 | AR-negative | > 40.0 | Lacks AR expression, inherently resistant.[7] |
| DU-145 | AR-negative | > 40.0 | Lacks AR expression, inherently resistant.[7][10] |
Note: These values are approximate and can be influenced by assay duration, serum type, and other experimental variables.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using Crystal Violet)
-
Cell Seeding: Plate prostate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of ARA4 in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest ARA4 dose.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of ARA4 or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash the cells again with PBS.
-
Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.[9]
-
-
Quantification:
-
Gently wash the plate with water to remove excess stain and let it air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results on a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for AR and AR-V7 Expression
-
Cell Lysis: Treat cells with ARA4 or vehicle for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 4-15% polyacrylamide gel and run the gel until adequate separation of protein bands is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR (which detects full-length AR) and AR-V7 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Compare the band intensities for full-length AR (~110 kDa) and AR-V7 (~75-80 kDa) between different treatment groups, normalizing to the loading control. An increase in AR-V7 in ARA4-treated cells can indicate a mechanism of resistance.[6]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. prostatecanceruk.org [prostatecanceruk.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzalutamide response in a panel of prostate cancer cell lines reveals a role for glucocorticoid receptor in enzalutamide resistant disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of novel enzalutamide-resistant cells: upregulation of testis-specific Y-encoded protein gene promotes the expression of androgen receptor splicing variant 7 - Seki - Translational Cancer Research [tcr.amegroups.org]
- 12. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Synthetic AR Antagonists
This technical support center provides researchers, scientists, and drug development professionals with practical guidance and troubleshooting strategies for improving the bioavailability of synthetic Androgen Receptor (AR) antagonists. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: My synthetic AR antagonist shows potent in vitro activity but fails in vivo due to poor bioavailability. What are the most common reasons for this?
A1: This is a frequent challenge, as many potent AR antagonists are lipophilic and belong to the Biopharmaceutics Classification System (BCS) Class II, characterized by low aqueous solubility and high membrane permeability.[1][2] The primary obstacles to achieving adequate oral bioavailability for these compounds are:
-
Low Aqueous Solubility: The compound does not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.[1][2]
-
Slow Dissolution Rate: Even if soluble, the rate at which the solid drug dissolves is too slow to allow for significant absorption during its transit through the GI tract.
-
First-Pass Metabolism: The compound is extensively metabolized in the gut wall or liver before it can reach systemic circulation.[1]
-
Efflux Transporter Activity: The compound is actively transported back into the GI lumen by efflux pumps like P-glycoprotein (P-gp), reducing its net absorption.[3]
Q2: What are the initial steps I should take to improve the aqueous solubility of my AR antagonist for in vitro assays?
A2: For in vitro cell-based assays, ensuring your compound is fully dissolved in the culture medium is critical for obtaining accurate and reproducible results. Here are some strategies:
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions.[4] However, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced toxicity.[5]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer may enhance its solubility.[6]
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can be used in enzymatic assays to improve solubility, but they may not be suitable for cell-based assays due to potential cytotoxicity.[4]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
Q3: What formulation strategies can I employ to enhance the oral bioavailability of my lead AR antagonist for in vivo studies?
A3: Several formulation strategies can significantly improve the oral bioavailability of poorly soluble AR antagonists. The choice of strategy often depends on the physicochemical properties of the compound. Common approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous form can dramatically increase its solubility and dissolution rate.[4] This is a clinically validated approach for AR antagonists like apalutamide and darolutamide.[7][8][9][10][11]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[12] This can enhance the solubility and absorption of lipophilic drugs.
-
Particle Size Reduction (Nanoparticles): Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[1]
Troubleshooting Guides
In Vitro Assays
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates in cell culture media. | The working concentration exceeds the compound's solubility in the aqueous buffer. | Decrease the final working concentration. Perform a serial dilution by first mixing the DMSO stock into a small volume of media before adding it to the final culture volume.[13] |
| Inconsistent results in Caco-2 permeability assays. | Low recovery due to poor solubility, non-specific binding to labware, or efflux transporter activity. | Optimize sample handling using low-binding materials. Include an efflux pump inhibitor (e.g., verapamil for P-gp) to assess the role of active transport.[3][14] |
| Low apparent permeability (Papp) in Caco-2 assays despite high lipophilicity. | The compound is a substrate for efflux transporters like P-glycoprotein (P-gp). | Perform a bi-directional transport assay (apical to basolateral and basolateral to apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[15][16] |
In Vivo Studies
| Problem | Possible Cause | Recommended Solution |
| High variability in plasma concentrations between animals. | Inconsistent dosing due to improper oral gavage technique. Formulation instability or precipitation in the GI tract. | Ensure proper training in oral gavage techniques.[17][18][19][20][21] Use a stable and well-characterized formulation. |
| Low oral bioavailability despite good in vitro permeability. | High first-pass metabolism in the liver. | Conduct an in vitro metabolic stability assay using liver microsomes to assess the compound's susceptibility to metabolism.[22][23][24][25][26] |
| Calculated oral bioavailability is greater than 100%. | Non-linear clearance between intravenous and oral doses. Analytical error in sample quantification. | Verify the accuracy of the bioanalytical method and dose preparations. Consider dose-ranging studies to check for dose-dependent pharmacokinetics. |
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters for various AR antagonists in different formulations, highlighting the impact of formulation strategies on oral bioavailability.
| AR Antagonist | Formulation | Species | Cmax | Tmax (h) | AUC | Oral Bioavailability (F%) | Reference |
| Darolutamide | Oral Tablet (fasted) | Human | - | 4-6 | - | ~30% | [7][8][9][27][11] |
| Darolutamide | Oral Tablet (with food) | Human | - | 4-6 | - | 60-75% | [7][8][9][27][10][11] |
| Darolutamide | Oral Solution (fasted) | Human | - | - | - | 98.9% | [27] |
| Apalutamide | - | Human | - | - | - | 100% | [10] |
| Coumarin Derivative 4a | - | Mouse | - | - | - | 66.24% | [28] |
| Novel AR Degrader (AZ'3137) | - | Rodent | - | - | - | Good | [29] |
| Novel AR Antagonist (UT-34) | - | Rodent | - | - | - | Orally Bioavailable | [30] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for a Poorly Soluble AR Antagonist (USP Apparatus 2 - Paddle Method)
Objective: To assess the in vitro dissolution rate of a solid dosage form of a synthetic AR antagonist.
Materials:
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels (typically 900 mL)
-
Paddles
-
Water bath with temperature control
-
AR antagonist tablets or capsules
-
Dissolution medium (e.g., simulated gastric fluid without pepsin, pH 1.2; or simulated intestinal fluid without pancreatin, pH 6.8). For poorly soluble compounds, the medium may be supplemented with a surfactant like sodium lauryl sulfate (SLS) to achieve sink conditions.[13][31][32]
-
Syringes and filters for sampling
-
HPLC system for analysis
Procedure:
-
Media Preparation: Prepare the desired dissolution medium and deaerate it.
-
Apparatus Setup: Assemble the dissolution apparatus. Place 900 mL of the dissolution medium into each vessel and allow the temperature to equilibrate to 37 ± 0.5 °C.
-
Test Initiation: Lower the paddles to the specified height. Carefully drop one tablet/capsule into each vessel. Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium from each vessel. Filter the samples immediately.
-
Analysis: Analyze the concentration of the dissolved AR antagonist in the filtered samples using a validated HPLC method.
-
Data Analysis: Calculate the percentage of the drug dissolved at each time point and plot the dissolution profile.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a synthetic AR antagonist and identify potential for active efflux.
Materials:
-
Caco-2 cells
-
Transwell permeable supports (e.g., 12- or 24-well plates)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
AR antagonist stock solution (in DMSO)
-
Efflux inhibitor stock solution (e.g., verapamil)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Transport Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with transport buffer. b. Add the transport buffer containing the AR antagonist to the apical (A) compartment. c. Add fresh transport buffer to the basolateral (B) compartment. d. Incubate at 37 °C with gentle shaking. e. At specified time points, collect samples from the basolateral compartment and replace with fresh buffer.
-
Transport Experiment (Basolateral to Apical - B to A): a. Repeat the process, but add the AR antagonist to the basolateral compartment and sample from the apical compartment.
-
Efflux Inhibition: To assess the role of P-gp, repeat the bi-directional transport experiment in the presence of an inhibitor like verapamil.
-
Sample Analysis: Quantify the concentration of the AR antagonist in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio is calculated as Papp (B to A) / Papp (A to B).
Protocol 3: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the key pharmacokinetic parameters and oral bioavailability of a synthetic AR antagonist.
Materials:
-
Male Sprague-Dawley rats
-
AR antagonist formulation for oral (PO) and intravenous (IV) administration
-
Dosing vehicles (e.g., PEG400, Solutol HS 15)
-
Oral gavage needles
-
Syringes for IV injection and blood collection
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation and Fasting: Acclimate rats to the housing conditions. Fast the animals overnight before dosing but allow free access to water.
-
Dosing:
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately process the blood samples by centrifugation to obtain plasma. Store the plasma samples at -80 °C until analysis.
-
Bioanalysis: Quantify the concentration of the AR antagonist in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time profiles for both IV and PO groups.
-
Calculate the following pharmacokinetic parameters using non-compartmental analysis: Cmax, Tmax, AUC (from time zero to the last measurable time point and extrapolated to infinity), and half-life (t½).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Mandatory Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway.
Caption: Experimental workflow for preclinical bioavailability assessment.
Caption: Troubleshooting logic for low in vivo efficacy of AR antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. pharm-int.com [pharm-int.com]
- 3. Dose-Dependent Targeted Suppression of P-glycoprotein Expression and Function in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cersi.umd.edu [cersi.umd.edu]
- 5. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 6. scispace.com [scispace.com]
- 7. d-nb.info [d-nb.info]
- 8. Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. uspnf.com [uspnf.com]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Role of P-glycoprotein in the uptake/efflux transport of oral vitamin K antagonists and rivaroxaban through the Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. P-Glycoprotein (P-gp) mediated efflux in Caco-2 cell monolayers: the influence of culturing conditions and drug exposure on P-gp expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. research.fsu.edu [research.fsu.edu]
- 19. ouv.vt.edu [ouv.vt.edu]
- 20. instechlabs.com [instechlabs.com]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hrcak.srce.hr [hrcak.srce.hr]
- 24. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
- 27. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Identification of Oral Bioavailable Coumarin Derivatives as Potential AR Antagonists Targeting Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Discovery of a Series of Orally Bioavailable Androgen Receptor Degraders for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Orally Bioavailable Androgen Receptor Degrader, Potential Next-Generation Therapeutic for Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. dissolutiontech.com [dissolutiontech.com]
- 32. dissolutiontech.com [dissolutiontech.com]
Cell line contamination affecting Androgen receptor antagonist 4 experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to cell line contamination in androgen receptor (AR) antagonist experiments.
Frequently Asked Questions (FAQs)
Q1: What is cell line contamination and why is it a critical issue?
A1: Cell line contamination refers to the presence of unintended cells (cross-contamination) or microorganisms like mycoplasma in a cell culture. It is a critical issue because it can lead to unreliable and irreproducible experimental results, wasting significant time and resources.[1][2] The use of misidentified cell lines contributes to the publication of misleading scientific literature.[3][4][5] Estimates suggest that 15-35% of continuous cell lines may be contaminated or misidentified.[2][6]
Q2: How can cell line contamination specifically affect my AR antagonist experiments?
A2: Cell line contamination can profoundly impact AR antagonist experiments in several ways:
-
Altered AR Expression: If your intended AR-positive cell line (e.g., LNCaP) is contaminated with an AR-negative line (e.g., PC-3), the overall AR expression in the culture will be lower, leading to a diminished response to AR antagonists and inaccurate IC50 values.
-
False Responses: Conversely, if an intended AR-negative control line is contaminated with AR-positive cells, it may show an unexpected response to the antagonist, leading to false-positive results.[5]
-
Changes in Signaling Pathways: Mycoplasma contamination can alter cellular signaling pathways, including those that may cross-talk with the AR pathway, thereby modifying the cellular response to antagonists.[7][8]
-
Metabolic and Growth Artifacts: Contaminants compete for nutrients and can alter the growth rate and metabolism of the culture, affecting the outcome of cell viability and proliferation assays used to assess antagonist efficacy.[6]
Q3: What are the primary methods for cell line authentication?
A3: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[9][10] This technique generates a unique DNA fingerprint for each cell line by analyzing highly variable STR loci.[3] This profile can be compared to reference databases to confirm the line's identity and detect cross-contamination.[1] Other methods include karyotyping and DNA barcoding, but STR profiling is the most widely accepted and cost-effective approach.[1][3]
Q4: What is mycoplasma and how does it impact cell cultures?
A4: Mycoplasma are small, simple bacteria that are a common and insidious contaminant in cell cultures.[11] Unlike other bacteria, they do not cause turbidity in the culture medium, making them difficult to detect visually.[7] Mycoplasma contamination can alter a wide range of cellular functions, including metabolism, gene expression, and signaling pathways, and can induce chromosomal aberrations, leading to unreliable experimental data.[6][7][8]
Troubleshooting Guides
Problem 1: My AR antagonist shows variable IC50 values and poor reproducibility.
| Possible Cause | Troubleshooting Step |
| Cell Line Misidentification or Cross-Contamination | Immediately perform STR profiling on your cell stock to confirm its identity. Compare the profile against a reference database (e.g., ATCC, Cellosaurus).[9] |
| Mycoplasma Contamination | Test your cell culture for mycoplasma using a reliable method such as PCR or a specific enzyme-based kit .[11] Mycoplasma can alter cell signaling and drug response.[8] |
| High Passage Number | Genetic drift can occur in cell lines at high passage numbers, altering their phenotype and drug sensitivity. Return to a low-passage, authenticated stock of the cell line. |
| Assay Variability | Review your experimental protocol for inconsistencies in cell seeding density, compound dilution, or incubation times.[12] Ensure reagents are properly prepared and stored. |
Problem 2: My AR-negative control cell line (e.g., PC-3) is showing a response to the AR antagonist.
| Possible Cause | Troubleshooting Step |
| Cross-Contamination with AR-Positive Cells | This is a strong indicator of contamination. Authenticate the cell line using STR profiling .[3][10] Even a low level of contamination with a line like LNCaP or VCaP can produce a detectable signal. |
| Off-Target Effects of the Antagonist | The antagonist may have off-target effects on other cellular pathways. Test the compound in other authenticated AR-negative cell lines to see if the effect is consistent. |
| Contaminated Reagents | Ensure that media, sera, and other reagents are not a source of contamination. Test reagents separately if possible. |
Problem 3: I've noticed a sudden change in cell morphology, growth rate, or response to standard treatments.
| Possible Cause | Troubleshooting Step |
| Microbial Contamination (Mycoplasma) | These changes are classic signs of mycoplasma contamination.[7] Immediately quarantine the culture and test for mycoplasma.[11] |
| Cell Line Cross-Contamination | A contaminating cell line with a different growth rate can overtake the original culture, leading to observable changes. Perform STR profiling to check for a mixed cell population.[1] |
| Culture Conditions | Verify incubator settings (CO2, temperature, humidity) and ensure the culture medium has the correct formulation and has not expired.[12] |
Data Presentation: Common Prostate Cancer Cell Lines
The table below summarizes key characteristics of cell lines frequently used in AR antagonist research. Using the correct cell line is fundamental to obtaining meaningful data.
| Cell Line | Origin | AR Status | Key Features & Potential Issues |
| LNCaP | Prostate Carcinoma (lymph node metastasis) | Positive (T877A mutation) | Androgen-sensitive. The T877A mutation can cause some antagonists to act as agonists.[13] |
| VCaP | Prostate Carcinoma (vertebral metastasis) | Positive (Wild-Type, Amplified) | Expresses high levels of wild-type AR.[14] Can be used to study resistance mechanisms. |
| 22Rv1 | Prostate Carcinoma (xenograft) | Positive (H875Y mutation, expresses AR-V7) | Expresses full-length AR and constitutively active splice variants like AR-V7, making it a model for castration-resistant prostate cancer (CRPC).[15][16] |
| PC-3 | Prostate Carcinoma (bone metastasis) | Negative | Lacks AR expression. Commonly used as a negative control.[17] |
| DU-145 | Prostate Carcinoma (brain metastasis) | Negative | Lacks AR expression. Commonly used as a negative control.[18] |
Experimental Protocols
Protocol 1: Cell Line Authentication via STR Profiling
Short Tandem Repeat (STR) profiling is the standard method for authenticating human cell lines.[10]
Objective: To generate a unique DNA fingerprint of a cell line to confirm its identity.
Methodology:
-
Sample Preparation:
-
Culture cells to be tested until they reach approximately 80% confluency.
-
Harvest 1-2 million cells by trypsinization, then wash with sterile PBS.
-
Pellet the cells by centrifugation and store the pellet at -80°C or proceed directly to DNA extraction.
-
-
Genomic DNA Extraction:
-
Extract genomic DNA from the cell pellet using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) according to the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity using a spectrophotometer (e.g., NanoDrop). A 260/280 ratio of ~1.8 is considered pure.
-
-
Multiplex PCR Amplification:
-
Fragment Analysis:
-
The fluorescently labeled PCR products are separated by size using capillary electrophoresis on a genetic analyzer.
-
The software generates an electropherogram showing peaks corresponding to the different alleles for each STR locus.
-
-
Data Analysis:
-
Compare the resulting STR profile (the combination of alleles at each locus) to the reference STR profile of the expected cell line from a public database (e.g., ATCC, DSMZ).
-
An algorithm is used to calculate the percent match. A match of ≥80% is generally required to confirm identity. A mixed profile with more than two alleles at multiple loci indicates cross-contamination.
-
Protocol 2: Mycoplasma Detection by PCR
Objective: To detect the presence of mycoplasma DNA in a cell culture supernatant.
Methodology:
-
Sample Collection:
-
Culture cells for at least 48-72 hours without changing the medium and without antibiotics.
-
Collect 1 mL of the culture supernatant. Mycoplasma are often present both on the cell surface and in the medium.
-
-
DNA Extraction:
-
Centrifuge the supernatant to pellet any cells and debris. Transfer the cleared supernatant to a new tube.
-
Extract DNA from the supernatant using a suitable method. Commercial kits are available specifically for this purpose.
-
-
PCR Amplification:
-
Use a PCR kit specifically designed for mycoplasma detection. These kits contain primers that target the highly conserved 16S rRNA gene region of the Mycoplasma genus.
-
Set up the PCR reaction including a negative control (sterile water), a positive control (mycoplasma DNA), and your sample.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose gel.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.
-
Protocol 3: AR Luciferase Reporter Gene Assay
Objective: To quantify the transcriptional activity of the androgen receptor in response to an antagonist.[19][20]
Methodology:
-
Cell Seeding and Transfection:
-
Seed an AR-positive cell line (e.g., VCaP) into a 96-well plate.[21]
-
After 24 hours, transfect the cells using a suitable lipid-based reagent. The transfection mix should contain:
-
-
Hormone Starvation:
-
After transfection, replace the medium with a medium containing charcoal-stripped fetal bovine serum (CSS) to remove endogenous steroids.[21] Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of your AR antagonist.
-
Treat the cells with the antagonist dilutions in the presence of a constant, sub-maximal concentration of an AR agonist (e.g., 0.1 nM Dihydrotestosterone, DHT).[19]
-
Include controls: vehicle only (negative), DHT only (positive).
-
Incubate for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[22]
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percentage of inhibition of the DHT-induced signal for each antagonist concentration.
-
Plot the percent inhibition against the log of the antagonist concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Canonical Androgen Receptor (AR) Signaling Pathway and points of inhibition by AR antagonists.[23][24][25]
Caption: Recommended workflow for cell line authentication and quality control.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. idexxbioresearch.com [idexxbioresearch.com]
- 3. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 4. Cell line authentication: a necessity for reproducible biomedical research | The EMBO Journal [link.springer.com]
- 5. Misidentified cell lines: failures of peer review, varying journal responses to misidentification inquiries, and strategies for safeguarding biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. How to Deal with Mycoplasma Contamination in Cell Culture [creative-biogene.com]
- 8. mdpi.com [mdpi.com]
- 9. Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. High-Affinity Probes for Androgen Receptor Imaging: From Cells and In Silico Modeling to Whole-Body Fluorescent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy - Njar - Translational Cancer Research [tcr.amegroups.org]
- 19. benchchem.com [benchchem.com]
- 20. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Statistical analysis of Androgen receptor antagonist 4 dose-response curves
A technical support center for researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting and frequently asked questions regarding the statistical analysis of dose-response curves for Androgen Receptor (AR) antagonists.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve for an Androgen Receptor (AR) antagonist?
A dose-response curve is a graphical representation of the relationship between the concentration of an AR antagonist and its inhibitory effect on AR activity. The x-axis typically represents the logarithm of the antagonist concentration, while the y-axis shows the measured response, such as a decrease in reporter gene expression or cell proliferation. The resulting curve is usually sigmoidal (S-shaped).
Q2: What are the key parameters derived from a dose-response curve for an AR antagonist?
The primary parameters obtained from a dose-response curve are:
-
IC50 (Half-maximal inhibitory concentration): This is the concentration of the antagonist that produces 50% of its maximum inhibitory effect. A lower IC50 value indicates a more potent antagonist.
-
Hill Slope (or slope factor): This parameter describes the steepness of the curve. A Hill slope of -1 is standard for a single antagonist binding to a single receptor site. A value less than -1 may suggest negative cooperativity or multiple binding sites, while a value greater than -1 could indicate positive cooperativity.
-
Maximum and Minimum Response: These represent the upper and lower plateaus of the curve, corresponding to the maximum possible response (no inhibition) and the maximum inhibition achieved by the antagonist.
Q3: Which statistical models are appropriate for analyzing AR antagonist dose-response data?
Non-linear regression models are the most suitable for analyzing dose-response data. The most common model is the four-parameter logistic (4PL) equation, also known as the sigmoidal dose-response model. This model incorporates the top and bottom plateaus of the curve, the IC50, and the Hill slope.
Q4: What are the common sources of variability in AR antagonist dose-response experiments?
Variability in dose-response experiments can arise from several sources:
-
Biological Variability: Inherent differences between cell passages, cell lines, or primary tissue samples.
-
Experimental Technique: Pipetting errors, incorrect dilutions, and variations in incubation times.
-
Reagent Quality: Degradation of the AR antagonist, agonist, or other critical reagents.
-
Assay Conditions: Fluctuations in temperature, CO2 levels, or humidity during the experiment.
Troubleshooting Guide
Q1: My dose-response curve is not sigmoidal. What could be the issue?
An atypical curve shape can be due to several factors:
-
Incorrect Concentration Range: The tested concentrations may be too high or too low to capture the full sigmoidal shape. It is advisable to perform a broad range-finding experiment first.
-
Compound Solubility Issues: The AR antagonist may precipitate at higher concentrations, leading to a flattening of the curve at the top.
-
Cell Toxicity: At high concentrations, the antagonist might be causing cell death, which can skew the results. A separate cytotoxicity assay is recommended.
-
Complex Biological Mechanisms: The antagonist may have off-target effects or interact with multiple signaling pathways.
Q2: I am observing high variability between my experimental replicates. How can I minimize this?
To reduce variability between replicates:
-
Standardize Cell Culture Conditions: Use cells from the same passage number and ensure consistent cell seeding density.
-
Automate Liquid Handling: If possible, use automated pipetting systems to minimize human error in dilutions and reagent additions.
-
Include Proper Controls: Always include positive controls (e.g., a known AR antagonist like Bicalutamide) and negative controls (vehicle-treated cells) on every plate.
-
Perform Quality Control on Reagents: Regularly check the stability and purity of your compounds and other reagents.
Q3: My calculated IC50 values are inconsistent across different experiments. What should I check?
Inconsistent IC50 values can be a result of:
-
Shifts in Assay Conditions: Minor variations in incubation time, temperature, or reagent concentrations can lead to shifts in the IC50.
-
Inconsistent Agonist Concentration: The apparent potency of an antagonist can be influenced by the concentration of the agonist it is competing with. Ensure the agonist concentration is kept constant.
-
Data Normalization Issues: Ensure that data is consistently normalized to the positive and negative controls within each experiment.
Data Presentation
Table 1: Example Dose-Response Data for a Hypothetical AR Antagonist
| Concentration (nM) | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) | Mean % Inhibition | Std. Deviation |
| 0.1 | 2.5 | 3.1 | 2.8 | 2.8 | 0.3 |
| 1 | 10.2 | 11.5 | 10.8 | 10.8 | 0.7 |
| 10 | 45.1 | 48.2 | 46.5 | 46.6 | 1.6 |
| 100 | 85.7 | 88.1 | 86.9 | 86.9 | 1.2 |
| 1000 | 98.2 | 99.1 | 98.5 | 98.6 | 0.5 |
| 10000 | 99.5 | 99.8 | 99.6 | 99.6 | 0.2 |
Table 2: Summary of Calculated Parameters for Hypothetical AR Antagonist
| Parameter | Value | 95% Confidence Interval |
| IC50 | 12.5 nM | 11.2 - 13.9 nM |
| Hill Slope | -1.1 | -1.3 - -0.9 |
| Top Plateau | 100.2% | 99.5% - 100.9% |
| Bottom Plateau | 2.1% | 1.5% - 2.7% |
Experimental Protocols & Workflows
A common method for determining the dose-response curve of an AR antagonist is a cell-based reporter gene assay.
Workflow for AR Antagonist Reporter Gene Assay
Caption: Workflow for a typical AR antagonist reporter gene assay.
Signaling Pathways
Androgen Receptor Signaling Pathway and Antagonist Inhibition
Caption: Mechanism of AR antagonist action on the androgen signaling pathway.
Validation & Comparative
Comparative Guide: Darolutamide vs. Enzalutamide for Castration-Resistant Prostate Cancer
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of two second-generation androgen receptor (AR) inhibitors, darolutamide and enzalutamide, for the treatment of castration-resistant prostate cancer (CRPC). As "Androgen receptor antagonist 4" was not identifiable as a specific public compound, darolutamide has been selected as a representative next-generation AR antagonist for a comprehensive comparison with the established therapeutic, enzalutamide.
Mechanism of Action
Both darolutamide and enzalutamide are potent androgen receptor antagonists that function by competitively inhibiting the binding of androgens to the AR, preventing AR nuclear translocation, and subsequent AR-mediated gene transcription.[1][2] This action effectively disrupts the signaling pathway that drives the growth of prostate cancer cells.[3]
However, there are key structural and pharmacological differences between the two molecules. Darolutamide has a unique, bulky chemical structure that distinguishes it from enzalutamide.[4][5] This structural difference is believed to contribute to its high binding affinity for the androgen receptor and its limited ability to cross the blood-brain barrier.[4][6] In contrast, enzalutamide and its active metabolites can penetrate the central nervous system to a greater extent.[7]
dot
Caption: Inhibition of the Androgen Receptor Signaling Pathway by Darolutamide and Enzalutamide.
Comparative Efficacy in CRPC
Both darolutamide and enzalutamide have demonstrated significant efficacy in the treatment of non-metastatic CRPC (nmCRPC) by prolonging metastasis-free survival (MFS).[8] While direct head-to-head trials are limited, indirect comparisons and network meta-analyses suggest comparable efficacy in terms of MFS.[9][10] However, some studies suggest that enzalutamide may have a slight advantage in prolonging MFS compared to darolutamide.[11][12]
In a real-world evidence study, patients with nmCRPC treated with darolutamide were less likely to develop metastatic disease or discontinue treatment compared to those treated with enzalutamide.[13]
| Efficacy Endpoint | Darolutamide | Enzalutamide | Citation |
| Metastasis-Free Survival (MFS) in nmCRPC (vs. Placebo) | Median: 40.4 months | Median: 36.6 months | [4] |
| Overall Survival (OS) in nmCRPC (vs. Placebo) | Hazard Ratio: 0.69 | Hazard Ratio: 0.73 | [8][14] |
| Radiographic Progression-Free Survival (rPFS) in mCRPC (Chemo-naïve) | Not directly established in a head-to-head trial | Median: 20.0 months | [15] |
Safety and Tolerability Profile
A key differentiator between darolutamide and enzalutamide is their safety and tolerability profiles, which is largely attributed to their differing abilities to cross the blood-brain barrier.[7][10]
Darolutamide is associated with a lower incidence of central nervous system (CNS)-related adverse events, such as fatigue, falls, dizziness, and seizures, compared to enzalutamide.[7][16] Indirect comparisons have shown a statistically significant lower risk of falls, dizziness, mental impairment, and fatigue with darolutamide.[16][17] The ARAMIS trial, which evaluated darolutamide, even included patients with a history of seizures, a group typically excluded from trials with other AR inhibitors.[7]
| Adverse Event (Grade ≥3) | Darolutamide | Enzalutamide | Citation |
| Fatigue | Lower incidence | Higher incidence | [16] |
| Falls | Lower incidence | Higher incidence | [16] |
| Fractures | Lower incidence | Higher incidence | [9] |
| Hypertension | Lower incidence | Higher incidence | [17] |
| Seizures | Similar to placebo | Increased risk | [7] |
| Rash | Lower incidence | Higher incidence | [16] |
Experimental Protocols
The clinical efficacy and safety of darolutamide and enzalutamide have been established in large, randomized, double-blind, placebo-controlled Phase 3 clinical trials.
ARAMIS Trial (Darolutamide): [5][18][19]
-
Objective: To evaluate the efficacy and safety of darolutamide in men with nmCRPC.
-
Design: Patients were randomized in a 2:1 ratio to receive either darolutamide (600 mg twice daily) or a placebo, in addition to androgen deprivation therapy (ADT).
-
Primary Endpoint: Metastasis-free survival.
-
Key Inclusion Criteria: nmCRPC with a prostate-specific antigen (PSA) doubling time of 10 months or less.
PREVAIL Trial (Enzalutamide): [15][20][21]
-
Objective: To assess the efficacy and safety of enzalutamide in men with chemotherapy-naïve metastatic CRPC (mCRPC).
-
Design: Patients were randomized 1:1 to receive either enzalutamide (160 mg daily) or a placebo.
-
Co-primary Endpoints: Radiographic progression-free survival and overall survival.
-
Key Inclusion Criteria: Asymptomatic or minimally symptomatic mCRPC who had not received prior chemotherapy.
dot
Caption: Generalized workflow for the ARAMIS and PREVAIL clinical trials.
Conclusion
Both darolutamide and enzalutamide are effective AR inhibitors for the treatment of CRPC. While their efficacy appears to be broadly comparable, darolutamide's distinct chemical structure and lower propensity to cross the blood-brain barrier result in a more favorable safety profile with a lower incidence of CNS-related adverse events. This difference in tolerability is a critical consideration in treatment selection for patients with CRPC, particularly for those who may be more susceptible to side effects such as falls and cognitive impairment. Further direct comparative studies are needed to definitively establish the relative efficacy and long-term outcomes of these two agents.
References
- 1. mdpi.com [mdpi.com]
- 2. U.S. FDA Approves NUBEQA® (darolutamide) to Treat Patients with Metastatic Castration-Sensitive Prostate Cancer | Bayer United States [bayer.com]
- 3. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Darolutamide For Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Darolutamide in Nonmetastatic, Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. auajournals.org [auajournals.org]
- 11. Comparative efficacy of second-generation androgen receptor inhibitors for treating prostate cancer: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apalutamide, enzalutamide, and darolutamide for non-metastatic castration-resistant prostate cancer: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. Comparison of Treatments for Nonmetastatic Castration-Resistant Prostate Cancer: Matching-Adjusted Indirect Comparison and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzalutamide in Men with Chemotherapy-naïve Metastatic Castration-resistant Prostate Cancer: Extended Analysis of the Phase 3 PREVAIL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. urotoday.com [urotoday.com]
- 17. ascopubs.org [ascopubs.org]
- 18. ascopubs.org [ascopubs.org]
- 19. urotoday.com [urotoday.com]
- 20. ascopubs.org [ascopubs.org]
- 21. PREVAIL Trial: Enzalutamide Before Chemotherapy Prolongs Survival in Metastatic Prostate Cancer - The ASCO Post [ascopost.com]
Cross-Validation of a Novel Androgen Receptor Antagonist: A Comparative Guide
This guide provides a comprehensive comparison of the preclinical activity of a novel androgen receptor (AR) antagonist, designated here as AR Antagonist 4, against well-established AR inhibitors. Ensuring the reproducibility and consistency of experimental results across different laboratories is paramount in drug development. This document serves as a resource for researchers, scientists, and drug development professionals by presenting cross-validation data, detailing experimental protocols, and illustrating key biological pathways and workflows.
Comparative Activity of Androgen Receptor Antagonists
The inhibitory activity of AR antagonists is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for AR Antagonist 4 in comparison to other known AR antagonists, Enzalutamide and Bicalutamide, as determined in different prostate cancer cell lines by multiple independent laboratories. This cross-laboratory comparison is essential for validating the potency and spectrum of activity of a new chemical entity.
| Compound | Cell Line | Assay Type | IC50 (µM) - Lab A | IC50 (µM) - Lab B | IC50 (µM) - Lab C |
| AR Antagonist 4 | LNCaP | Cell Viability | 0.85 | 0.92 | 0.79 |
| VCaP | Cell Viability | 1.10 | 1.25 | 1.05 | |
| C4-2 | Cell Viability | 1.50 | 1.65 | 1.40 | |
| Enzalutamide | LNCaP | Cell Viability | 1.20[1] | 1.15 | 1.30 |
| VCaP | Cell Viability | 1.80 | 1.95 | 1.75 | |
| C4-2 | Cell Viability | 2.10 | 2.25 | 2.00 | |
| Bicalutamide | LNCaP | Cell Viability | 8.50 | 9.10 | 8.20 |
| VCaP | Cell Viability | >10 | >10 | >10 | |
| C4-2 | Cell Viability | >10 | >10 | >10 |
Note: The data for AR Antagonist 4 is hypothetical and for illustrative purposes. Data for Enzalutamide and Bicalutamide are representative values based on published literature.
Experimental Protocols
Standardized experimental protocols are critical for the reproducibility of results. Below are detailed methodologies for key experiments typically used to assess the activity of AR antagonists.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, VCaP, C4-2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the AR antagonist (e.g., from 0.01 µM to 100 µM) for 72-96 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are solubilized with DMSO or a similar solvent.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Androgen Receptor (AR) Reporter Gene Assay
-
Cell Transfection: Cells (e.g., HEK293T or PC-3) are co-transfected with a plasmid encoding the full-length human AR and a reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).
-
Compound Treatment: Transfected cells are seeded in 96-well plates and treated with a fixed concentration of an androgen (e.g., dihydrotestosterone, DHT) to stimulate AR activity, along with a serial dilution of the AR antagonist.
-
Incubation: The cells are incubated for 24-48 hours to allow for reporter gene expression.
-
Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.
-
Data Analysis: The ability of the antagonist to inhibit DHT-induced reporter activity is determined, and IC50 values are calculated.
Western Blot for AR Target Gene Expression
-
Cell Treatment: Prostate cancer cells are treated with the AR antagonist for a specified period (e.g., 24-48 hours).
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against AR target proteins (e.g., PSA, TMPRSS2) and a loading control (e.g., GAPDH, β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software.
Visualizing Mechanisms and Workflows
To better understand the context of AR antagonist activity and the experimental processes involved, the following diagrams have been generated.
References
A Head-to-Head Comparison of Next-Generation Androgen Receptor Antagonists
A Guide for Researchers in Prostate Cancer Drug Development
The landscape of prostate cancer treatment has been significantly reshaped by the advent of next-generation androgen receptor (AR) antagonists. These agents offer substantial improvements in efficacy over first-generation antiandrogens by more effectively inhibiting the AR signaling pathway, a critical driver of prostate cancer growth. This guide provides a detailed, data-driven comparison of the three leading second-generation AR antagonists—Enzalutamide, Apalutamide, and Darolutamide—to inform research and development professionals.
The Androgen Receptor Signaling Pathway and Antagonist Action
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus and initiates the transcription of genes responsible for prostate cell growth and survival. In castration-resistant prostate cancer (CRPC), AR signaling can remain active despite low levels of circulating androgens.
Next-generation AR antagonists disrupt this pathway at multiple key steps. Unlike first-generation agents (e.g., bicalutamide), they not only competitively block androgen binding with much higher affinity but also prevent AR nuclear translocation and subsequent binding to DNA.[1][2][3][4][5] This multi-pronged mechanism results in a more potent suppression of the signaling cascade that fuels prostate cancer.[1][3][6]
Comparative Pharmacology and Molecular Features
While all three agents share a core mechanism, their distinct chemical structures lead to differences in binding affinity, pharmacokinetics, and off-target effects.[2]
-
Enzalutamide (Xtandi®): The first of this class to gain widespread approval, enzalutamide binds to the AR with five to eight times greater affinity than bicalutamide.[1] It is a strong inducer of CYP3A4, leading to numerous drug-drug interactions.[1]
-
Apalutamide (Erleada®): Structurally similar to enzalutamide, apalutamide demonstrates a 7- to 10-fold higher binding affinity for the AR compared to bicalutamide.[1]
-
Darolutamide (Nubeqa®): Darolutamide possesses a unique chemical structure that results in very high binding affinity to the AR.[1][6][7] Crucially, it exhibits limited penetration of the blood-brain barrier, which is thought to contribute to a more favorable central nervous system (CNS) side effect profile.[1][2][8][9]
| Feature | Enzalutamide | Apalutamide | Darolutamide |
| AR Binding Affinity | High (5-8x > Bicalutamide)[1][5] | High (7-10x > Bicalutamide)[1] | Very High[1][6] |
| Blood-Brain Barrier Penetration | Significant[1][8][9] | Significant[1][8] | Low / Limited[1][2][8][9] |
| Recommended Dose | 160 mg once daily[10] | 240 mg once daily[10] | 600 mg twice daily[10] |
| Key Metabolizing Enzymes | CYP2C8, CYP3A4 | CYP2C8, CYP3A4[11] | CYP3A4[12] |
| Drug Interactions | Strong CYP3A4 inducer[1] | Inducer of CYP3A4, 2C19, 2C9[11] | Substrate of CYP3A4; BCRP inhibitor[12] |
Head-to-Head Clinical Efficacy in nmCRPC
The pivotal phase III trials—PROSPER (Enzalutamide), SPARTAN (Apalutamide), and ARAMIS (Darolutamide)—established the efficacy of these agents in non-metastatic castration-resistant prostate cancer (nmCRPC). While direct head-to-head trials are lacking, cross-trial comparisons and real-world evidence provide valuable insights.[13][14] All three drugs significantly improved metastasis-free survival (MFS) compared to placebo.[3]
| Trial (Drug) | Median MFS (Drug Arm) | Median MFS (Placebo Arm) | Hazard Ratio (HR) for MFS |
| PROSPER (Enzalutamide) | 36.6 months[15] | 14.7 months[15] | 0.29 |
| SPARTAN (Apalutamide) | 40.5 months[1][15] | 16.2 months[1][15] | 0.28[1] |
| ARAMIS (Darolutamide) | 40.4 months | 18.4 months | 0.41 |
Note: Data are from respective pivotal trials and should be interpreted with caution due to differences in trial populations and methodologies.
Real-world evidence from the DEAR study suggests that patients treated with darolutamide had a lower likelihood of treatment discontinuation or progression to metastatic disease compared to those treated with enzalutamide or apalutamide.[16][17]
Comparative Safety and Tolerability
The distinct pharmacological profiles of these antagonists translate into different safety profiles, particularly concerning CNS and other adverse events (AEs).
| Adverse Event (Any Grade) | Enzalutamide (PROSPER) | Apalutamide (SPARTAN) | Darolutamide (ARAMIS) |
| Fatigue | 33%[15] | 30.4%[15] | 13.2%[1] |
| Hypertension | 12%[15] | 28%[1] | 6.6% |
| Falls | 18%[1] | 22%[1] | 4.2% |
| Fractures | 18%[1] | 18%[1] | 5.5% |
| Rash | 5.5% (vs placebo)[15] | 26%[1] | 2.9% |
| Seizures | Yes (Warning)[10] | Yes (Warning) | No (Same as placebo)[1] |
| Mental Impairment | 5%[15] | N/A | <1% |
Darolutamide's lower propensity to cross the blood-brain barrier is associated with a statistically significant lower incidence of falls, dizziness, and mental impairment compared to enzalutamide.[14] Similarly, it shows a lower rate of falls, fractures, and rash compared to apalutamide.[14] Real-world data indicates that treatment discontinuation due to adverse events was lower for darolutamide (9.7%) compared to enzalutamide (14.4%) and apalutamide (15.7%).[16]
Appendix: Experimental Protocols
A. Competitive Androgen Receptor Binding Assay
This protocol outlines a method to determine the relative binding affinity of test compounds for the androgen receptor.
Methodology:
-
Preparation: A recombinant androgen receptor ligand-binding domain (LBD) is purified and prepared in a suitable buffer.[18]
-
Incubation: Constant amounts of the AR-LBD and a radiolabeled androgen (e.g., [3H]dihydrotestosterone) are incubated in a 96-well plate with increasing concentrations of the unlabeled test antagonist.
-
Equilibrium: The mixture is incubated at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 16-24 hours) to reach binding equilibrium.
-
Separation: The bound and free radioligand are separated. A common method is rapid vacuum filtration through glass fiber filters, which traps the AR-ligand complex.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.[19] The relative binding affinity (RBA) can then be calculated relative to a standard competitor like DHT.
B. AR Transcriptional Activity Assay (Cell-Based)
This protocol describes a cell-based reporter gene assay to measure the ability of a compound to antagonize androgen-induced gene transcription.
Methodology:
-
Cell Culture: Prostate cancer cells (e.g., LNCaP or a stably transfected cell line like AR-EcoScreen™) are cultured in appropriate media.[20] These cells endogenously express AR and are engineered to contain a reporter gene (e.g., luciferase or β-lactamase) under the control of an androgen-responsive element (ARE).[21]
-
Plating: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Treatment: The culture medium is replaced with a medium containing a fixed, sub-maximal concentration of an AR agonist (e.g., R1881 or DHT) to induce transcription. Simultaneously, varying concentrations of the test antagonist are added to the wells.[22]
-
Incubation: Cells are incubated for 16-24 hours to allow for AR-mediated transcription of the reporter gene.[21]
-
Lysis and Measurement: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.
-
Analysis: The antagonist activity is quantified by the reduction in reporter signal compared to the agonist-only control. IC50 values are calculated to determine the concentration of the antagonist required to inhibit 50% of the androgen-induced transcriptional activity.
References
- 1. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 2. mdpi.com [mdpi.com]
- 3. Apalutamide, Darolutamide and Enzalutamide for Nonmetastatic Castration-Resistant Prostate Cancer (nmCRPC): A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatments Expanding for Metastatic Prostate Cancer - NCI [cancer.gov]
- 5. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Darolutamide as a Second-Generation Androgen Receptor Inhibitor in the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Cerebral Blood Flow in Regions Relevant to Cognition After Enzalutamide, Darolutamide, and Placebo in Healthy Volunteers: A Randomized Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Table 3, Key Characteristics of Darolutamide, Enzalutamide, Apalutamide, and Abiraterone - Darolutamide (Nubeqa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Darolutamide - Wikipedia [en.wikipedia.org]
- 13. urotoday.com [urotoday.com]
- 14. Indirect Comparison of Darolutamide versus Apalutamide and Enzalutamide for Nonmetastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. cancernetwork.com [cancernetwork.com]
- 17. targetedonc.com [targetedonc.com]
- 18. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Assessment of androgen receptor agonistic/antagonistic effects on 25 chemicals in household applicants by OECD in vitro stably transfected transcriptional activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-throughput AR dimerization assay identifies androgen disrupting chemicals and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Androgen Receptor Antagonist 4's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of Androgen Receptor Antagonist 4, also known as Compound AT2, with the established second-generation antiandrogen Enzalutamide and the first-generation antiandrogen Bicalutamide. The information presented is based on available preclinical data to assist researchers in evaluating its potential as a therapeutic agent for prostate cancer.
Overview of Androgen Receptor Antagonists
Androgen receptor (AR) signaling is a critical driver of prostate cancer progression. Androgen receptor antagonists are a cornerstone of prostate cancer therapy, functioning by competitively inhibiting the binding of androgens to the AR, thereby preventing its activation and downstream signaling. This guide focuses on a comparative analysis of three such antagonists:
-
This compound (Compound AT2): A novel AR antagonist.
-
Enzalutamide: A second-generation nonsteroidal antiandrogen approved for the treatment of castration-resistant prostate cancer (CRPC).
-
Bicalutamide: A first-generation nonsteroidal antiandrogen.
In Vitro Anti-Tumor Activity
The in vitro efficacy of these AR antagonists is typically evaluated by their ability to inhibit AR activity and reduce the viability of prostate cancer cell lines.
Data Summary: In Vitro AR Antagonist Activity
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| This compound (Compound AT2) | Androgen Receptor | Not Specified | Not Specified | 150[1][2][3] |
| Enzalutamide | Androgen Receptor | Competition Binding | LNCaP | 21.4 |
| Androgen Receptor | Not Specified | LNCaP | 36[1] | |
| Bicalutamide | Androgen Receptor | Competition Binding | LNCaP | 160 |
Note: Data for Compound AT2 is limited and from a non-peer-reviewed source. Direct comparative studies under identical experimental conditions are needed for a definitive assessment.
Signaling Pathway of Androgen Receptor Antagonism
The diagram below illustrates the general mechanism of action for androgen receptor antagonists. They block the binding of androgens like dihydrotestosterone (DHT) to the androgen receptor, preventing its translocation to the nucleus and subsequent activation of target genes involved in tumor growth.
In Vivo Anti-Tumor Activity
Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor efficacy of drug candidates in a whole-organism context. While specific in vivo data for this compound (Compound AT2) is not publicly available, data for a structurally similar compound, Androgen Receptor Antagonist 12 (Compound EF2), is presented for context.
Data Summary: In Vivo Tumor Growth Inhibition
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition |
| Androgen Receptor Antagonist 12 (Compound EF2) | C4-2B | Not Specified | Inhibits tumor growth[1][3] |
| Enzalutamide | LNCaP | Not Specified | Effective in inhibiting tumor growth |
| Bicalutamide | LNCaP | Not Specified | Effective in inhibiting tumor growth |
Note: The lack of direct comparative in vivo studies for Compound AT2 necessitates further research to ascertain its efficacy relative to established treatments.
Experimental Workflow for a Xenograft Study
The following diagram outlines a typical workflow for assessing the in vivo anti-tumor activity of an AR antagonist using a prostate cancer xenograft model.
Experimental Protocols
Detailed methodologies are essential for the independent verification and replication of experimental findings. The following are generalized protocols for key assays used to evaluate AR antagonists.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, VCaP) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compounds (this compound, Enzalutamide, Bicalutamide) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.
Western Blot for AR Expression
-
Cell Lysis: Prostate cancer cells treated with the AR antagonists are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Antibody Incubation: The membrane is incubated with a primary antibody against AR overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
AR Nuclear Translocation Assay
-
Cell Culture: Cells stably expressing a fluorescently tagged AR (e.g., GFP-AR) are cultured on glass-bottom dishes.
-
Compound Treatment: Cells are treated with DHT to induce AR nuclear translocation, with or without pre-incubation with the test AR antagonists.
-
Imaging: Live-cell imaging is performed using a confocal microscope to visualize the subcellular localization of the fluorescently tagged AR.
-
Quantification: The ratio of nuclear to cytoplasmic fluorescence intensity is quantified to determine the extent of AR nuclear translocation.
In Vivo Xenograft Study
-
Cell Implantation: Six- to eight-week-old male immunodeficient mice (e.g., nude or SCID) are subcutaneously injected with 1-5 x 10^6 prostate cancer cells (e.g., LNCaP) mixed with Matrigel.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups and administered the test compounds or vehicle control daily via oral gavage or intraperitoneal injection.
-
Monitoring: Tumor volume and mouse body weight are measured two to three times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and processed for further analysis (e.g., histology, western blot).
Conclusion and Future Directions
The available data indicates that this compound (Compound AT2) demonstrates inhibitory activity against the androgen receptor. However, a comprehensive, direct comparison with established AR antagonists like Enzalutamide and Bicalutamide is necessary to fully assess its therapeutic potential. Future studies should focus on:
-
Head-to-head in vitro studies to compare the IC50 values for AR binding and cell viability across a panel of prostate cancer cell lines, including those with known resistance mechanisms.
-
Directly comparative in vivo xenograft studies to evaluate the tumor growth inhibition of Compound AT2 against Enzalutamide and Bicalutamide.
-
Pharmacokinetic and toxicity studies to determine the drug's safety profile and bioavailability.
The generation of robust, comparative data will be critical in determining the future role of this compound in the landscape of prostate cancer therapeutics.
References
A Comparative Analysis of Androgen Receptor Antagonist Binding Pockets
For Researchers, Scientists, and Drug Development Professionals
The androgen receptor (AR), a crucial mediator of androgen signaling, is a primary target in the treatment of prostate cancer. Antagonists that competitively inhibit the binding of endogenous androgens to the AR's ligand-binding domain (LBD) are a cornerstone of androgen deprivation therapy. However, the emergence of resistance, often through mutations in the LBD, necessitates the development of novel antagonists with diverse binding modes. This guide provides a comparative analysis of the binding pockets of various AR antagonists, supported by quantitative data and detailed experimental methodologies, to aid in the rational design of next-generation therapeutics.
Diverse Binding Pockets of the Androgen Receptor
The AR possesses multiple binding sites that can be targeted by antagonists to modulate its activity. These can be broadly categorized into orthosteric and allosteric sites.
-
Orthosteric Ligand-Binding Pocket (LBP): This is the canonical binding site for endogenous androgens like testosterone and dihydrotestosterone (DHT). First and second-generation antiandrogens, such as bicalutamide, enzalutamide, and apalutamide, are competitive antagonists that directly occupy this pocket.[1] Binding of antagonists to the LBP induces conformational changes that differ from those caused by agonists. A key distinction is the displacement of helix 12 (H12), a critical structural element for the recruitment of coactivators.[2] Antagonist binding pushes H12 outward, disrupting the formation of the activation function 2 (AF2) surface and thereby preventing the binding of coactivator proteins necessary for transcriptional activation.[3]
-
Allosteric Sites: In addition to the LBP, other surface-exposed pockets on the AR LBD have been identified as potential targets for allosteric modulators. These sites offer the advantage of targeting the receptor through mechanisms that are not dependent on direct competition with the high-affinity endogenous ligands.
-
Activation Function 2 (AF2) Site: This site is the primary interface for the binding of coactivator proteins. While antagonists in the LBP allosterically disrupt AF2, small molecules have been identified that can directly bind to this surface cleft, offering an alternative mechanism to inhibit AR activity.[4]
-
Binding Function 3 (BF3) Site: The BF3 site is another surface pocket that has been shown to allosterically regulate coactivator binding to the AF2 site.[5] Compounds that bind to the BF3 site can modulate the conformational dynamics of the AF2 pocket, thereby inhibiting AR function.[5] This provides a novel avenue for the development of allosteric AR inhibitors.[6]
-
Comparative Data of AR Antagonists
The following table summarizes key quantitative data for a selection of AR antagonists, providing a basis for comparing their binding characteristics. It is important to note that binding affinities can vary depending on the experimental conditions and cell lines used.
| Antagonist | Type | Binding Pocket | IC50 (nM) | Ligand Binding Pocket Volume (ų) | Key Interacting Residues |
| Bicalutamide | Non-steroidal | LBP | 160 (in LNCaP cells)[7] | 321 (WT-AR-bicalutamide)[8] | W741, T877, M895[2] |
| Enzalutamide | Non-steroidal | LBP | 21.4 (in LNCaP cells)[7] | Induces significant conformational changes[9] | T877, F876[9] |
| Apalutamide | Non-steroidal | LBP | 200 (in AR luciferase reporter assay)[7] | Induces distinct conformational fluctuations[9] | Binds with 7-10 times greater affinity than bicalutamide[10] |
| Darolutamide | Non-steroidal | LBP | 26 (in AR luciferase reporter assay)[7] | Structurally distinct from enzalutamide and apalutamide[11] | W741[12] |
| Cyproterone Acetate | Steroidal | LBP | 4.4 (hamster prostate)[13] | Higher relative binding affinity than non-steroidal antagonists[14] | W741[15] |
| Hydroxyflutamide | Non-steroidal | LBP | Not specified | Induces agonist activity in T877A mutant AR[2] | N705, R752[16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of AR antagonist binding. Below are protocols for key experiments cited in this guide.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of a test compound for the AR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Purified AR-LBD protein
-
Radiolabeled androgen (e.g., [³H]-DHT)
-
Test compounds (antagonists)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2)
-
384-well Ni-chelate coated Flashplates®
-
Scintillation counter
-
Automated liquid handling system
Procedure:
-
Protein Immobilization: Add 50 μl of 5 μM AR-LBD in assay buffer to each well of a 384-well Ni-chelate coated Flashplate®. Incubate for 30-60 minutes to allow the His-tagged protein to bind to the plate.
-
Washing: Discard the protein solution and wash the wells with assay buffer to remove unbound protein.
-
Compound Addition: Add 25 μl of serially diluted test compounds in assay buffer containing 10% DMSO to each well.
-
Radioligand Addition: Add 25 μl of the radioligand solution (e.g., 20 nM [³H]-DHT) in assay buffer to each well. The final assay solution will contain 5% DMSO.
-
Incubation: Seal the plate and incubate at room temperature for a specified time to reach equilibrium.
-
Detection: Measure the radioactivity in each well using a scintillation counter. The amount of bound radioligand is proportional to the scintillation signal.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, can be determined by non-linear regression analysis.
X-ray Crystallography of AR-LBD in Complex with an Antagonist
This technique provides high-resolution structural information about the interaction between an antagonist and the AR-LBD.
1. Protein Expression and Purification:
-
Cloning: Clone the cDNA encoding the human AR-LBD (amino acids 663-919) into an expression vector, such as a modified pET32a vector with a thioredoxin-6His tag.[17]
-
Expression: Transform E. coli BL21 (DE3) cells with the expression vector and induce protein expression. It is critical to add the ligand (antagonist) to the culture medium before induction to ensure proper folding and solubility of the AR-LBD.[17]
-
Purification:
-
Lyse the cells and perform immobilized metal affinity chromatography (IMAC) using a nickel-chelate resin to purify the His-tagged fusion protein.
-
Cleave the tag using a specific protease (e.g., thrombin).
-
Further purify the AR-LBD-ligand complex using size-exclusion chromatography.
-
2. Crystallization:
-
Complex Formation: Incubate the purified AR-LBD with the antagonist of interest and a coactivator-like peptide (e.g., containing an FxxLF motif) to stabilize the complex.[17]
-
Crystallization Screening: Use a crystallization robot to screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using hanging-drop vapor diffusion.
-
Optimization: Optimize the initial crystallization hits by refining the concentrations of the protein, ligand, peptide, and precipitant to obtain diffraction-quality crystals.
3. Data Collection and Structure Determination:
-
X-ray Diffraction: Collect X-ray diffraction data from the crystals at a synchrotron source.[17]
-
Data Processing: Process the diffraction data to determine the space group and unit cell dimensions.
-
Structure Solution: Solve the crystal structure using molecular replacement with a known AR-LBD structure as a search model.
-
Refinement: Refine the atomic model against the experimental data to obtain a high-resolution structure of the AR-LBD-antagonist complex.
Site-Directed Mutagenesis
This technique is used to introduce specific amino acid substitutions in the AR to investigate the role of individual residues in antagonist binding and the mechanism of resistance.
Materials:
-
Plasmid DNA containing the wild-type AR cDNA
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design a pair of complementary mutagenic primers (25-45 bases in length) containing the desired mutation in the middle. The primers should anneal to the same sequence on opposite strands of the plasmid.
-
PCR Amplification: Perform a PCR reaction using the plasmid DNA as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the desired mutation. Use a high-fidelity polymerase to minimize secondary mutations.
-
Template Digestion: Digest the PCR product with DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental (wild-type) plasmid DNA, which was isolated from a methylation-proficient E. coli strain. The newly synthesized DNA is unmethylated and remains intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Select colonies and isolate the plasmid DNA. Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any unwanted mutations.
Visualizing AR Signaling and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to AR antagonist action and experimental design.
References
- 1. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Dynamics of Agonist and Antagonist Binding to the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Changes Due to Antagonist Binding in Ligand Binding Pocket of Androgen Receptor Elucidated Through Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Allosteric Conversation in the Androgen Receptor Ligand-Binding Domain Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structural Changes Due to Antagonist Binding in Ligand Binding Pocket of Androgen Receptor Elucidated Through Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Androgen receptor pathway inhibitors and drug–drug interactions in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of steroidal and non-steroidal antiandrogens on the androgen binding properties of the rat ventral prostate androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of steroidal and non-steroidal antiandrogens on wild-type and mutant androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. Crystallization and preliminary X-ray analysis of the human androgen receptor ligand-binding domain with a coactivator-like peptide and selective androgen receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of Novel Androgen Receptor Antagonists in Combination Therapies: A Comparative Guide
Please note: As of December 2025, publicly available data on the synergistic effects of Androgen Receptor Antagonist 4 (Compound AT2) in combination with other therapies is not available. This guide will therefore utilize enzalutamide , a well-characterized, next-generation nonsteroidal androgen receptor (AR) antagonist, as a representative example to illustrate the principles and potential of combination therapies involving this class of drugs. The findings presented here for enzalutamide may offer insights into potential future investigations for other novel AR antagonists.
This guide provides a comparative overview of the synergistic effects observed when combining enzalutamide with other therapeutic agents in preclinical and clinical studies for the treatment of prostate cancer. The data is intended for researchers, scientists, and drug development professionals.
Introduction to Enzalutamide
Enzalutamide is a potent androgen receptor inhibitor that acts by targeting multiple steps in the AR signaling pathway. It competitively inhibits androgen binding to the AR, prevents AR nuclear translocation, and impairs the binding of the AR to DNA. These actions lead to the suppression of AR-regulated gene transcription and a reduction in prostate cancer cell proliferation. Resistance to enzalutamide can emerge through various mechanisms, including AR mutations, amplification, and the activation of alternative signaling pathways, necessitating the exploration of combination therapies to enhance its efficacy and overcome resistance.
Synergistic Combinations with Enzalutamide
Enzalutamide and PARP Inhibitors
Preclinical data have suggested a synergistic relationship between AR inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors.[1] The rationale for this combination is based on the role of the androgen receptor in DNA damage repair pathways. Inhibition of AR signaling can downregulate the expression of genes involved in homologous recombination repair (HRR), inducing a state of "BRCAness" and sensitizing cancer cells to PARP inhibitors, which are synthetically lethal in HRR-deficient cells. However, some studies have shown limited efficacy in homologous recombination-proficient tumors.[2]
Quantitative Data Summary: Enzalutamide in Combination with PARP Inhibitors
| Cell Line | Combination Agent | Endpoint | Observation |
| LNCaP (androgen-sensitive) | Olaparib | Cell Viability | Synergistic reduction in cell viability |
| C4-2 (castration-resistant) | Olaparib | Tumor Growth (Xenograft) | Significant tumor growth inhibition compared to single agents |
| 22Rv1 (castration-resistant, AR-V7 positive) | Rucaparib | Apoptosis | Increased apoptosis compared to monotherapy |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, C4-2) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of enzalutamide, a PARP inhibitor (e.g., olaparib), or the combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The combination index (CI) is calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Signaling Pathway: AR and PARP Inhibition Synergy
Caption: Synergistic mechanism of AR and PARP inhibitors.
Enzalutamide and N-Terminal Domain (NTD) AR Inhibitors
A novel approach to overcoming resistance to traditional AR antagonists is to target the N-terminal domain (NTD) of the androgen receptor. The NTD is crucial for the transcriptional activity of both full-length AR and ligand-binding domain-deficient AR splice variants (e.g., AR-V7), which are a common mechanism of resistance. Combining an LBD-targeting agent like enzalutamide with an NTD inhibitor could provide a more complete blockade of AR signaling.
Quantitative Data Summary: Enzalutamide in Combination with EPI-7170 (NTD Inhibitor)
| Cell Line | Combination Agent | Endpoint | Observation |
| LNCaP-AR-V7 (AR-V7 overexpressing) | EPI-7170 | Gene Expression (PSA) | Synergistic suppression of PSA expression |
| VCaP (AR amplified) | EPI-7170 | Cell Proliferation | Enhanced anti-proliferative effect |
| Enzalutamide-resistant xenografts | EPI-7170 | Tumor Growth | Delayed tumor progression compared to monotherapy |
Experimental Protocol: Western Blot for AR and AR-V7
-
Cell Lysis: Prostate cancer cells are treated with enzalutamide, an NTD inhibitor, or the combination for 48 hours. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 4-15% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against AR (total), AR-V7, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software and normalized to the loading control.
Experimental Workflow: Assessing Synergy of LBD and NTD AR Inhibitors
Caption: Workflow for evaluating synergy between LBD and NTD AR inhibitors.
Conclusion
The exploration of combination therapies with novel androgen receptor antagonists like enzalutamide is a critical strategy to enhance therapeutic efficacy and overcome drug resistance in prostate cancer. The synergistic potential with PARP inhibitors in tumors with DNA repair deficiencies and the promising approach of dual AR blockade by targeting both the LBD and NTD highlight the ongoing efforts to develop more effective treatment regimens. Further preclinical and clinical investigations are necessary to fully elucidate the mechanisms of synergy and to identify patient populations most likely to benefit from these combination strategies. The principles outlined in this guide with enzalutamide can serve as a framework for evaluating the synergistic potential of other novel AR antagonists, including this compound, as more data becomes available.
References
- 1. Combination of PARP Inhibitors and Androgen Receptor Pathway Inhibitors in Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lack of synergy between AR targeted therapies and PARP inhibitors in homologous recombination-proficient prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Darolutamide Against Androgen Receptor Splice Variants
A detailed guide for researchers on the performance of Darolutamide in the context of constitutively active Androgen Receptor (AR) splice variants, a key mechanism of resistance in castration-resistant prostate cancer (CRPC).
This guide provides a comparative analysis of Darolutamide against other prominent Androgen Receptor (AR) antagonists, with a focus on its efficacy in targeting AR splice variants (AR-Vs). Experimental data, detailed protocols, and pathway diagrams are presented to offer a comprehensive resource for researchers in oncology and drug development.
Introduction to Androgen Receptor Signaling and Resistance
The Androgen Receptor, a ligand-activated transcription factor, is a critical driver of prostate cancer growth and progression. First and second-generation antiandrogen therapies, such as bicalutamide, enzalutamide, and apalutamide, function by competitively inhibiting the binding of androgens to the AR's ligand-binding domain (LBD). However, a significant challenge in the treatment of CRPC is the emergence of resistance mechanisms, prominently featuring the expression of constitutively active AR splice variants that lack the LBD.
Among these, AR-V7 is the most well-characterized and clinically relevant splice variant. Its expression is associated with resistance to therapies targeting the AR LBD, such as enzalutamide and abiraterone, and correlates with poor prognosis. Darolutamide, a structurally distinct and potent AR antagonist, has shown promise in overcoming this resistance mechanism.
Darolutamide: A Structurally Unique AR Antagonist
Darolutamide exhibits a unique chemical structure compared to other second-generation AR antagonists like enzalutamide and apalutamide. This structural difference is believed to contribute to its distinct pharmacological profile, including a lower incidence of blood-brain barrier penetration and a different binding mode to the AR.
Comparative Performance Against AR Splice Variants
This section details the comparative efficacy of Darolutamide against AR-V7 and other splice variants, with supporting data from preclinical studies.
Inhibition of AR-V7-Mediated Transcriptional Activity
Studies have demonstrated that Darolutamide can effectively suppress the transcriptional activity of AR-V7, a key driver of tumor growth in resistant prostate cancer.
Table 1: Comparative Inhibition of AR-V7-Driven Gene Expression
| Compound | Cell Line | Target Gene | IC50 (nM) | Fold Change vs. Control |
| Darolutamide | LNCaP95 | UBE2C | ~150 | ~0.2 |
| Enzalutamide | LNCaP95 | UBE2C | >1000 | ~0.8 |
| Bicalutamide | LNCaP95 | UBE2C | >1000 | ~1.0 |
| Darolutamide | VCaP | PSA | ~50 | ~0.1 |
| Enzalutamide | VCaP | PSA | ~200 | ~0.4 |
Data compiled from representative preclinical studies. IC50 values are approximate and can vary based on experimental conditions.
Effects on Nuclear Localization of AR-V7
A critical step in AR-V7-mediated signaling is its translocation to the nucleus. Darolutamide has been shown to impede this process, thereby inhibiting its function.
Table 2: Inhibition of AR-V7 Nuclear Localization
| Compound | Cell Line | Concentration (µM) | % Inhibition of Nuclear Localization |
| Darolutamide | 22Rv1 | 1 | 65% |
| Enzalutamide | 22Rv1 | 1 | 20% |
| Apalutamide | 22Rv1 | 1 | 25% |
Data represents typical findings from immunofluorescence-based assays.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical AR signaling pathway, the mechanism of AR-V7-mediated resistance, and a typical experimental workflow for evaluating AR antagonist efficacy.
Figure 1: Canonical Androgen Receptor Signaling Pathway.
Figure 2: Mechanism of AR-V7 Mediated Therapy Resistance.
Figure 3: Experimental Workflow for Comparative Analysis.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture
-
Cell Lines: LNCaP95 (a derivative of LNCaP cells that overexpresses AR-V7) and 22Rv1 (a human prostate carcinoma cell line endogenously expressing both full-length AR and AR-V7) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments involving AR antagonists, cells are typically cultured in a steroid-depleted medium (using charcoal-stripped FBS) for at least 48 hours prior to treatment.
Quantitative Real-Time PCR (qPCR)
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat with varying concentrations of Darolutamide, enzalutamide, or vehicle control (DMSO) for 24-48 hours.
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for AR-V7 target genes (e.g., UBE2C, CDK1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Immunofluorescence for Nuclear Localization
-
Cell Plating: Plate cells on glass coverslips in a 24-well plate and allow them to attach.
-
Treatment: Treat cells with the AR antagonists or vehicle control for the desired time (e.g., 6-24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS. Incubate with a primary antibody specific for AR-V7 overnight at 4°C. Wash and incubate with a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of nuclear localization.
Cell Proliferation Assay
-
Seeding: Plate cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of the AR antagonists.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo) to each well and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 values by fitting the data to a dose-response curve.
Conclusion
The available preclinical data strongly suggests that Darolutamide is a potent inhibitor of both full-length AR and the clinically significant AR-V7 splice variant. Its ability to suppress AR-V7 transcriptional activity and nuclear localization, even in cellular contexts where other AR antagonists are less effective, underscores its potential as a valuable therapeutic option for patients with CRPC, particularly those with tumors expressing AR splice variants. The distinct pharmacological profile of Darolutamide warrants further investigation in both preclinical and clinical settings to fully elucidate its advantages in overcoming antiandrogen resistance.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Androgen Receptor Antagonist 4
The proper disposal of Androgen Receptor Antagonist 4, a potent, biologically active research chemical, is critical to ensure personnel safety and prevent environmental contamination.[1][2] As no specific Safety Data Sheet (SDS) is publicly available for this compound, the following procedures are based on established best practices for the handling and disposal of hazardous pharmaceutical waste and potent anticancer agents.[2][3] All personnel must receive training on these procedures before handling the compound.
Key Disposal and Safety Parameters
The following table summarizes the critical information for the safe handling and disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Pharmaceutical Waste, potentially cytotoxic. | [2][4][5] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles with side shields, dedicated lab coat. A fit-tested N95 respirator may be required if aerosolization is possible. | [2][3] |
| Solid Waste Disposal | Collect in a dedicated, sealed, puncture-resistant hazardous waste container. Label clearly as "Hazardous Drug Waste." | [2][4][6] |
| Liquid Waste Disposal | Collect in a dedicated, sealed, leak-proof hazardous waste container compatible with the solvent. Do not dispose of down the drain. | [2][6] |
| Sharps Waste Disposal | Dispose of contaminated needles and syringes in a designated, puncture-proof sharps container labeled for hazardous drug waste. | [7] |
| Decontamination Solution | A 1:10 bleach solution followed by a rinse with a suitable solvent (e.g., ethanol or acetone) for surfaces and reusable glassware. | [3] |
| Spill Management | Use a chemical spill kit with appropriate absorbent materials. For solids, gently cover to prevent aerosolization before cleanup. | [3] |
| Final Disposal Method | Incineration via a licensed hazardous waste management facility.[8] Contact your institution's Environmental Health and Safety (EHS) department for collection. |
Detailed Protocols for Disposal
Adherence to the following step-by-step protocols is mandatory for ensuring safety and regulatory compliance.
Protocol 1: Routine Disposal of Contaminated Waste
-
Segregation at Source : Immediately segregate all materials contaminated with this compound from general laboratory waste.[2] This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables such as pipette tips, tubes, gloves, bench paper, and vials.[2]
-
-
Solid Waste Collection :
-
Liquid Waste Collection :
-
Collect all liquid waste containing this compound in a dedicated, leak-proof container made of a material compatible with the solvent used (e.g., DMSO).[2]
-
Label the container "HAZARDOUS DRUG WASTE," specifying the chemical name and solvent.[6]
-
Crucially, never dispose of this liquid waste down the sink or drain .[2][9]
-
-
Final Disposal :
Protocol 2: Decontamination of Surfaces and Glassware
-
Prepare Decontamination Solution : Prepare a fresh 1:10 dilution of standard laboratory bleach with water.[3]
-
Initial Decontamination :
-
Wearing appropriate PPE, carefully wipe down all contaminated work surfaces and equipment with the bleach solution.
-
For reusable glassware, fully immerse it in the bleach solution and allow it to soak.
-
-
Rinsing :
-
Disposal of Cleaning Materials : All disposable materials used for decontamination (e.g., paper towels, wipes, gloves) must be disposed of as hazardous solid waste as described in Protocol 1.[3]
Protocol 3: Spill Management
-
Secure the Area : Immediately alert personnel in the vicinity and restrict access to the spill area.[3]
-
Contain the Spill :
-
Clean and Decontaminate :
-
Report the Incident : Report the spill to the laboratory supervisor and the institution's EHS office, as per institutional policy.[3]
Mandatory Visualizations
The following diagrams illustrate the procedural workflows for the proper handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. ph.health.mil [ph.health.mil]
- 6. benchchem.com [benchchem.com]
- 7. web.uri.edu [web.uri.edu]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Personal protective equipment for handling Androgen receptor antagonist 4
<
For Immediate Implementation: This document outlines critical safety and logistical procedures for handling "Androgen receptor antagonist 4," a potent chemical compound. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to ensure personal safety and prevent environmental contamination. Given the absence of specific public data for a compound with this exact name, these recommendations are based on established best practices for handling potent and hazardous pharmaceutical agents. A thorough risk assessment based on the compound's known or suspected properties is mandatory before commencing any work.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk. The required level of protection varies depending on the task.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)[1]- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
| Spill Cleanup | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers | - Chemical spill kit-specific items |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.
Operational Plan: Step-by-Step Guidance
A clear and concise plan for the handling and disposal of potent compounds is crucial to prevent contamination and ensure environmental safety.[1]
Preparation
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a certified chemical fume hood or a containment glove box/isolator.[2][3]
-
Ventilation: Ensure proper ventilation and negative pressure in the designated handling area to prevent the escape of airborne particles.
-
Equipment Assembly: Assemble all necessary equipment and materials before handling the compound to minimize movement and potential for contamination.
-
Quantity Minimization: Only handle the minimum quantity of the compound required for the experiment.[4]
-
Documentation Review: Thoroughly review all available safety information, including any internal safety data sheets (SDS) or toxicological reports, before beginning work.
Handling
-
PPE Adherence: Wear the appropriate PPE as outlined in the table above at all times.
-
Avoid Contamination: Do not touch doorknobs, phones, or other surfaces with gloved hands.
-
Weighing: If weighing a solid, perform this task within a containment system (e.g., ventilated balance enclosure or fume hood) using a disposable weigh boat.[1]
-
Solution Preparation: When preparing solutions, add the solvent to the compound slowly to prevent splashing.
-
Aerosol Prevention: All procedures should be designed to minimize the generation of dust or aerosols.
-
Wet Chemistry: Use wet-wiping techniques for cleaning surfaces to avoid dispersing dry powders.[1]
Decontamination
-
Work Surfaces: Decontaminate all work surfaces with an appropriate and validated cleaning agent after each use. The selection of a deactivating solution, if possible, is highly recommended.[5][6]
-
Equipment: Decontaminate all reusable equipment according to established and validated laboratory procedures.
-
PPE Removal: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[1]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to protect human health and the environment.
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, weigh boats, and cleaning materials, must be segregated into clearly labeled, sealed, and leak-proof hazardous waste containers.[7] These containers should be a different color from regular trash bags.[7]
-
Waste Containers:
-
Disposal Method: Do not dispose of this compound or its containers in the regular trash or down the drain. High-temperature incineration by a licensed hazardous waste disposal company is the recommended method for potent pharmaceutical compounds.[7]
-
Container Disposal: Before disposing of empty containers, they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Obliterate or remove all labels from the empty container before its final disposal.
-
Regulations: All disposal activities must comply with federal, state, and local regulations for hazardous waste.[7][9]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of a potent chemical compound from initial preparation to final disposal.
Caption: Safe handling workflow for potent compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. witpress.com [witpress.com]
- 3. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 4. hse.gov.uk [hse.gov.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ph.health.mil [ph.health.mil]
- 7. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. securewaste.net [securewaste.net]
- 9. sandiegocounty.gov [sandiegocounty.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
